molecular formula C9H6N2O3 B180278 4-Hydroxycinnoline-3-carboxylic acid CAS No. 18514-85-7

4-Hydroxycinnoline-3-carboxylic acid

Cat. No.: B180278
CAS No.: 18514-85-7
M. Wt: 190.16 g/mol
InChI Key: ZIPLRYYWAXPVMG-UHFFFAOYSA-N
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Description

4-Hydroxycinnoline-3-carboxylic acid (CAS 53512-17-7) is a versatile heterocyclic building block in organic and medicinal chemistry research. This compound, with a molecular formula of C9H6N2O3 and a molecular weight of 190.16 g/mol, is characterized as a yellow to orange crystalline powder . It is soluble in organic solvents while remaining insoluble in water, with a melting point of 267-268 °C (decomp) . Its primary research value lies in its role as a key synthetic intermediate for the development of novel bioactive molecules. The compound has been prominently investigated as a precursor in the synthesis of 4-hydroxycinnoline-3-carboxyamide derivatives, which have demonstrated documented antiviral activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV) . Furthermore, its structural framework is utilized in studies aimed at designing and developing new antitumor agents, making it a compound of significant interest in oncology drug discovery research . Additional scientific investigations have explored its reactivity, such as its behavior when reacted with pyridine and acetic anhydride, underscoring its utility in complex synthetic pathways . This product is intended for chemical synthesis and bioactivity research in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-1H-cinnoline-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-11-7(8)9(13)14/h1-4H,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPLRYYWAXPVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968256
Record name 4-Hydroxycinnoline-3-carboxylic acid
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Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53512-17-7, 18514-85-7
Record name 53512-17-7
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Record name 4-Hydroxycinnoline-3-carboxylic acid
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Record name 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
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Foundational & Exploratory

4-Hydroxyquinoline-3-carboxylic acid basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Hydroxyquinoline-3-carboxylic Acid: Core Properties and Applications

Introduction

4-Hydroxyquinoline-3-carboxylic acid stands as a cornerstone scaffold in the landscape of medicinal chemistry and drug development. While its name suggests a simple hydroxyl-substituted quinoline, its true nature is revealed in a dynamic equilibrium with its tautomeric form, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This structural duality is fundamental to its chemical reactivity and biological activity. The serendipitous discovery of the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in chloroquine synthesis, paved the way for the development of the vast class of fluoroquinolone antibiotics[1]. Today, this "privileged structure" is leveraged to create compounds with a wide spectrum of therapeutic applications, from antibacterial and anticancer to anti-HIV agents[2].

This guide offers a comprehensive exploration of the core properties of 4-hydroxyquinoline-3-carboxylic acid, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, synthesis protocols, and biological significance, providing the foundational knowledge necessary to harness its full potential in the laboratory.

Chemical Identity and Structural Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. 4-Hydroxyquinoline-3-carboxylic acid is identified by its unique structural arrangement and properties.

Synonyms: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 4-Quinolone-3-carboxylic acid[3] CAS Number: 34785-11-0[3][4][5] Molecular Formula: C₁₀H₇NO₃[3][5] Molecular Weight: 189.17 g/mol [3][5]

Tautomerism: The Keto-Enol Equilibrium

A critical feature of 4-hydroxyquinoline-3-carboxylic acid is its existence as a mixture of two tautomers in equilibrium: the "enol" form (4-hydroxyquinoline) and the "keto" form (4-quinolone). This equilibrium is not merely an academic curiosity; it profoundly influences the molecule's hydrogen bonding capabilities, aromaticity of the heterocyclic ring, and interaction with biological targets. The keto form is generally considered the more stable tautomer.

Caption: Keto-Enol Tautomerism of the Core Scaffold.

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its suitability for specific applications, from reaction conditions to formulation development.

PropertyValueSignificance for Researchers
Appearance Off-white to light brown solid[6][7]Provides a simple, first-pass quality control check.
Melting Point 268-273 °C[5][7]A sharp melting point range is an indicator of purity.
pKa (Predicted) 0.81 ± 0.30[7]Indicates the acidity of the carboxylic acid group, crucial for designing salt-formation strategies and understanding ionization at physiological pH.
Solubility Soluble in DMF and DMSO[8]Essential for selecting appropriate solvents for reactions, biological assays, and analytical characterization (e.g., NMR).
Storage 2-8°C, stored under nitrogen[7]Recommends proper long-term storage conditions to maintain compound integrity.

Synthesis and Purification

The accessibility of 4-hydroxyquinoline-3-carboxylic acid is primarily through the hydrolysis of its corresponding ethyl ester, which is often synthesized via the classic Gould-Jacobs reaction.

Synthetic Pathway Overview: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely used method for constructing the 4-hydroxyquinoline core. The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline ring system. This initial product is the ethyl ester, which is then hydrolyzed to yield the final carboxylic acid.

Gould_Jacobs_Workflow Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (Ethanol elimination) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Ester Ethyl 4-hydroxyquinoline- 3-carboxylate Intermediate->Ester Thermal Cyclization (High Temp, >250°C) Acid 4-Hydroxyquinoline- 3-carboxylic Acid Ester->Acid Base Hydrolysis (e.g., NaOH)

Caption: The Gould-Jacobs reaction pathway to the target acid.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol details the conversion of ethyl 4-hydroxyquinoline-3-carboxylate to the target acid. It is a self-validating system where the successful execution of each step is confirmed by observable physical changes.

Objective: To synthesize 4-hydroxyquinoline-3-carboxylic acid by hydrolyzing ethyl 4-hydroxyquinoline-3-carboxylate.

Materials:

  • Ethyl 4-hydroxyquinoline-3-carboxylate

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH), 2N or similar concentration[6]

  • Hydrochloric Acid (HCl), 4M[6]

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, pH paper/meter, filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: Suspend the starting material, ethyl 4-hydroxyquinoline-3-carboxylate (e.g., 15 g, 69 mmol), in an aqueous solution of sodium hydroxide (e.g., 2N, 150 mL) in a round-bottom flask equipped with a magnetic stir bar.[6] Causality: The ester is poorly soluble in water, hence a suspension. The strong base (NaOH) is the hydrolyzing agent that cleaves the ethyl ester to form the sodium carboxylate salt.

  • Hydrolysis: Attach a condenser to the flask and heat the mixture to reflux. Maintain reflux with vigorous stirring for 2-3 hours.[6] Causality: The elevated temperature provides the necessary activation energy for the saponification reaction. The reaction progress can be monitored by TLC until the starting material spot disappears.

  • Cooling and Neutralization: After the reaction is complete, cool the solution to room temperature (approx. 20°C).[6] Slowly add hydrochloric acid (e.g., 4M) dropwise while stirring. Causality: Cooling prevents uncontrolled effervescence during neutralization. The acid protonates the sodium carboxylate salt and the phenoxide, making the molecule neutral.

  • Precipitation: Continue adding HCl until the pH of the solution reaches approximately 4.[6] A solid precipitate of the product will form. Causality: The product is least soluble in its neutral form. Adjusting the pH to ~4 ensures complete protonation and maximizes precipitation from the aqueous solution, forming a self-validating checkpoint—the appearance of a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter paper with a small amount of cold water or a mixture of ethanol and water to remove any residual salts or impurities.[6] Causality: A cold solvent is used to wash the product without re-dissolving a significant amount of it, thereby ensuring a clean product with a high yield.

  • Drying: Dry the collected solid thoroughly, for instance, in a vacuum oven. The final product should be an off-white solid with an expected yield typically exceeding 90%.[6]

Biological and Pharmacological Significance

The 4-hydroxyquinoline-3-carboxylic acid motif is a pharmacologically significant scaffold, serving as the core for a multitude of bioactive compounds.[2] Its versatility allows for chemical modifications at various positions, leading to derivatives with diverse biological activities.

  • Antibacterial Agents: This scaffold is the foundation of the quinolone and fluoroquinolone antibiotics. These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death.[1]

  • Anticancer and Antiproliferative Activity: Derivatives have been developed as potent inhibitors of specific cellular targets in cancer. For example, certain 2-substituted derivatives have shown selective inhibitory activity against SIRT3, a mitochondrial deacetylase implicated in cancer metabolism, leading to cell cycle arrest in leukemic cell lines.[9]

  • Antiviral Properties: The quinolone framework is present in compounds designed as inhibitors of viral enzymes, such as HIV-1 integrase.[2]

  • Central Nervous System (CNS) Activity: The structural isomer, 2-hydroxyquinoline-4-carboxylic acid (Kynurenic Acid), is a well-known endogenous antagonist of excitatory amino acid receptors like the NMDA receptor.[1][10][11] While 4-hydroxyquinoline-3-carboxylic acid is not kynurenic acid, the shared quinoline core suggests that derivatives could be explored for neurological applications, potentially as antagonists of glutamate or nicotinic receptors.[10][12]

  • Other Applications: The core is also utilized in developing cannabinoid receptor modulators and as a reagent in analytical chemistry for detecting metal ions.[2][4]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

  • GHS Hazard Classification:

    • Causes skin irritation (H315)[3][13]

    • Causes serious eye irritation (H319)[3][13]

    • May be harmful if swallowed (H302)[3]

    • May cause respiratory irritation (H335)[3][13]

  • Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

4-Hydroxyquinoline-3-carboxylic acid is far more than a simple chemical intermediate; it is a validated and highly versatile platform for drug discovery. Its unique keto-enol tautomerism, coupled with a straightforward and high-yielding synthesis, makes it an attractive starting point for medicinal chemists. The proven success of this scaffold in generating clinically essential antibiotics provides a strong foundation for its continued exploration in developing novel therapeutics for cancer, viral infections, and neurological disorders. This guide provides the core technical knowledge that should empower researchers to confidently utilize this valuable molecule in their scientific endeavors.

References

  • 4-Hydroxyquinoline-3-carboxylic acid | 34785-11-0. J&K Scientific.
  • 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis. ChemicalBook.
  • 4-Quinolone-3-carboxylic acid | C10H7NO3 | CID 220875.
  • Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases. Frontiers in Endocrinology.
  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Mini Reviews in Medicinal Chemistry.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.
  • 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352.
  • 4-Hydroxyquinoline-3-carboxylic acid | CAS No- 34785-11-0. Simson Pharma Limited.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID | 34785-11-0. ChemicalBook.
  • 4-Hydroxyquinoline-3-carboxylic acid 97% | 34785-11-0. Sigma-Aldrich.
  • Kynurenic acid as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges. PMC, PubMed Central.
  • Kynurenic acid. Wikipedia.
  • 4-Hydroxyquinoline (Kynurine, NSC 3183, 4-Quinolone, CAS Number: 611-36-9). Cayman Chemical.

Sources

An In-Depth Technical Guide to the Chemical Structure and Tautomerism of 4-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key scaffold in the development of various therapeutic agents. Its biological activity is intrinsically linked to its chemical structure and, most notably, its tautomeric forms. This guide provides a comprehensive exploration of the structural nuances of 4-hydroxyquinoline-3-carboxylic acid, with a primary focus on its complex tautomeric equilibria. We will delve into the interplay between the enol, keto, and zwitterionic tautomers, the factors governing their stability, and the spectroscopic techniques employed for their characterization. This document is intended to be a valuable resource for researchers engaged in the design and development of novel quinoline-based pharmaceuticals.

Introduction: The Significance of the 4-Hydroxyquinoline-3-carboxylic Acid Scaffold

The quinoline ring system is a prevalent motif in a vast array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. The 4-quinolone-3-carboxylic acid core, in particular, is the foundational structure for the highly successful class of quinolone antibiotics[1]. The serendipitous discovery of the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in the synthesis of chloroquine, paved the way for the development of fluoroquinolone antibiotics[2]. Beyond their antibacterial prowess, derivatives of this scaffold have demonstrated potential as antitumor, anti-HIV, and cannabinoid receptor modulating agents[1].

The biological efficacy of these compounds is not solely dependent on the substituents appended to the quinoline core but is also profoundly influenced by the subtle, yet critical, phenomenon of tautomerism. The ability of 4-hydroxyquinoline-3-carboxylic acid to exist in multiple, readily interconvertible structural forms has profound implications for its physicochemical properties, such as solubility, lipophilicity, and, most importantly, its interactions with biological targets. A thorough understanding of its tautomeric landscape is therefore paramount for rational drug design and development.

The Tautomeric Landscape of 4-Hydroxyquinoline-3-carboxylic Acid

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible. In the case of 4-hydroxyquinoline-3-carboxylic acid, the tautomerism is multifaceted, involving keto-enol and zwitterionic forms.

Keto-Enol Tautomerism

The most prominent tautomeric relationship in 4-hydroxyquinoline-3-carboxylic acid is the equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form.

  • Enol Tautomer (4-Hydroxyquinoline-3-carboxylic acid): This form is characterized by a hydroxyl group at the C4 position of the quinoline ring.

  • Keto Tautomer (4-Oxo-1,4-dihydroquinoline-3-carboxylic acid): In this form, the oxygen at C4 is a carbonyl group, and the nitrogen at position 1 is protonated.

The position of this equilibrium is dictated by a delicate balance of several factors, including:

  • Intramolecular Hydrogen Bonding: The presence of a hydrogen bond acceptor at the 3-position, such as the carboxylic acid group, can favor the enol form through the formation of a stable six-membered intramolecular hydrogen bond[3][4].

  • Aromaticity: Theoretical calculations on related quinolone esters have shown that the enol (hydroxyquinoline) form possesses two aromatic rings, while in the keto (oxoquinoline) tautomers, the nitrogen-containing ring is essentially non-aromatic. This greater aromatic stabilization often favors the enol form[5].

  • Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Polar solvents may stabilize the more polar keto tautomer.

  • Substituent Effects: Electron-withdrawing or -donating groups on the quinoline ring can shift the equilibrium.

The Zwitterionic Tautomer

In addition to the keto-enol tautomerism, 4-hydroxyquinoline-3-carboxylic acid can also exist as a zwitterion . This dipolar ionic form arises from the internal transfer of a proton from the acidic carboxylic acid group to the basic quinoline nitrogen atom. The presence of zwitterionic species has been confirmed in the solid state for some hydroxyquinoline carboxylic acids through 13C and 15N NMR spectroscopy. In solution, particularly in polar solvents like DMSO, an equilibrium mixture of the neutral hydroxyquinoline carboxylic acid and the zwitterionic form is often observed[6].

The following diagram illustrates the tautomeric equilibria of 4-hydroxyquinoline-3-carboxylic acid:

tautomers enol Enol Form (4-Hydroxyquinoline-3-carboxylic acid) keto Keto Form (4-Oxo-1,4-dihydroquinoline-3-carboxylic acid) enol->keto Keto-Enol Tautomerism zwitterion Zwitterionic Form enol->zwitterion Intramolecular Proton Transfer keto->zwitterion Proton Transfer

Caption: Tautomeric equilibria of 4-hydroxyquinoline-3-carboxylic acid.

Spectroscopic Characterization of Tautomers

The elucidation of the predominant tautomeric form and the study of the equilibrium dynamics rely heavily on various spectroscopic techniques. Each technique provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between tautomers in solution and in the solid state.

  • ¹H NMR: The chemical shifts of protons, particularly those attached to nitrogen and oxygen, and the protons on the quinoline ring, are sensitive to the tautomeric form. For example, the presence of a broad signal for the N-H proton is indicative of the keto form, while a sharp O-H signal suggests the enol form. In DMSO-d6, the carboxylic acid proton typically appears as a very broad singlet at a high chemical shift.

  • ¹³C NMR: The chemical shift of the C4 carbon is highly diagnostic. In the enol form, C4 is bonded to a hydroxyl group and resonates at a chemical shift typical for an aromatic carbon bearing an oxygen atom. In the keto form, C4 is a carbonyl carbon and will exhibit a significantly downfield chemical shift (typically > 170 ppm).

Table 1: Expected NMR Chemical Shift Ranges for Tautomers of 4-Hydroxyquinoline-3-carboxylic Acid (in DMSO-d6)

TautomerKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
Enol O-H (hydroxyl): variable, sharpAromatic protons: 6.5-8.5C4: ~160-170
Keto N-H: variable, broadAromatic protons: 7.0-9.0C4: >170
Zwitterion N⁺-H: downfield, broadAromatic protons: shifted due to positive chargeC4: similar to enolCOO⁻: ~165-175

Note: These are approximate ranges and can be influenced by concentration, temperature, and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

  • Enol Form: The spectrum will be dominated by a broad O-H stretching band from the carboxylic acid (around 2500-3300 cm⁻¹) and another O-H stretching band from the phenolic hydroxyl group (around 3200-3600 cm⁻¹). A C=O stretch from the carboxylic acid will be observed around 1680-1710 cm⁻¹.

  • Keto Form: A characteristic C=O stretching band for the quinolone carbonyl will appear in the region of 1650-1690 cm⁻¹. The N-H stretching vibration will be observed around 3300-3500 cm⁻¹. The carboxylic acid C=O and O-H stretches will also be present.

  • Zwitterionic Form: The spectrum will show the absence of the carboxylic acid O-H stretch and the appearance of a broad N⁺-H stretching band. The carboxylate group (COO⁻) will exhibit characteristic asymmetric and symmetric stretching vibrations.

UV-Vis Spectroscopy

The electronic transitions in the molecule are sensitive to the extent of conjugation, which differs between the tautomers. The enol form, with its fully aromatic quinoline ring, is expected to have a different absorption spectrum compared to the keto form, where the aromaticity of the nitrogen-containing ring is disrupted. By analyzing the changes in the absorption spectra in different solvents or at different pH values, the tautomeric equilibrium can be studied[7][8].

Experimental Protocols for Tautomer Characterization

The following are generalized protocols for the spectroscopic analysis of 4-hydroxyquinoline-3-carboxylic acid tautomerism.

NMR Spectroscopy Protocol

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve ~5-10 mg of sample in 0.5 mL of deuterated solvent (e.g., DMSO-d6). prep2 Add a small amount of TMS as an internal standard. prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Acquire ¹H NMR spectrum. acq2 Acquire ¹³C NMR spectrum (with proton decoupling). acq1->acq2 acq3 Perform 2D NMR experiments (e.g., HSQC, HMBC) for full structural assignment. acq2->acq3 an1 Process the spectra (Fourier transform, phase correction, baseline correction). an2 Reference the spectra to TMS (0 ppm). an1->an2 an3 Integrate the signals in the ¹H NMR spectrum to determine the relative populations of the tautomers. an2->an3 an4 Assign the signals in the ¹³C NMR spectrum to the different tautomers. an3->an4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: Workflow for NMR analysis of tautomerism.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., chloroform, acetonitrile).

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment (or the solvent).

    • Place the sample in the IR spectrometer and acquire the spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the different functional groups (O-H, N-H, C=O).

    • Compare the observed frequencies with known values to infer the predominant tautomeric form.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).

    • Prepare a series of dilutions to find a concentration that gives an absorbance in the optimal range (0.2-0.8).

  • Data Acquisition:

    • Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-500 nm).

    • Use the pure solvent as a blank.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Repeat the measurement in solvents of different polarities to observe any shifts in λmax, which can indicate a change in the tautomeric equilibrium.

Conclusion and Future Perspectives

The tautomeric behavior of 4-hydroxyquinoline-3-carboxylic acid is a critical aspect of its chemical identity, with direct implications for its application in drug discovery and development. The equilibrium between the enol, keto, and zwitterionic forms is a dynamic process influenced by both intrinsic structural features and the surrounding environment. A multi-pronged spectroscopic approach, combining NMR, IR, and UV-Vis techniques, is essential for a comprehensive understanding of this tautomeric landscape.

Future research in this area could focus on the quantitative determination of the tautomeric ratios under various physiological conditions, which would provide valuable insights for predicting the behavior of these compounds in biological systems. Furthermore, computational studies can complement experimental data to provide a deeper understanding of the energetic differences between the tautomers and the transition states for their interconversion. Ultimately, a thorough grasp of the tautomerism of 4-hydroxyquinoline-3-carboxylic acid and its derivatives will empower medicinal chemists to design more effective and targeted therapeutic agents.

References

  • Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 6(2), 183-189. [Link][3][4]

  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link][7]

  • A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry, 46(S1), S115-S119. [Link][6]

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An In-Depth Technical Guide to the Solubility and Stability of 4-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Hydroxyquinoline-3-carboxylic acid, a significant heterocyclic compound, serves as a crucial scaffold in medicinal chemistry and drug development. Its derivatives have garnered attention for a range of pharmacological activities. A thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount for its effective utilization in research and formulation development. This guide provides a comprehensive overview of these characteristics, offering both theoretical insights and practical methodologies for their assessment.

The structure of 4-hydroxyquinoline-3-carboxylic acid is characterized by a quinoline ring system substituted with both a hydroxyl and a carboxylic acid group. This unique combination of functional groups dictates its solubility behavior, particularly its pH-dependent nature, and influences its chemical stability. This document will delve into these aspects, providing a robust framework for scientists working with this molecule.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
Appearance Solid
Melting Point 268-273 °C
IUPAC Name 4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Solubility Profile

The solubility of 4-hydroxyquinoline-3-carboxylic acid is a critical parameter for its handling, formulation, and biological assessment. Its amphiprotic nature, stemming from the acidic carboxylic acid and the basic quinoline nitrogen, results in a distinct pH-dependent solubility profile.

pH-Dependent Aqueous Solubility

The presence of both an acidic and a basic ionizable group means the molecule can exist in cationic, neutral (zwitterionic), and anionic forms depending on the pH of the aqueous medium. This directly impacts its solubility.

  • Acidic pH: In strongly acidic conditions, the quinoline nitrogen is protonated, forming a cationic species. The carboxylic acid remains protonated. The overall charge should enhance solubility in aqueous media.

  • Isoelectric Point: At a specific pH, the net charge of the molecule will be zero, leading to the formation of a zwitterion. At or near this isoelectric point, the aqueous solubility is expected to be at its minimum.

  • Basic pH: In basic conditions, the carboxylic acid group deprotonates to form a carboxylate anion, which is significantly more water-soluble. At higher pH values, the hydroxyl group can also deprotonate.

Diagram of pH-Dependent Ionization States

G cluster_low_ph Low pH cluster_isoelectric Isoelectric Point cluster_high_ph High pH low_ph_structure Cationic Form (Enhanced Solubility) isoelectric_structure Zwitterionic Form (Minimum Solubility) low_ph_structure->isoelectric_structure Increase pH high_ph_structure Anionic Form (Enhanced Solubility) isoelectric_structure->high_ph_structure Increase pH

Caption: Ionization states of 4-hydroxyquinoline-3-carboxylic acid at different pH values.

Solubility in Organic Solvents

The presence of the quinoline ring system imparts a degree of lipophilicity to the molecule, allowing for solubility in various organic solvents. The hydrogen bonding capabilities of the hydroxyl and carboxylic acid groups favor solubility in polar protic and aprotic solvents.

While specific quantitative solubility data for 4-hydroxyquinoline-3-carboxylic acid is limited, data for structurally similar quinoline carboxylic acids can provide valuable guidance. For instance, quinoline-4-carboxylic acid has a reported solubility of 34 mg/mL in DMSO.[1] Quinoline-2-carboxylic acid is soluble in DMSO (≥27.7 mg/mL), ethanol (≥14.85 mg/mL), and to a lesser extent, in water (≥6.42 mg/mL with sonication).[2] It is reasonable to expect that 4-hydroxyquinoline-3-carboxylic acid will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols such as ethanol and methanol.

Summary of Expected Solubility

SolventExpected SolubilityRationale
Water Low (pH-dependent)Zwitterionic nature at isoelectric point limits solubility.
DMSO, DMF HighPolar aprotic nature effectively solvates the molecule.
Methanol, Ethanol ModeratePolarity and hydrogen bonding capabilities facilitate dissolution.
Acetonitrile Low to ModerateLess polar than alcohols, may have limited solvating power.
Dichloromethane, Chloroform LowNon-polar nature is not conducive to solvating the polar functional groups.
Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of 4-hydroxyquinoline-3-carboxylic acid in various solvents.

  • Preparation: Add an excess amount of solid 4-hydroxyquinoline-3-carboxylic acid to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

Chemical Stability Profile

Assessing the chemical stability of 4-hydroxyquinoline-3-carboxylic acid is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that may have altered efficacy or toxicity. Forced degradation studies are an essential tool for this evaluation.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and to develop stability-indicating analytical methods.[3] The typical stress conditions include acid and base hydrolysis, oxidation, heat, and light.[3]

  • Hydrolytic Stability: The stability of the compound in aqueous solutions at different pH values is a key parameter. Quinoline derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions, although the core ring system is generally stable.

  • Oxidative Stability: The quinoline ring and the electron-rich phenol moiety may be susceptible to oxidation.[3] Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[3]

  • Thermal Stability: Exposure to high temperatures can induce degradation. The solid form is generally more stable than solutions.

  • Photostability: The aromatic quinoline system can absorb UV radiation, potentially leading to photodegradation.[4][5] Studies on 4-hydroxyquinoline have shown it undergoes photochemical reactions upon UV irradiation.[4][5]

Diagram of a Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis (e.g., 0.1 M HCl) hplc Stability-Indicating HPLC-UV/MS acid->hplc base Base Hydrolysis (e.g., 0.1 M NaOH) base->hplc oxidation Oxidation (e.g., 3% H₂O₂) oxidation->hplc thermal Thermal Stress (e.g., 60-80°C) thermal->hplc photo Photostability (ICH Q1B) photo->hplc start 4-Hydroxyquinoline- 3-carboxylic Acid Stock Solution start->acid start->base start->oxidation start->thermal start->photo pathways Degradation Pathways hplc->pathways products Identification of Degradation Products hplc->products method Method Validation hplc->method

Caption: A typical workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on 4-hydroxyquinoline-3-carboxylic acid.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C). Sample at various time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80 °C) and sample at various time points.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Analysis: Analyze all samples using a developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at a sufficient level for detection and identification.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of 4-hydroxyquinoline-3-carboxylic acid and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.

Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients.

Typical HPLC Parameters:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating quinolone derivatives.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., phosphate buffer or water with a pH modifier like formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol) is often employed to achieve good separation of the parent compound and its more or less polar degradation products.

  • Detection: UV detection is suitable for quinoline derivatives due to their strong chromophores. The detection wavelength should be chosen at the λmax of 4-hydroxyquinoline-3-carboxylic acid for optimal sensitivity, which is expected to be in the range of 290-330 nm based on similar structures.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintaining a constant column temperature (e.g., 25-30 °C) is important for reproducible retention times.

Experimental Protocol: HPLC Method Development and Validation
  • Method Development:

    • Select an appropriate C18 column.

    • Evaluate different mobile phase compositions (e.g., varying the ratio of acetonitrile to a buffered aqueous phase at different pH values) to optimize the separation of the parent peak from any degradation products generated during forced degradation studies.

    • Determine the optimal detection wavelength by acquiring the UV spectrum of 4-hydroxyquinoline-3-carboxylic acid.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically achieved by analyzing stressed samples and showing that the peak for the main compound is pure.

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

    • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

    • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    • Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 4-hydroxyquinoline-3-carboxylic acid. The pH-dependent solubility is a key characteristic that must be considered in all experimental designs. While specific quantitative data for this molecule is still emerging, the provided methodologies and data from related compounds offer a strong starting point for researchers. The successful development and application of this compound in pharmaceutical and scientific research are contingent on a solid understanding of these fundamental properties. The detailed experimental protocols provided herein are intended to empower scientists to generate the necessary data to advance their research and development efforts.

References

  • Sherin PS, Gritsan NP, Tsentalovich YP. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochem Photobiol Sci. 2009 Nov;8(11):1550-7.
  • Prajapati P, Patel K. Forced Degradation Studies. MedCrave Online. 2016;1(1):1-3.
  • Sherin PS, Gritsan NP, Tsentalovich YP. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline.
  • Solubility of Things. Quinoline-4-carboxylic acid. Available from: [Link]

  • Mamedov VA, Kalinina NV, Gubaidullin AT, et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. J Med Chem. 2017;60(15):6517-6535.

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Foreword: The 4-Hydroxyquinoline-3-carboxylic Acid Scaffold - A Privileged Framework in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: Potential Biological Activities of 4-Hydroxyquinoline-3-carboxylic Acid Derivatives Audience: Researchers, scientists, and drug development professionals.

The 4-hydroxyquinoline-3-carboxylic acid core, often referred to as a 4-quinolone-3-carboxylic acid, represents a quintessential "privileged structure" in the landscape of medicinal chemistry.[1] Its rigid bicyclic system, combined with versatile functional handles—a hydroxyl group, a carboxylic acid, and multiple positions on the aromatic rings for substitution—provides an exceptional platform for designing molecules with diverse pharmacological profiles. The serendipitous discovery of its antibacterial effects as a byproduct in chloroquine synthesis paved the way for the development of the entire class of fluoroquinolone antibiotics, cementing its importance in therapeutic history.[2][3]

This guide moves beyond the classical antibacterial applications to provide an in-depth exploration of the broader biological potential of its derivatives. We will dissect the mechanistic underpinnings of their anticancer, antiviral, and anti-inflammatory activities, supported by quantitative data and detailed experimental protocols. The narrative is designed to not only present established findings but also to illuminate the causal relationships between chemical structure and biological function, offering field-proven insights for the rational design of next-generation therapeutics.

Part 1: Anticancer and Cytotoxic Activities

Derivatives of the 4-hydroxyquinoline scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including those with multidrug resistance.[2][4] The mechanism of action is often multifaceted, involving the inhibition of key enzymes crucial for cancer cell proliferation and survival.

Mechanistic Insights: Targeting Critical Cancer Pathways

A primary strategy through which these derivatives exert their effects is the inhibition of enzymes that are overactive in cancer cells.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis. Cancer cells, with their high proliferation rates, are heavily dependent on this pathway. By inhibiting DHODH, these compounds can induce pyrimidine depletion, leading to cell cycle arrest and halting tumor growth.[5] This mechanism provides a therapeutic window, as normal cells can often rely on salvage pathways for pyrimidine synthesis.

  • Kinase Inhibition: Certain derivatives have been identified as inhibitors of key signaling kinases. For instance, in silico and in vitro studies have shown that specific analogues can bind to and inhibit anaplastic lymphoma kinase (ALK) and cyclin-dependent kinase 2 (CDK2), both of which are validated targets in cancer therapy.[4]

The diagram below illustrates the workflow for screening potential anticancer compounds, from initial cytotoxicity assessment to mechanistic studies.

G cluster_0 In Vitro Screening Workflow cluster_1 Mechanism of Action Studies A Cancer Cell Line Culture (e.g., HCT116, MCF-7, A549) B Compound Treatment (Dose-Response Gradient) A->B Seed & Incubate C Cytotoxicity Assay (e.g., MTT, SRB) B->C 24-72h Incubation D Determine IC50 Values C->D Data Analysis E Lead Compound Selection (Potency & Selectivity) D->E Rank Compounds F Cell Cycle Analysis (Flow Cytometry) E->F Investigate Leads G Apoptosis Assay (Annexin V/PI Staining) E->G Investigate Leads H Target Engagement (e.g., Kinase Assay, DHODH Assay) E->H Investigate Leads I In Silico Docking E->I Investigate Leads

Caption: General workflow for in vitro evaluation of anticancer activity.

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit 50% of cell viability. Several derivatives have shown potent activity, with IC₅₀ values in the low micromolar range.

Compound ClassCancer Cell LineActivity (IC₅₀ in µM)Reference
Benzylidene DerivativesColo 320 (resistant colon)4.58 - 14.08[2]
Benzylidene DerivativesColo 205 (sensitive colon)2.34 - 16.54[2]
4-Hydroxyquinolone AnaloguesHCT116 (colon)Promising Activity[4]
4-Hydroxyquinolone AnaloguesA549 (lung), PC3 (prostate)Moderate Activity[4]
2-phenyl-quinoline-4-carboxylic acidTHP-1 (leukemia)0.87[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO only (vehicle control) and wells with untreated cells (negative control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 2: Antimicrobial Activities

The 4-quinolone-3-carboxylic acid scaffold is perhaps most famous for its antibacterial prowess.[1] However, its antimicrobial spectrum extends further to include potent antiviral and, to a lesser extent, antifungal activities.

Antibacterial Activity

The mechanism of action for quinolone-based antibacterials typically involves the disruption of essential bacterial enzymes responsible for DNA replication, namely DNA gyrase and topoisomerase IV.[7] This leads to breaks in the bacterial chromosome and ultimately cell death. The addition of a fluorine atom at the C-6 position and various substituents at C-7 significantly enhances this activity, giving rise to the fluoroquinolone class.[8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound ClassBacterial StrainActivity (MIC in µg/mL)Reference
N-substituted-β-amino acid derivativesS. aureus, S. pyogenes0.12 - 32[9]
N-substituted-β-amino acid derivativesE. coli, S. typhi0.12 - >1024[10]
4-oxoquinolizine derivativesS. aureus (MRSA)Highly Active[11]
4-oxoquinolizine derivativesS. pneumoniaeGood Susceptibility[11]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antibacterial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control well (broth + inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Antiviral Activity

The antiviral activity of these derivatives is often achieved through novel mechanisms, including the inhibition of viral enzymes or host-cell factors essential for viral replication.

  • HIV-1 Integrase Inhibition: Some 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives have been designed as inhibitors of HIV-1 integrase, a key enzyme that inserts the viral DNA into the host cell's genome.[1][12] While initial compounds showed moderate activity, the scaffold is considered a viable template for further optimization.[12]

  • Host DHODH Inhibition: As with anticancer activity, inhibiting the host cell enzyme DHODH has proven to be a powerful broad-spectrum antiviral strategy.[13] By depleting the intracellular pyrimidine pool, these compounds prevent the replication of viruses that rely on the host's machinery for nucleic acid synthesis. This approach is less prone to the development of viral resistance compared to drugs targeting viral proteins.[13]

  • Other Viral Targets: Derivatives have also shown activity against viruses like Bovine Herpesvirus type 5 (BoHV-5) and Tobacco Mosaic Virus (TMV), suggesting a broad range of potential applications.[14][15][16] For BoHV-5, some compounds showed significant inhibition of virus production in the later stages of the replication cycle.[15]

G cluster_0 Host-Targeting Antiviral Mechanism A Virus Infects Host Cell B Virus Requires Nucleotides (UTP, CTP) for Replication A->B G Viral Replication Blocked C Host Cell De Novo Pyrimidine Synthesis C->B D DHODH Enzyme D->C Catalyzes Key Step E 4-Hydroxyquinoline Derivative E->D Inhibits F Pyrimidine Pool Depleted F->B Limits Substrate F->G Leads to

Caption: Inhibition of host DHODH to block viral replication.

Quantitative Data: Antiviral Potency

Antiviral activity is often expressed as the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).

Compound ClassVirusTargetActivity (EC₅₀/IC₅₀)Reference
4-quinoline carboxylic acidVSV, WSN-InfluenzaHost DHODH1.9 nM / 41 nM[13]
4-oxoquinoline-3-carboxamideBoHV-5Viral Replication Cycle6.0 µM[15]
4-hydroxy-2-oxo-quinolineHIV-1Integrase16 µM[12]

Part 3: Anti-Inflammatory Activity

Several quinoline carboxylic acid derivatives have demonstrated impressive anti-inflammatory properties, in some cases exceeding the potency of classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin in cellular models.[17]

Mechanism of Action

Unlike typical NSAIDs that inhibit cyclooxygenase (COX) enzymes, some quinoline derivatives appear to work through different pathways. Mechanistic studies suggest that their anti-inflammatory effects may be due to the down-regulation of T-cell function.[18] In cellular models using macrophages, these compounds have been shown to effectively inhibit the inflammatory response triggered by lipopolysaccharide (LPS).[17] This distinct mechanism of action suggests they would not carry the same risk of gastrointestinal side effects associated with COX inhibition.[18]

Experimental Protocol: LPS-Induced Inflammation in RAW264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of inflammatory mediators, such as nitric oxide (NO), from macrophages stimulated with LPS.

  • Cell Culture: Culture RAW264.7 murine macrophage cells and seed them into 96-well plates at an appropriate density. Allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before stimulation.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + compound only).

  • Incubation: Incubate the plates for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The intensity of the color is proportional to the NO concentration.

  • Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control and determine the IC₅₀ value. A concurrent cell viability assay (e.g., MTT) should be performed to ensure the observed effects are not due to cytotoxicity.[17]

Conclusion and Future Outlook

The 4-hydroxyquinoline-3-carboxylic acid scaffold is a remarkably versatile platform that has yielded compounds with potent and diverse biological activities. Its derivatives have demonstrated significant promise as anticancer agents by targeting critical cellular machinery like DHODH and protein kinases. The scaffold's legacy in developing antibacterials continues to evolve, while its expansion into broad-spectrum antiviral and non-classical anti-inflammatory agents highlights its vast therapeutic potential.

Future research should focus on optimizing the structure-activity relationships for each therapeutic area to enhance potency and selectivity while minimizing off-target effects. The development of derivatives that can overcome drug resistance in both cancer and infectious diseases remains a critical goal.[2][11] The continued exploration of this privileged structure is poised to deliver novel and effective therapeutic agents for some of the most pressing challenges in human health.

References

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (n.d.). Google Books.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). MDPI.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC - NIH.
  • 4-Hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (n.d.). PMC - NIH.
  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (n.d.). Europe PMC.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). PMC - PubMed Central.
  • Antiviral Activity of 4-Oxoquinoline-3 - Carboxamide Derivatives against Bovine Herpesvirus Type 5. (2019). ResearchGate.
  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. (2013). NIH.
  • 4-Hydroxyquinoline-7-carboxylic Acid|CAS 1150618-22-6. (n.d.). Benchchem.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). PubMed.
  • Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5. (2019). PubMed.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). NIH.
  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. (n.d.). PMC - NIH.
  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... (n.d.). PubMed.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers.
  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. (n.d.). PubMed.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). MDPI.

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4-Hydroxyquinoline-3-carboxylic acid analogs and their potential uses

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxyquinoline-3-carboxylic Acid Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Authored by: A Senior Application Scientist

Introduction: The Privileged Scaffold of 4-Hydroxyquinoline-3-carboxylic Acid

The 4-hydroxyquinoline-3-carboxylic acid core is a heterocyclic scaffold of significant interest in medicinal chemistry, often referred to as a "privileged structure." This designation arises from its ability to exist in tautomeric equilibrium with its 4-quinolone form, enabling it to interact with a diverse range of biological targets through various binding modes, including hydrogen bonding, π-π stacking, and metal chelation. Its rigid bicyclic framework provides a robust anchor for substituent derivatization, allowing for the fine-tuning of physicochemical properties and pharmacological activities.

The journey of this scaffold began serendipitously as an intermediate by-product in the synthesis of the antimalarial drug chloroquine, which subsequently led to the development of the vast class of fluoroquinolone antibiotics. Since this discovery, analogs of 4-hydroxyquinoline-3-carboxylic acid have been explored for a multitude of therapeutic applications, including anticancer, anti-HIV, antimalarial, and neuroprotective activities. This guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and potential uses of these versatile compounds, aimed at researchers and professionals in drug discovery and development.

Part 1: General Synthetic Strategies and Methodologies

The construction of the 4-hydroxyquinoline-3-carboxylic acid core is typically achieved through well-established cyclization reactions. The Gould-Jacobs reaction is a cornerstone method, involving the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization to form the quinolone ring system. Subsequent hydrolysis of the resulting ester at the C-3 position yields the desired carboxylic acid.

Modifications and alternative routes, such as the Conrad-Limpach synthesis and Pfitzinger reaction, allow for the introduction of diverse substituents on both the carbocyclic and heterocyclic rings. Post-cyclization modifications, including Suzuki couplings, N-alkylation, and amide bond formation, further expand the chemical space available for exploration.

Experimental Protocol: General Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

This protocol outlines a standard procedure for synthesizing the core scaffold precursor.

Materials:

  • Substituted Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Diphenyl ether

  • Ethanol

  • Hexanes

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Procedure:

  • Condensation: In a round-bottom flask, combine the substituted aniline and diethyl ethoxymethylenemalonate. Heat the mixture at 100-120°C for 2-3 hours. The reaction progress can be monitored by TLC. Upon completion, the intermediate anilinomethylenemalonate is typically purified by recrystallization from ethanol or an ethanol/water mixture.

  • Cyclization: Add the purified intermediate to a high-boiling point solvent such as diphenyl ether. Heat the solution to reflux (approximately 250°C) for 30-60 minutes. The cyclization product will often precipitate from the hot solution.

  • Isolation: Allow the reaction mixture to cool to room temperature. Dilute the mixture with hexanes to facilitate further precipitation. Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether solvent. The crude ethyl 4-hydroxyquinoline-3-carboxylate can be further purified by recrystallization.

  • Hydrolysis to Carboxylic Acid: Suspend the ethyl ester (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH, 3.0 eq). Heat the mixture to reflux for 2-4 hours until the solid dissolves and the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to approximately pH 4 using concentrated HCl. The 4-hydroxyquinoline-3-carboxylic acid product will precipitate as a solid.

  • Final Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualization: Drug Discovery Workflow

The following diagram illustrates a typical workflow for the development of novel 4-hydroxyquinoline-3-carboxylic acid analogs.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Preclinical Development A Scaffold Selection (4-HQ-3-CA Core) B In Silico Design (Docking, SAR Analysis) A->B C Chemical Synthesis (Analog Library) B->C D Purification & Characterization (NMR, MS) C->D E Primary Screening (e.g., Enzyme Inhibition) D->E Test Compounds F Secondary Screening (Cell-based Assays) E->F G Hit-to-Lead Optimization F->G G->B Iterative SAR Feedback H ADMET Profiling (In vitro & In vivo) G->H I Pharmacokinetic Studies H->I J Lead Optimization I->J J->G Further Optimization K Candidate Drug J->K

Caption: A generalized workflow for the discovery and development of therapeutic agents based on the 4-hydroxyquinoline-3-carboxylic acid scaffold.

Part 2: Therapeutic Applications and Structure-Activity Relationships

Anticancer Activity: Targeting Cellular Respiration

A significant area of investigation for 4-hydroxyquinoline-3-carboxylic acid analogs has been their potential as anticancer agents through the inhibition of cellular respiration. Studies have shown that these compounds can act as inhibitors of dehydrogenase enzymes, such as malate dehydrogenase and lactate dehydrogenase.

Mechanism & Causality: The inhibition of these key metabolic enzymes disrupts cellular energy production, leading to oxidative stress and ultimately apoptosis in cancer cells, which often rely heavily on specific metabolic pathways (the Warburg effect). The causality behind the experimental design often involves correlating enzyme inhibition with cytotoxicity in cancer cell lines. Lipophilicity has been identified as a critical factor for activity; more lipophilic congeners demonstrate a clear specificity for inhibiting mitochondrial enzymes, likely due to improved transport across the mitochondrial membrane.

Structure-Activity Relationship (SAR):

  • Lipophilicity: A direct correlation exists between the lipophilicity of substituents (often at the C-7 position) and inhibitory activity against mitochondrial malate dehydrogenase and Ehrlich ascites tumor cell respiration.

  • C-3 Position: The free carboxylic acid at the C-3 position is crucial for activity. Esterification or conversion to an amide can significantly alter or abolish the desired activity, as seen in related antimalarial studies.

  • C-2 and C-4 Positions: Modifications at the C-2 and C-4 positions have been shown to modulate cytotoxicity. For instance, the introduction of various aryl groups can lead to selective toxicity towards multidrug-resistant cancer cells.

Analog Series Key Structural Feature Observed Biological Activity Reference
7-O-Alkyl/Aryl EthersIncreased lipophilicity at C-7Potent inhibitors of mitochondrial malate dehydrogenase and cell respiration.
2,4-Disubstituted DerivativesVaried aryl groups at C-2Selective cytotoxicity against cancer cell lines (MCF-7, K562).
3-Carboxyl ModificationsEster or amide at C-3Abolished antimalarial activity, suggesting the free acid is key for some targets.
Enzyme Inhibition: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme that catalyzes a rate-limiting step in the de novo pyrimidine biosynthesis pathway. Its inhibition leads to pyrimidine depletion, halting cell cycle progression at the S-phase, making it an attractive target for cancer, autoimmune disorders, and parasitic diseases.

Structure-Guided Design: A structure-guided approach has led to the development of highly potent 4-quinoline carboxylic acid inhibitors of DHODH. The design strategy focuses on maintaining the essential pharmacophore—the carboxylic acid which forms a critical salt bridge with an arginine residue (R136) in the binding pocket—while introducing new hydrogen-bonding interactions with other residues. For example, analogs were designed to form novel interactions with residues T63 and Y356, leading to compounds with nanomolar potency.

Visualization: DHODH Inhibition Pathway

This diagram shows the de novo pyrimidine synthesis pathway and the point of inhibition by 4-quinoline carboxylic acid analogs.

DHODH_Pathway CarbamoylPhosphate Carbamoyl Phosphate ATCase ATCase CarbamoylPhosphate->ATCase Aspartate Aspartate Aspartate->ATCase Dihydroorotate Dihydroorotate DHODH DHODH (Mitochondrial Enzyme) Dihydroorotate->DHODH Orotate Orotate UMPS UMPS Orotate->UMPS UMP UMP Pyrimidines Pyrimidines (dUTP, dCTP) UMP->Pyrimidines ATCase->Dihydroorotate DHODH->Orotate UMPS->UMP Inhibitor 4-Quinoline Carboxylic Acid Analog Inhibitor->DHODH Inhibition

Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by 4-quinoline carboxylic acid analogs blocks the de novo pyrimidine synthesis pathway.

Experimental Protocol: In Vitro DHODH Inhibition Assay

This protocol describes a method to determine the inhibitory concentration (IC₅₀) of test compounds against human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

  • L-dihydroorotic acid (substrate)

  • Coenzyme Q₁₀ (CoQ₁₀) (electron acceptor)

  • 2,6-dichloroindophenol (DCIP) (colorimetric indicator)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to various final assay concentrations.

  • Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture containing:

    • Assay Buffer

    • CoQ₁₀ (final concentration ~100 µM)

    • DCIP (final concentration ~120 µM)

    • L-dihydroorotic acid (final concentration ~200 µM)

    • Test compound (final DMSO concentration ≤ 1%)

  • Controls: Include positive controls (no inhibitor, 100% enzyme activity) and negative controls (no enzyme, 0% activity) on each plate.

  • Enzyme Initiation: Initiate the reaction by adding a pre-determined concentration of recombinant human DHODH to each well.

  • Incubation and Measurement: Immediately place the plate in a plate reader and monitor the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 15 minutes) at a constant temperature (e.g., 25°C). The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., sigmoidal model) to determine the IC₅₀ value.

Antimalarial Activity

Analogs of 4-hydroxyquinoline-3-carboxylic acid, specifically 4(1H)-quinolones, have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

Structure-Activity Relationship (SAR):

  • C-3 Position: The nature of the substituent at the C-3 position is a critical determinant of antimalarial potency. The 3-carboxyl ester group is associated with the highest potency.

  • Causality: Replacing the 3-carboxyl ester with a 3-carboxylic acid or a 3-carboxylic amide leads to a complete loss of activity. This suggests that the ester may be crucial for cell permeability, target engagement, or it may act as a prodrug that is hydrolyzed within the parasite.

  • C-2 and C-7 Positions: The presence of an aryl group (e.g., m,p-methylenedioxyphenyl) at the C-2 position and a methoxy group at the C-7 position are features of highly potent analogs.

Visualization: Core SAR for Antimalarial Activity

SAR_Diagram Core R2 Aryl group (e.g., methylenedioxyphenyl) contributes to potency p_R2 R2->p_R2 R3 Ester (COOR) is ESSENTIAL. Acid (COOH) or Amide (CONH2) abolishes activity. p_R3 R3->p_R3 R7 Methoxy group enhances activity p_R7 R7->p_R7 O4 4-Oxo group is key for target interaction p_O4 O4->p_O4

Caption: Key structure-activity relationships for the 4-quinolone-3-carboxylic acid scaffold against P. falciparum.

Part 3: Future Perspectives and Conclusion

The 4-hydroxyquinoline-3-carboxylic acid scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability and the ability of its analogs to modulate diverse biological targets underscore its "privileged" status.

Future research will likely focus on several key areas:

  • Target Selectivity: Enhancing selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

  • Overcoming Resistance: Designing next-generation analogs that can circumvent known resistance mechanisms, particularly in infectious diseases and oncology.

  • Novel Mechanisms of Action: Exploring new biological targets for this scaffold beyond well-established ones like topoisomerases and dehydrogenases.

  • Optimized Pharmacokinetics: Improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to ensure they are viable clinical candidates.

References

  • Coats, E. A., Shah, K. J., Milstein, S. R., Genther, C. S., Nene, D. M., Roesener, J., Schmidt, J., Pleiss, M., Wagner, E., & Baker, J. K. (

A-Z of 4-hydroxyquinoline-3-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Quinoline Core's Enduring Legacy

The 4-hydroxyquinoline-3-carboxylic acid scaffold is a cornerstone in the edifice of medicinal chemistry. It belongs to a class of heterocyclic compounds known as quinolones, which are recognized as "privileged structures." This term denotes molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby serving as a fertile ground for the discovery of novel therapeutic agents. The serendipitous discovery of the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in the synthesis of the antimalarial drug chloroquine, paved the way for the development of the vast and clinically crucial family of fluoroquinolone antibiotics.[1]

Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including antibacterial, anticancer, anti-HIV, and cannabinoid receptor modulating effects.[2] This versatility makes the 4-quinolone-3-carboxylic acid motif a subject of intense and ongoing research in the quest for new drugs to combat a wide array of human diseases.[2] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, mechanisms of action, and its expansive role in modern drug discovery.

Physicochemical Properties and Tautomerism

4-Hydroxyquinoline-3-carboxylic acid exists in tautomeric equilibrium with its keto form, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This equilibrium is a critical feature, influencing the molecule's electronic properties, hydrogen bonding capability, and ultimately, its interaction with biological targets. For the purpose of this guide, the terms 4-hydroxyquinoline and 4-quinolone may be used interchangeably to refer to this scaffold.

PropertyValueSource
IUPAC Name 4-oxo-1,4-dihydroquinoline-3-carboxylic acid[3]
Molecular Formula C₁₀H₇NO₃[3]
Molecular Weight 189.17 g/mol [3]
CAS Number 34785-11-0[3]
Melting Point 268-273 °C[3]
SMILES OC(=O)c1cnc2ccccc2c1O[3]
InChI Key ILNJBIQQAIIMEY-UHFFFAOYSA-N[3]
Form Solid[3]

Synthesis of the Core Scaffold

The construction of the 4-hydroxyquinoline-3-carboxylic acid core is a well-established process in organic chemistry. A prevalent and efficient method involves the alkaline hydrolysis of its corresponding ethyl ester, ethyl 4-hydroxyquinoline-3-carboxylate.

Protocol: Saponification of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol describes a standard laboratory procedure for the synthesis of 4-hydroxyquinoline-3-carboxylic acid.

Materials:

  • Ethyl 4-hydroxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) solution (e.g., 2N)

  • Hydrochloric acid (HCl) solution (e.g., 2N or 4 mol/L)

  • Ethanol

  • Water (distilled or deionized)

  • Standard reflux apparatus, filtration equipment, and pH meter/paper

Step-by-Step Methodology:

  • Reaction Setup: Suspend ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) in a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis (Saponification): Heat the mixture to reflux and maintain it for approximately 2-3 hours with stirring.

    • Causality: The elevated temperature provides the necessary activation energy to drive the hydroxide-ion-mediated hydrolysis of the ester bond, converting it into a sodium carboxylate and ethanol. Refluxing prevents the loss of solvent during this period.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A filtration step may be performed at this stage to remove any unreacted starting material or impurities.

  • Acidification and Precipitation: Transfer the filtrate to a beaker and slowly add hydrochloric acid while stirring. Monitor the pH continuously. Adjust the pH to approximately 4.

    • Causality: Acidification protonates the water-soluble sodium carboxylate salt, converting it into the free carboxylic acid, which is less soluble in the aqueous medium and precipitates out of the solution as a solid. A pH of 4 is chosen to ensure complete protonation without causing degradation.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with water to remove any residual salts (e.g., NaCl).

  • Drying: Dry the purified solid under vacuum to yield 4-hydroxyquinoline-3-carboxylic acid as a pale white or off-white solid.

SynthesisWorkflow Start Ethyl 4-hydroxyquinoline- 3-carboxylate Step1 Suspend in 2N NaOH Start->Step1 Step2 Reflux for 2-3 hours Step1->Step2 Hydrolysis Step3 Cool to RT & Filter Step2->Step3 Step4 Acidify filtrate to pH 4 with HCl Step3->Step4 Precipitation Product 4-Hydroxyquinoline- 3-carboxylic acid (solid) Step4->Product

Caption: Workflow for the synthesis of 4-hydroxyquinoline-3-carboxylic acid.

Biological Activities and Mechanisms of Action

The true value of the 4-hydroxyquinoline-3-carboxylic acid scaffold lies in the diverse biological activities exhibited by its derivatives. While the parent compound has its own activities, it primarily serves as a template for chemical modification to achieve enhanced potency and target specificity.

Anticancer Activity: Inhibition of Cellular Respiration

A significant area of research has focused on the anticancer potential of 4-hydroxyquinoline-3-carboxylic acid derivatives. A key mechanism identified is the inhibition of cellular respiration .[4][5]

Specifically, these compounds have been shown to inhibit dehydrogenase enzymes that are crucial components of metabolic pathways, such as the Krebs cycle.[6] Studies have demonstrated that lipophilic (fat-soluble) derivatives show a pronounced specificity for inhibiting mitochondrial malate dehydrogenase .[4] By disrupting these fundamental energy-producing pathways, the compounds can effectively starve cancer cells of the energy required for their rapid proliferation.

Correlation analysis from these studies indicates that the inhibition of whole ascites tumor cells is linearly related to the lipophilicity (modeled by the partition coefficient, π) of the derivative, while the inhibition of the isolated malate dehydrogenase enzyme is more closely related to the molar refractivity (MR), a measure of molecular volume and polarizability.[5] This suggests that lipophilicity is crucial for the compound to cross the cell membrane and reach its intracellular target, while the size and shape of the molecule are critical for binding to the enzyme itself.

MechanismOfAction cluster_cell Cancer Cell cluster_mito Mitochondrion Krebs Krebs Cycle MDH Malate Dehydrogenase (mMDH) Resp Cellular Respiration MDH->Resp Energy (ATP) Production Outcome Inhibition of Proliferation & Cell Death Resp->Outcome Drug 4-Hydroxyquinoline- 3-carboxylic acid Derivative Drug->MDH Inhibits

Caption: Inhibition of mitochondrial malate dehydrogenase by 4-hydroxyquinoline-3-carboxylic acid derivatives.

Antibacterial Activity: A Precursor to Fluoroquinolones

The 4-quinolone-3-carboxylic acid core is the foundational structure of the quinolone and fluoroquinolone antibiotics, a class of drugs that has been in clinical use since 1962.[2] These agents are renowned for their broad-spectrum activity and oral bioavailability.[2]

The primary mechanism of action for these antibacterial agents is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[7] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and bacterial DNA, the drugs trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to an accumulation of double-strand breaks and subsequent bacterial cell death.[7] While the parent scaffold is the starting point, extensive structure-activity relationship studies have shown that substitutions at the N-1, C-6 (e.g., fluorine), and C-7 positions are critical for potent antibacterial activity.

Structure-Activity Relationships (SAR)

Medicinal chemistry is an iterative process of designing, synthesizing, and testing compounds to optimize their biological activity. The 4-hydroxyquinoline-3-carboxylic acid scaffold offers multiple positions for chemical modification to tune its properties.

  • Position 3 (C3): The carboxylic acid group is often considered a key pharmacophore, particularly for antibacterial activity, as it is involved in binding to the target enzymes. However, studies on antimalarial quinolones have shown that replacing the carboxylic acid with a carboxyl ester can enhance potency, while converting it to a carboxylic amide can abolish activity.[8] This highlights that the optimal group at C3 is highly dependent on the specific disease target.

  • Position 7 (C7): This position is a common site for modification to influence potency and pharmacokinetic properties. In anticancer derivatives that inhibit cellular respiration, adding lipophilic groups at C7 enhances activity by improving the compound's ability to penetrate the cell membrane.[4][5] In fluoroquinolone antibiotics, bulky heterocyclic substituents at C7 (like piperazine or pyrrolidine rings) are crucial for broad-spectrum activity and potency against Gram-positive bacteria.

  • Position 1 (N1): Alkylation at the N1 position (e.g., with an ethyl or cyclopropyl group) is a hallmark of the fluoroquinolone antibiotics and is essential for potent activity against DNA gyrase.

SAR SAR_Image N1 N1: Alkylation (e.g., ethyl, cyclopropyl) - Critical for antibacterial activity C3 C3: Carboxylic Acid/Ester - Key for enzyme binding - Ester can improve antimalarial potency C7 C7: Bulky/Lipophilic Groups - Modulates spectrum (antibacterial) - Enhances cell penetration (anticancer)

Caption: Key sites for modification on the 4-quinolone-3-carboxylic acid scaffold.

Key Experimental Protocols in Evaluation

The biological evaluation of new chemical entities is fundamental to drug discovery. Below are outlines of two standard, self-validating assays used to assess the cytotoxic and antibacterial properties of 4-hydroxyquinoline-3-carboxylic acid derivatives.

Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a human leukemia or colon adenocarcinoma cell line) into a 96-well plate at a predetermined density (e.g., 2 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds.

    • Self-Validation: Include the following controls in triplicate:

      • Vehicle Control: Cells treated with the solvent used to dissolve the compounds (e.g., DMSO), but no compound. This represents 100% cell viability.[10]

      • No-Treatment Control: Cells with fresh medium only.

      • Background Control: Culture medium without cells to measure background absorbance.[10]

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[9]

  • MTT Addition: Add a sterile MTT solution (e.g., 10 µL of 5 mg/mL solution) to each well and incubate for 1.5 to 4 hours.[11] During this time, viable cells will convert the MTT to formazan.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO (e.g., 100-130 µL), to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm (or 492 nm as a test wavelength).[11]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the compound concentration and use regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[12]

Principle: The test organism is challenged with serial dilutions of the antibiotic in a liquid growth medium. The MIC is identified as the lowest concentration well where no visible growth occurs.[13]

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the test bacteria (e.g., E. coli or S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity (e.g., 0.5 McFarland standard).

  • Prepare Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. This creates a range of concentrations to test.

  • Inoculation: Add the standardized bacterial inoculum to each well of the plate.

    • Self-Validation: Include the following controls:

      • Growth Control: A well containing only broth and the bacterial inoculum (no compound). This well should show turbidity, confirming the bacteria are viable.

      • Sterility Control: A well containing only sterile broth (no bacteria or compound). This well should remain clear, confirming the sterility of the medium.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[12] This can also be read using a plate reader.

Conclusion and Future Perspectives

The 4-hydroxyquinoline-3-carboxylic acid scaffold continues to be a remarkably versatile and productive platform in medicinal chemistry. Its journey from a by-product in chloroquine synthesis to the bedrock of modern antibiotics and a promising core for anticancer agents is a testament to its privileged nature.[1][2] Current and future research will undoubtedly continue to exploit this scaffold's potential. Key areas of focus include the development of derivatives with novel mechanisms of action to overcome drug resistance, the synthesis of compounds with improved safety profiles, and the exploration of its utility against an even broader range of therapeutic targets, including viral diseases and neurodegenerative disorders. The strategic functionalization of this core, guided by a deep understanding of structure-activity relationships and target biology, will ensure its enduring legacy in the development of new medicines.

References

  • Journal of Medicinal Chemistry. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Available at: [Link]

  • Journal of Medicinal Chemistry. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Available at: [Link]

  • Research Communications in Chemical Pathology and Pharmacology. (1983). OSAR studies on 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration using molecular connectivity and van der Waals volume. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2013). Note Synthesis and cytotoxicity of new quinoline derivatives. Available at: [Link]

  • Molecules. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Available at: [Link]

  • ACS Publications. (n.d.). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Available at: [Link]

  • Journal of Medicinal Chemistry. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Available at: [Link]

  • ResearchGate. (2020). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Available at: [Link]

  • ACS Publications. (n.d.). 4-Hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehy. Available at: [Link]

  • ACS Publications. (n.d.). 4-Hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Available at: [Link]

  • protocols.io. (2023). MTT (Assay protocol). Available at: [Link]

  • Current Medicinal Chemistry. (2011). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. Available at: [Link]

  • Journal of Clinical Medicine. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Available at: [Link]

  • ResearchGate. (n.d.). Minimum Inhibition Concentration (MIC) of different fluoroquinolones and observed mutations in 5 representative strains. Available at: [Link]

  • IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • Antibiotics. (2021). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Available at: [Link]

  • ResearchGate. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available at: [Link]

  • Google Patents. (n.d.). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • Molecules. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

Sources

Methodological & Application

Topic: Synthesis of 4-Hydroxyquinoline-3-Carboxylic Acid from Aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Quinolone Core

The 4-hydroxyquinoline, or 4-quinolone, scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including potent antibacterial, antimalarial, and anticancer properties.[1][2] 4-Hydroxyquinoline-3-carboxylic acid, in particular, is a critical precursor in the synthesis of quinolone antibiotics, a class of drugs that has had a profound impact on treating bacterial infections.[3][4]

This application note provides a comprehensive guide to the synthesis of 4-hydroxyquinoline-3-carboxylic acid starting from aniline, employing the robust and well-established Gould-Jacobs reaction.[5][6] We will dissect the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and discuss the critical parameters that ensure a successful and high-yield synthesis.

Reaction Mechanism: The Gould-Jacobs Pathway

The Gould-Jacobs reaction is a multi-step process that efficiently constructs the quinoline ring system from an aniline precursor.[2][7] The synthesis of 4-hydroxyquinoline-3-carboxylic acid from aniline proceeds through three principal stages: condensation, thermal cyclization, and saponification.

  • Condensation: The synthesis begins with the nucleophilic attack of aniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form the stable intermediate, diethyl (anilinomethylene)malonate.[1][8] This step is typically performed by heating the neat reactants.

  • Thermal Cyclization: This is the key ring-forming step and requires significant thermal energy, typically temperatures around 250°C.[1] The high temperature facilitates a 6-electron electrocyclization, an intramolecular reaction that forms the quinoline ring.[1][7] This process results in the formation of ethyl 4-hydroxyquinoline-3-carboxylate. The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm is crucial to achieve and maintain the required temperature for this transformation.[9][10]

  • Saponification: The final step is the hydrolysis of the ethyl ester group to the corresponding carboxylic acid. This is achieved by heating the ester in the presence of a strong base, such as sodium hydroxide. Subsequent acidification of the reaction mixture neutralizes the resulting carboxylate salt, causing the final product, 4-hydroxyquinoline-3-carboxylic acid, to precipitate out of the solution.[1][11] It is important to note that the product exists in tautomeric equilibrium between the 4-hydroxyquinoline form and the 4-oxo-1,4-dihydroquinoline (4-quinolone) form, with the keto form often predominating.[7][12]

Visualization of the Synthetic Pathway

Gould_Jacobs_Reaction Gould-Jacobs Synthesis of 4-Hydroxyquinoline-3-Carboxylic Acid Aniline Aniline IntermediateA Diethyl (anilinomethylene)malonate Aniline->IntermediateA Condensation (100-130°C) - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) IntermediateB Ethyl 4-hydroxyquinoline-3-carboxylate IntermediateA->IntermediateB Thermal Cyclization (~250°C in Diphenyl Ether) - EtOH FinalProduct 4-Hydroxyquinoline-3-carboxylic Acid IntermediateB->FinalProduct Saponification 1. NaOH, Reflux 2. HCl (acidification)

Caption: Reaction workflow for the Gould-Jacobs synthesis.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 4-hydroxyquinoline-3-carboxylic acid. All operations involving high-boiling solvents should be performed in a well-ventilated fume hood.

Protocol 1: Classical Thermal Synthesis

Materials:

  • Aniline (freshly distilled)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated and 2N)

  • Ethanol

  • Hexane or Cyclohexane

  • Deionized water

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bars

  • Thermometer

  • Buchner funnel and vacuum filtration apparatus

Step 1: Synthesis of Diethyl (anilinomethylene)malonate

  • To a round-bottom flask, add freshly distilled aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the neat mixture with stirring in an oil bath or on a steam bath at 100-130°C for 1-2 hours.[1][13] Ethanol will be generated as a byproduct during the reaction.

  • Monitor the reaction progress by TLC. Upon completion, the evolution of ethanol will cease.

  • The resulting crude diethyl (anilinomethylene)malonate is typically a viscous oil or a low-melting solid and can be used directly in the next step without further purification.[1]

Step 2: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place the crude diethyl (anilinomethylene)malonate from Step 1.

  • Add a high-boiling solvent, such as diphenyl ether (approx. 5-10 mL per gram of the intermediate).[1]

  • Heat the mixture with vigorous stirring. The temperature should be raised rapidly to the reflux temperature of the solvent (approx. 250-260°C).[9][13]

  • Maintain the vigorous reflux for 30-60 minutes.[1] During this time, the cyclization occurs with the elimination of a second molecule of ethanol.

  • After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature. The product, ethyl 4-hydroxyquinoline-3-carboxylate, should precipitate as a solid.[1]

  • To facilitate complete precipitation, add a non-polar solvent such as hexane or cyclohexane to the cooled mixture.[1]

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane to remove the high-boiling solvent.

  • Dry the product under vacuum. The expected yield for this step is typically high.

Step 3: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid (Final Product)

  • Suspend the dry ethyl 4-hydroxyquinoline-3-carboxylate from Step 2 in a 10% (w/v) aqueous solution of sodium hydroxide.[1] Use approximately 10 mL of NaOH solution per gram of ester.

  • Heat the suspension to reflux with stirring for 1-2 hours.[1][11] The solid will gradually dissolve as the saponification proceeds. Monitor the reaction by TLC until the starting ester is completely consumed.

  • Cool the resulting clear or slightly yellow solution to room temperature in an ice bath.

  • Slowly acidify the cold solution with concentrated or 2N hydrochloric acid while stirring. The final product will precipitate as a solid. Continue adding acid until the pH of the solution is approximately 4.[11]

  • Collect the precipitated 4-hydroxyquinoline-3-carboxylic acid by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove any residual salts.

  • Dry the final product under vacuum to yield an off-white solid. Purity can be assessed by melting point and NMR spectroscopy.

Quantitative Data Summary

The following table outlines the reagent quantities for a representative synthesis, starting with approximately 10g of aniline.

Step Reagent MW ( g/mol ) Amount Moles Equivalents
1 Aniline93.1310.0 g0.1071.0
Diethyl ethoxymethylenemalonate216.2325.4 g0.1181.1
2 Diethyl (anilinomethylene)malonate263.29~28.2 g0.1071.0
Diphenyl Ether170.21150-250 mL-Solvent
3 Ethyl 4-hydroxyquinoline-3-carboxylate217.22(from prev. step)-1.0
Sodium Hydroxide (10% aq.)40.00~150 mL-Excess
Hydrochloric Acid (2N)36.46As needed-For acidification

Modern Synthetic Approaches: Microwave-Assisted Synthesis

While the classical thermal method is robust, modern adaptations utilizing microwave irradiation have significantly improved the efficiency of the Gould-Jacobs reaction. Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can improve yields by minimizing the formation of degradation byproducts that can occur during prolonged heating.[13][14] In a typical microwave protocol, aniline and an excess of DEEM are sealed in a microwave-safe vessel and heated to temperatures as high as 300°C for a few minutes to directly yield the cyclized product, ethyl 4-hydroxyquinoline-3-carboxylate.[13][14] This approach is particularly valuable for high-throughput synthesis and library generation in drug discovery settings.

References

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  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Synthesis of diethyl (anilinomethylene)malonate - PrepChem.com. [Link]

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  • Gould–Jacobs reaction | Request PDF - ResearchGate. [Link]

  • Gould-Jacobs Reaction - Organic Chemistry Portal. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC - Biotage. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. [Link]

  • Conrad–Limpach synthesis - Wikipedia. [Link]

  • Conrad-Limpach Reaction - Name Reactions in Organic Synthesis. [Link]

  • Conrad-Limpach Synthesis - SynArchive. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

  • Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride - PrepChem.com. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. [Link]

  • Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino)
  • Camps quinoline synthesis - Grokipedia. [Link]

  • Camps quinoline synthesis - Wikipedia. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. [Link]

  • Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google P
  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. [Link]

  • Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC - PubMed Central. [Link]

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Application Notes & Protocols: Leveraging 4-Hydroxyquinoline-3-carboxylic Acid as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 4-Hydroxyquinoline-3-carboxylic Acid

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. The 4-hydroxyquinoline-3-carboxylic acid moiety is a prime example of such a scaffold. Its unique electronic and structural features, including a planar bicyclic system capable of various intermolecular interactions and key hydrogen bonding donor/acceptor groups, make it an exceptional starting point for the design of novel therapeutics.

Historically, this scaffold gained prominence as a crucial intermediate in the synthesis of chloroquine, an antimalarial drug. A serendipitous discovery revealed the antibacterial properties of a 3-carboxyl-substituted 4-hydroxyquinoline, which ultimately paved the way for the development of the vast class of fluoroquinolone antibiotics. Beyond its well-established role in antibacterial drug discovery, the 4-quinolone-3-carboxylic acid motif has demonstrated significant potential in the development of agents targeting a range of diseases, including cancer, viral infections, and inflammatory conditions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 4-hydroxyquinoline-3-carboxylic acid as a foundational building block. We will delve into its synthesis, derivatization strategies, and detailed protocols for evaluating its potential in key therapeutic areas.

Chemical Synthesis and Derivatization Strategies

The versatility of the 4-hydroxyquinoline-3-carboxylic acid scaffold lies in the accessibility of its core structure and the ease with which it can be chemically modified at several positions.

Synthesis of the Core Scaffold

A common and straightforward method for preparing 4-hydroxyquinoline-3-carboxylic acid involves the hydrolysis of its corresponding ethyl ester, ethyl 4-hydroxyquinoline-3-carboxylate. This reaction is typically carried out under basic conditions.

Protocol 1: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid

Materials:

  • Ethyl 4-hydroxyquinoline-3-carboxylate

  • Ethanol

  • Aqueous sodium hydroxide (e.g., 2N solution)

  • Hydrochloric acid (e.g., 2N or 4 mol/L solution)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (e.g., 2N, 3.0 eq) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly acidify the mixture with hydrochloric acid to a pH of approximately 4. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with water to remove any residual salts.

  • Dry the product under vacuum to yield 4-hydroxyquinoline-3-carboxylic acid as a solid.

Key Derivatization Strategies

The 4-hydroxyquinoline-3-carboxylic acid scaffold offers multiple sites for chemical modification to explore structure-activity relationships (SAR). The carboxylic acid at the 3-position is a common site for creating amide derivatives, which can significantly impact the compound's biological activity and pharmacokinetic properties.

Derivatization_Strategies Scaffold 4-Hydroxyquinoline- 3-carboxylic Acid C3_Amide Amide Formation (Position 3) Scaffold->C3_Amide Coupling Agents (e.g., CDI, HATU) C7_Substitution Substitution at C7 (e.g., ether linkages) Scaffold->C7_Substitution Williamson Ether Synthesis C2_Modification Modification at C2 (e.g., aryl groups) Scaffold->C2_Modification Suzuki Coupling (from halo-precursor) N1_Alkylation N-Alkylation (Position 1) Scaffold->N1_Alkylation Alkylation Reagents DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_outcome Cellular Effects Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate Pyrimidine Depletion Pyrimidine Depletion DHODH->Orotate Inhibitor 4-Hydroxyquinoline-3- carboxylic Acid Derivative Inhibitor->DHODH Inhibition S-Phase Arrest S-Phase Arrest Pyrimidine Depletion->S-Phase Arrest

Application Notes & Protocols: The Central Role of 4-Hydroxyquinoline-3-carboxylic Acid in the Synthesis of Quinolone Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-quinolone-3-carboxylic acid framework is a cornerstone of antibacterial drug discovery, recognized as a "privileged structure" for its consistent ability to yield potent therapeutic agents.[1] Since the seminal discovery of nalidixic acid, the first clinically used quinolone antibiotic, this scaffold has been extensively modified to produce successive generations of broad-spectrum antibacterial drugs, including the highly successful fluoroquinolones.[2] At the heart of these synthetic endeavors lies 4-hydroxyquinoline-3-carboxylic acid, a critical and versatile intermediate that serves as the foundational building block for this vital class of medicines.[3] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this intermediate. We will explore the fundamental synthetic pathways, detail key structure-activity relationships (SAR), and provide validated protocols for the synthesis and evaluation of novel antibacterial agents derived from this scaffold.

The Foundational Scaffold: Synthesis via the Gould-Jacobs Reaction

The most prevalent and efficient method for constructing the 4-hydroxyquinoline-3-carboxylic acid core is the Gould-Jacobs reaction.[4][5] This thermal cyclization process begins with the condensation of a substituted aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilinomethylenemalonate intermediate. Subsequent heating in a high-boiling point solvent like diphenyl ether or Dowtherm A induces intramolecular cyclization, followed by hydrolysis and decarboxylation to yield the desired quinolone core.[6] The choice of the initial aniline is a critical decision point, as the substituents on this ring will ultimately be incorporated into the final drug molecule, dictating its properties and biological activity.

Gould_Jacobs_Reaction cluster_start Starting Materials Aniline Substituted Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Condensation DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclization Thermal Cyclization (e.g., Diphenyl Ether, ~250°C) Intermediate->Cyclization Heating Product Ethyl 4-hydroxyquinoline-3-carboxylate Cyclization->Product FinalProduct 4-Hydroxyquinoline-3-carboxylic Acid Product->FinalProduct Hydrolysis

Caption: The Gould-Jacobs reaction pathway for synthesizing the 4-hydroxyquinoline-3-carboxylic acid core.

Protocol 1: Synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

This protocol describes a typical Gould-Jacobs synthesis, a foundational step for creating many fluoroquinolone antibiotics. The fluorine atom at the 6-position is known to significantly enhance antibacterial potency.[7]

Materials:

  • 4-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Condensation: In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and DEEM (1.05 eq). Heat the mixture at 100-110°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. Upon completion, cool the mixture to room temperature. The resulting intermediate, diethyl 2-((4-fluorophenyl)amino)methylenemalonate, may crystallize upon cooling or can be precipitated by adding hexane.

  • Cyclization: To a separate flask containing diphenyl ether, preheated to 250°C, add the intermediate from the previous step in portions. Maintain the temperature at 250-260°C for 30 minutes. Causality Note: The high temperature is essential to overcome the activation energy for the intramolecular electrophilic aromatic substitution that forms the quinolone ring.

  • Isolation of Ester: Cool the reaction mixture to below 100°C and add hexane to precipitate the crude ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. Filter the solid, wash with hexane, and dry.

  • Hydrolysis: Suspend the crude ester in a 10% aqueous NaOH solution and heat to reflux for 1-2 hours until the solid dissolves completely, indicating the formation of the sodium salt.

  • Acidification: Cool the solution in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl. A precipitate of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid will form.

  • Purification: Filter the solid product, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product.

From Core to Candidate: Key Synthetic Transformations

The 4-hydroxyquinoline-3-carboxylic acid intermediate is a platform for diversification. Several key positions on the quinolone ring are systematically modified to optimize antibacterial activity, spectrum, and pharmacokinetic properties.

  • N-1 Position: Alkylation, particularly with small groups like ethyl or cyclopropyl, is crucial for potent activity against DNA gyrase.[7][8]

  • C-7 Position: Introduction of a heterocyclic amine, most commonly a piperazine or pyrrolidine ring, dramatically broadens the antibacterial spectrum to include Gram-positive bacteria and Pseudomonas aeruginosa.[7] This requires converting the C-4 hydroxyl into a better leaving group (e.g., chlorine) and then performing a nucleophilic aromatic substitution.

  • C-6 Position: A fluorine atom here generally increases cell penetration and gyrase inhibition.[6][7]

Quinolone_Synthesis_Workflow Start 4-Hydroxyquinoline- 3-carboxylic Acid Intermediate Step1 N-Alkylation (e.g., Alkyl halide, Base) Start->Step1 Intermediate1 1-Alkyl-1,4-dihydro-4-oxo- quinoline-3-carboxylic Acid Step1->Intermediate1 Step2 Conversion of C4-OH (e.g., POCl3) Intermediate1->Step2 Requires prior functionalization at C7 Intermediate2 4-Chloro-quinoline-3-carboxylate Step2->Intermediate2 Requires prior functionalization at C7 Step3 Nucleophilic Aromatic Substitution (SNAr) at C7 (e.g., Piperazine) Intermediate2->Step3 Final Active Quinolone Antibacterial Agent Step3->Final

Caption: General synthetic workflow from the core intermediate to a final quinolone drug.

Protocol 2: Synthesis of an N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide DNA Gyrase B Inhibitor

This protocol is adapted from a study identifying novel inhibitors of DNA gyrase subunit B (GyrB), a promising target for overcoming resistance.[9] It demonstrates the use of the carboxylic acid at C-3 as a handle for amide coupling.

Materials:

  • 1-Ethyl-4-hydroxy-2-quinolone-3-carboxylic acid (synthesized via Gould-Jacobs and N-alkylation)

  • Substituted 3-aminoquinazolin-4(3H)-one

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Activation: In a dry flask under an inert atmosphere, dissolve 1-ethyl-4-hydroxy-2-quinolone-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Coupling: Add the substituted 3-aminoquinazolin-4(3H)-one (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq). Causality Note: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid to form an active ester, facilitating rapid amide bond formation with the amine. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

  • Reaction: Stir the mixture at room temperature for 48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and purify by column chromatography (e.g., silica gel, eluting with a dichloromethane/methanol gradient) to yield the pure N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide derivative.

Mechanism of Action & Structure-Activity Relationships

Mechanism of Action

The primary antibacterial mechanism of classic quinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[10][11] These enzymes are essential for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and cleaved DNA, quinolones block the re-ligation step, leading to double-strand DNA breaks and rapid cell death.[11] Newer derivatives, however, may target other essential proteins, such as the ATPase subunit of DNA gyrase (GyrB), offering a strategy to combat resistance to classic quinolones.[9]

MOA_Quinolone Quinolone Quinolone Antibiotic Gyrase Bacterial DNA Gyrase / Topoisomerase IV Quinolone->Gyrase Inhibits Complex Quinolone-Enzyme-DNA Ternary Complex Gyrase->Complex Binds to DSB Double-Strand DNA Breaks Complex->DSB Prevents DNA re-ligation Replication DNA Replication Blocked DSB->Replication Death Bacterial Cell Death Replication->Death

Caption: Mechanism of action for classic quinolone antibiotics targeting DNA gyrase.

Key Structure-Activity Relationships (SAR)

Decades of research have established clear relationships between the chemical structure of quinolones and their antibacterial efficacy.

PositionSubstituent/MoietyImpact on Activity
N-1 Cyclopropyl, Ethyl, FluoroethylCritical for DNA gyrase inhibition and overall potency.[7][8]
C-3 Carboxylic AcidEssential for binding to the enzyme-DNA complex; cannot be significantly altered.[2]
C-4 Carbonyl OxygenEssential for binding and chelating magnesium ions in the active site.
C-6 FluorineGreatly enhances potency, broadens spectrum, and improves cell penetration.[6][7]
C-7 Piperazinyl, AminopyrrolidinylBroadens spectrum against Gram-positives and anaerobes; modulates pharmacokinetics.[7][8]
C-8 Halogen (F, Cl), MethoxyCan enhance activity and reduce CNS side effects.[8]

Application Protocol: In Vitro Antibacterial Susceptibility Testing

After synthesis and purification, the new compounds must be evaluated for antibacterial activity. The standard method is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol 3: Broth Microdilution MIC Assay

This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Synthesized compounds dissolved in DMSO

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in fresh CAMHB to achieve a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL, standardized using a spectrophotometer (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in CAMHB directly in the 96-well plate to achieve the desired concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. The final volume in each well should be uniform (e.g., 100 µL).

  • Controls: Include a positive control well (broth + inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Example In Vitro Activity Data

The following table presents sample MIC data for a potent GyrB inhibitor synthesized from a 4-hydroxy-2-quinolone-3-carboxylic acid precursor, demonstrating its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).

CompoundS. aureus ATCC 33591 (MRSA)S. aureus ATCC 43300 (MRSA)VISA ATCC 700699
Compound f1[9] 4 µg/mL8 µg/mL4 µg/mL
Vancomycin 1 µg/mL1 µg/mL4 µg/mL
(Data adapted from reference[9])

Conclusion

4-Hydroxyquinoline-3-carboxylic acid is not merely a chemical intermediate; it is the foundational scaffold upon which a significant portion of modern antibacterial therapy has been built. Its robust synthesis via the Gould-Jacobs reaction and the well-defined structure-activity relationships of its derivatives provide a reliable and versatile platform for drug discovery. By understanding the causality behind synthetic choices and the mechanistic basis of action, researchers can continue to leverage this privileged core to develop next-generation antibacterial agents capable of addressing the growing challenge of antimicrobial resistance. The strategic modification of this scaffold, as demonstrated in the development of novel GyrB inhibitors, underscores its enduring potential in the search for new medicines.

References

  • Wang, Y., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. National Institutes of Health (NIH). Available at: [Link]

  • Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. Available at: [Link]

  • Gorniak, A., & Ulenberg, S. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Ismail, M. A., et al. (2018). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health (NIH). Available at: [Link]

  • Mphahlele, M. J., & Moekwa, T. B. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Institutes of Health (NIH). Available at: [Link]

  • EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. Google Patents.
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  • Asahina, Y., et al. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of Medicinal Chemistry. Available at: [Link]

  • Diggle, F., et al. (2006). Quinolones: from antibiotics to autoinducers. PubMed Central (PMC). Available at: [Link]

  • Neuman, M. (1986). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. PubMed. Available at: [Link]

  • Gorniak, A., & Ulenberg, S. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Domagala, J. M., et al. (1987). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. PubMed. Available at: [Link]

  • Ismail, M. A., et al. (2018). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health (NIH). Available at: [Link]

  • Marecki, P. E., & Bambury, R. E. (1984). Synthesis of 4-substituted aminoquinoline-3-carboxylates as Potential Antimicrobial Agents. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. Available at: [Link]

  • Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ScienceOpen. Available at: [Link]

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Application Notes & Protocols for the Evaluation of 4-Hydroxyquinoline-3-carboxylic Acid Derivatives as Potential Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimalarial, antibacterial, and anti-inflammatory properties.[1][2] In oncology, quinoline derivatives have emerged as a particularly fruitful area of research, with many demonstrating potent anticancer activity.[3][4] These compounds exert their effects through diverse mechanisms, such as DNA intercalation, inhibition of topoisomerase, and interference with crucial cell signaling pathways that govern cell proliferation, survival, and migration.[1][2][4]

Specifically, the 4-hydroxyquinoline-3-carboxylic acid motif has been identified as a key pharmacophore for developing novel therapeutic agents.[5] This structure provides a versatile backbone for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. Derivatives of this class have been investigated for their ability to inhibit cellular respiration and key enzymes involved in cancer progression, such as protein tyrosine kinases and dihydroorotate dehydrogenase.[6][7][8] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and in vitro evaluation of novel 4-hydroxyquinoline-3-carboxylic acid derivatives as potential antitumor agents.

Synthesis and Characterization

The synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives often begins with a Conrad-Limpach reaction or a similar cyclization method.[9][10] The general approach involves the reaction of an aniline with a β-ketoester, such as diethyl malonate, followed by thermal cyclization. Subsequent modifications can be made at various positions of the quinoline ring to generate a library of analogues for structure-activity relationship (SAR) studies.[6][7][11]

General Synthetic Workflow

The development of a compound library for screening is a foundational step. The workflow typically involves scaffold synthesis followed by diversification.

G cluster_synthesis Chemical Synthesis cluster_diversification Library Diversification A Starting Materials (e.g., Substituted Anilines, Malonic Esters) B Cyclization Reaction (e.g., Conrad-Limpach) A->B C Core Scaffold (4-Hydroxyquinoline-3-carboxylate) B->C D Functional Group Interconversion (e.g., Hydrolysis, Amidation) C->D C->D E Substitution Reactions (e.g., Alkylation, Arylation) C->E F Derivative Library G Purification & Characterization (Chromatography, NMR, MS) F->G H Screening-Ready Compounds G->H

Caption: General workflow for synthesis and diversification of the derivative library.

Biological Evaluation: In Vitro Antitumor Activity

Initial screening of newly synthesized compounds is typically performed in vitro using a panel of human cancer cell lines.[12][13] This approach allows for a rapid assessment of cytotoxic or cytostatic activity and can provide initial insights into potential selectivity for certain cancer types.

Cell Viability and Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[14] It measures the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[15] Mitochondrial dehydrogenases in living cells reduce the yellow MTT salt to a purple formazan product, the absorbance of which can be quantified.[14][16]

Protocol 3.1: MTT Cytotoxicity Assay

  • Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon).

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

    • Test compounds dissolved in DMSO (stock solution).

    • MTT solution (5 mg/mL in sterile PBS).[17]

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well microplates.

  • Procedure:

    • Cell Seeding: Trypsinize and count cells in their exponential growth phase. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the compounds to the wells. Include a vehicle control (DMSO, at the highest concentration used for compounds) and an untreated control (medium only).[14]

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

    • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[17] During this time, visible purple formazan crystals will form in viable cells.[14]

    • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[17] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Table 1: Example IC50 Data for 4-Hydroxyquinoline-3-carboxylic Acid Derivatives

Compound ID HCT116 (Colon) IC50 (µM) A549 (Lung) IC50 (µM) PC3 (Prostate) IC50 (µM)
HQ-001 15.2 ± 1.8 25.6 ± 3.1 18.4 ± 2.2
HQ-002 5.8 ± 0.7 8.1 ± 1.1 6.5 ± 0.9
HQ-003 > 100 > 100 > 100
Doxorubicin 0.4 ± 0.05 0.6 ± 0.08 0.5 ± 0.06

Data are presented as mean ± SD from three independent experiments. Doxorubicin is included as a positive control.

Mechanism of Action (MoA) Elucidation

Once lead compounds with potent cytotoxic activity are identified, the next critical phase is to understand their mechanism of action. Key questions include whether the compounds induce programmed cell death (apoptosis), cause cell cycle arrest, or target specific signaling pathways.

Apoptosis Induction Analysis

Apoptosis is a form of programmed cell death that is a common mechanism for many anticancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[18] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells via flow cytometry.[19] Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by viable cells but can enter late apoptotic and necrotic cells with compromised membranes.[18][19]

Protocol 4.1: Annexin V/PI Apoptosis Assay

  • Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis after treatment.

  • Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).[18]

    • Cells treated with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Untreated and vehicle-treated cells as negative controls.

  • Procedure:

    • Cell Harvesting: Collect both floating and adherent cells from the culture plates. For adherent cells, use gentle trypsinization. Combine all cells and centrifuge at ~500 x g for 5 minutes.[19]

    • Washing: Wash the cell pellet twice with cold 1X PBS, centrifuging after each wash.[18][19]

    • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]

    • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]

    • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[18]

    • Interpretation:

      • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

      • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.[18]

      • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.[18]

      • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Cell Cycle Analysis

Many antitumor agents function by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequently inducing apoptosis.[3][20] Cell cycle distribution can be analyzed by flow cytometry after staining cellular DNA with a fluorescent dye like Propidium Iodide (PI).[21] The amount of fluorescence is directly proportional to the amount of DNA in each cell.

Protocol 4.2: Cell Cycle Analysis by PI Staining

  • Objective: To determine the effect of test compounds on cell cycle phase distribution.

  • Materials:

    • Cells treated with the test compound at its IC50 concentration for 24 hours.

    • Cold 70% ethanol.[22]

    • PBS.

    • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[22]

  • Procedure:

    • Cell Harvesting: Collect approximately 1 x 10^6 cells by trypsinization and centrifuge at 500 x g for 5 minutes.

    • Washing: Wash the cell pellet once with cold PBS.

    • Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[22][23] Incubate at 4°C for at least 30 minutes (or overnight).

    • Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes, discard the ethanol, and wash the pellet twice with PBS.[22]

    • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.[23]

    • Analysis: Analyze the samples using a flow cytometer. The DNA content will be displayed as a histogram, with distinct peaks for G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n DNA) phases.

Signaling Pathway Modulation

Quinoline derivatives are known to inhibit protein kinases, which are key nodes in signaling pathways that drive cancer cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[1][24][25] Western blotting is a powerful technique to investigate whether a test compound affects the expression or phosphorylation status of key proteins in these pathways.[26][27]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTOR mTOR Akt->mTOR P Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4-Hydroxyquinoline Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: Potential inhibition of the PI3K/Akt signaling pathway by derivatives.

Protocol 4.3: Western Blotting for Signaling Proteins

  • Objective: To assess changes in the phosphorylation status of key signaling proteins (e.g., p-Akt, p-ERK) following compound treatment.

  • Materials:

    • Treated cell lysates.

    • SDS-PAGE gels and running buffer.

    • Nitrocellulose or PVDF membranes.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[27]

    • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-β-actin).

    • HRP-conjugated secondary antibodies.[25]

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Protein Extraction: Treat cells with the test compound for a specified time (e.g., 6-24 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

    • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.[25]

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[27]

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25][27]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[27]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

    • Washing: Repeat the washing step.

    • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponding to phosphorylated proteins should be normalized to the total protein and the loading control (β-actin).

Conclusion and Future Directions

This guide outlines a systematic approach for the initial evaluation of 4-hydroxyquinoline-3-carboxylic acid derivatives as potential antitumor agents. The described protocols for cytotoxicity screening, apoptosis induction, cell cycle analysis, and western blotting provide a robust framework for identifying lead compounds and elucidating their mechanisms of action.[28] Promising candidates identified through this in vitro cascade can then be advanced to more complex models, such as 3D spheroid cultures and subsequent in vivo animal studies, to further assess their therapeutic potential.[13] The ultimate goal is the development of novel, effective, and selective anticancer agents for clinical use.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gnanasekaran, N. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Priya, S. V., et al. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

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  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • Yadav, P., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Retrieved from [Link]

  • Tanamura, S., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 1131-1136. Retrieved from [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. Retrieved from [Link]

  • Choudhury, D. (2018). Protocol for Annexin V-FITC apoptosis assay?. ResearchGate. Retrieved from [Link]

  • Azab, M. M. (2024). An overview of quinoline derivatives as anti-cancer agents. ResearchGate. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Khan, I., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(14), 1335-1354. Retrieved from [Link]

  • Singh, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(10), 6825-6844. Retrieved from [Link]

  • Harris, L. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17297-17304. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Chen, C. Y., et al. (2016). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 6(16). Retrieved from [Link]

  • Mbuva, G. M., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4994. Retrieved from [Link]

  • Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. Retrieved from [Link]

  • Coats, E. A., et al. (1983). 4-Hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 26(1), 9-14. Retrieved from [Link]

  • Pfaendner, R., et al. (2001). 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. Google Patents.
  • Grohe, K., et al. (1987). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. Google Patents.
  • El-Sayed, N. F., et al. (2024). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 14(7), 4619-4632. Retrieved from [Link]

  • Shah, K. J., et al. (1982). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 25(7), 801-807. Retrieved from [Link]

  • Mogilireddy, B. R., et al. (2024). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Retrieved from [Link]

  • Mbuva, G. M., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. Retrieved from [Link]

  • Lazzarato, L., et al. (2010). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 17(10), 990-1017. Retrieved from [Link]

  • Sun, H. L., et al. (2013). Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. Archiv der Pharmazie, 346(8), 583-592. Retrieved from [Link]

  • Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 42(6), 1147-1154. Retrieved from [Link]

  • Wang, Y., et al. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 21(11), 1475. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7622. Retrieved from [Link]

  • Jin, L., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6549-6563. Retrieved from [Link]

  • Oh, A., et al. (2014). 4-Quinolone-3-carboxylic acids as cell-permeable inhibitors of protein tyrosine phosphatase 1B. Bioorganic & Medicinal Chemistry Letters, 24(16), 3943-3948. Retrieved from [Link]

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High-Yield Synthesis of 4-Hydroxyquinoline-3-Carboxylic Acid Ethyl Ester: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a high-yield, two-step synthesis of ethyl 4-hydroxyquinoline-3-carboxylate, a pivotal intermediate in the development of quinoline-based pharmaceuticals. We present an optimized protocol based on the Gould-Jacobs reaction, emphasizing both traditional thermal and modern microwave-assisted cyclization methods. This document provides researchers, scientists, and drug development professionals with a robust, validated methodology, including a thorough examination of the reaction mechanism, step-by-step experimental procedures, and critical process parameters for achieving optimal yields and purity.

Introduction: The Significance of the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the quinolone class of broad-spectrum antibiotics.[1] The title compound, 4-hydroxyquinoline-3-carboxylic acid ethyl ester, is a direct precursor to these vital medicines. The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for the synthesis of 4-hydroxyquinolines.[2] It involves the condensation of an aniline with an alkoxymethylene malonic ester, followed by a thermal cyclization.[2] This application note provides a detailed, field-proven protocol for this synthesis, offering insights into achieving high yields through careful control of reaction conditions.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of 4-hydroxyquinoline-3-carboxylic acid ethyl ester via the Gould-Jacobs reaction is a two-stage process.[2]

Stage 1: Formation of the Diethyl (anilinomethylene)malonate Intermediate

The reaction commences with a nucleophilic attack by the aniline nitrogen on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol, yielding the key intermediate, diethyl (anilinomethylene)malonate.[2] This initial condensation can be efficiently conducted by heating the reactants, often without a solvent or in a solvent like ethanol.[3]

Stage 2: Thermal Cyclization to the Quinoline Ring

The crucial ring-closing step requires significant thermal energy to facilitate an intramolecular 6-electron cyclization.[2] This electrocyclic reaction is followed by tautomerization to form the more stable 4-hydroxyquinoline aromatic system. Traditionally, this has been achieved by heating the intermediate in a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, at temperatures around 250 °C.[1][4] More contemporary approaches utilize microwave irradiation, which can dramatically reduce reaction times and, in many cases, improve yields by minimizing byproduct formation.[5][6]

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization cluster_2 Starting Material Synthesis (Optional) Aniline Aniline Intermediate Diethyl (anilinomethylene)malonate Aniline->Intermediate Heat (e.g., 100-130°C) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Final_Product Ethyl 4-Hydroxyquinoline-3-carboxylate Intermediate_ref Diethyl (anilinomethylene)malonate Intermediate_ref->Final_Product High Temperature (e.g., 250°C) or Microwave Irradiation Malonate Diethyl Malonate DEEM_synth Diethyl Ethoxymethylenemalonate (DEEM) Malonate->DEEM_synth Acetic Anhydride, ZnCl₂ Orthoformate Triethyl Orthoformate Orthoformate->DEEM_synth

Caption: Overall workflow for the synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate.

Optimized Protocols and Experimental Parameters

This section provides detailed, step-by-step protocols for the synthesis of the starting material DEEM, and the two stages of the Gould-Jacobs reaction leading to the final product.

Synthesis of Diethyl Ethoxymethylenemalonate (DEEM)

The availability of high-purity DEEM is critical for the success of the subsequent condensation. While commercially available, it can be synthesized in high yield from diethyl malonate and triethyl orthoformate.[7][8]

Protocol:

  • To a flask equipped with a distillation apparatus, add diethyl malonate (1.0 mole), triethyl orthoformate (1.0 mole), and acetic anhydride (2.0 moles).

  • Add a catalytic amount of anhydrous zinc chloride (approx. 0.5 g).[7]

  • Heat the mixture in an oil bath. The temperature of the contents should be maintained between 104-130°C for approximately 6-8 hours.[7]

  • During heating, ethyl acetate and unreacted ethanol will distill off.

  • After the initial heating period, raise the pot temperature to distill off any remaining volatile components.

  • The crude product is then purified by vacuum distillation to yield pure diethyl ethoxymethylenemalonate. A yield of 72-85% can be expected.[7]

Stage 1: Synthesis of Diethyl (anilinomethylene)malonate

This protocol describes the condensation of aniline and DEEM.

Protocol:

  • In a round-bottom flask, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent).

  • Heat the mixture at 100-130°C for 1-2 hours. The reaction can often be performed neat (without solvent).[4]

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature. The intermediate, diethyl (anilinomethylene)malonate, will often solidify upon cooling.

  • The solid product can be washed with a cold, non-polar solvent like hexane to remove any unreacted starting materials. Yields for this step are typically high, often exceeding 90%.

Stage 2: Cyclization to Ethyl 4-Hydroxyquinoline-3-carboxylate

Two effective methods for the high-temperature cyclization are presented below.

This method employs a high-boiling inert solvent to achieve the necessary temperature for cyclization.

Protocol:

  • Preheat a volume of a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to 250°C in a suitable reaction vessel.[1][4]

  • Slowly add the diethyl (anilinomethylene)malonate intermediate from Stage 1 to the hot solvent.

  • Maintain the reaction temperature at 250°C for 15-30 minutes.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate from the solvent.

  • Collect the solid product by filtration.

  • Wash the collected solid with a non-polar solvent (e.g., hexane or toluene) to remove the high-boiling solvent.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

This method offers a significant reduction in reaction time and can lead to improved yields.[5]

Protocol:

  • Place the diethyl (anilinomethylene)malonate intermediate in a microwave-safe reaction vial equipped with a magnetic stir bar.[5]

  • If desired, a high-boiling, microwave-compatible solvent can be added, though solvent-free conditions are often successful.[6]

  • Heat the mixture in a microwave reactor to 250°C and hold for 5-10 minutes.[5]

  • After the reaction is complete, cool the vial to room temperature.

  • The precipitated product is filtered and washed with a cold solvent, such as acetonitrile.[5]

  • The resulting solid is dried under vacuum.

Data Summary and Yield Comparison

The choice of cyclization method can significantly impact the reaction time and overall yield. The following table summarizes typical parameters for the synthesis.

ParameterStage 1: CondensationStage 2: Thermal Cyclization (Conventional)Stage 2: Thermal Cyclization (Microwave)
Reactants Aniline, DEEMDiethyl (anilinomethylene)malonateDiethyl (anilinomethylene)malonate
Solvent Neat or EthanolDiphenyl Ether / Dowtherm ASolvent-free or high-boiling solvent
Temperature 100-130 °C~250 °C~250 °C
Reaction Time 1-2 hours15-30 minutes5-10 minutes
Typical Yield >90%80-95%Up to 95%

Concluding Remarks

The Gould-Jacobs reaction remains a highly effective and versatile method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid ethyl ester. By carefully controlling the reaction parameters, particularly during the high-temperature cyclization step, high yields of this important pharmaceutical intermediate can be reliably obtained. The adoption of microwave-assisted synthesis offers a significant process improvement, drastically reducing reaction times while maintaining or even enhancing product yields. The protocols detailed in this guide provide a solid foundation for researchers in their efforts to synthesize this and related quinolone structures.

References

  • Synthesis of Diethyl Ethoxymethylenemalonate. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]

  • Fuson, R. C., Parham, W. E., & Reed, L. J. (1955).
  • CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate. (2015). Google Patents.
  • Feely, W., & Boekelheide, V. (1963). Diethyl methylenemalonate. Organic Syntheses, Coll. Vol. 4, p.298.
  • Gould–Jacobs reaction. (2023). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2020). Molecules, 25(22), 5378.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Molecules, 26(16), 4930.
  • Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., & Pervaiz, M. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1337-1340.
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

Experimental procedure for N-alkylation of 4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic N-Alkylation of the 4-Hydroxyquinoline-3-Carboxylic Acid Scaffold: Protocols and Mechanistic Insights

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4-quinolone-3-carboxylic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization at the N-1 position is a critical vector for modulating pharmacological properties, including potency, selectivity, and pharmacokinetics. However, the inherent tautomerism of the 4-hydroxyquinoline system presents a significant synthetic challenge, creating competition between N-alkylation and O-alkylation pathways. This application note provides a detailed guide to achieving selective N-alkylation of 4-hydroxyquinoline-3-carboxylic acid derivatives. We present two robust protocols—a classical approach using alkyl halides and the Mitsunobu reaction—complete with step-by-step instructions, mechanistic explanations, and troubleshooting advice to empower researchers in the synthesis of novel quinolone-based entities.

Scientific Foundation: The N- vs. O-Alkylation Challenge

The 4-hydroxyquinoline core exists in a tautomeric equilibrium with its 4-quinolone form.[1] Under basic conditions required for many alkylation reactions, deprotonation results in an ambident nucleophile—an enolate with negative charge density on both the nitrogen (N-1) and the oxygen (O-4) atoms.

The site of alkylation is governed by a combination of factors, including the principles of Hard and Soft Acids and Bases (HSAB).[2] The nitrogen atom is generally considered a softer nucleophilic center than the oxygen atom. Consequently, softer electrophiles (like primary alkyl halides) tend to favor N-alkylation, while harder electrophiles might favor O-alkylation. Reaction conditions, such as the choice of solvent, counter-ion, and temperature, also critically influence this selectivity.[2][3]

Furthermore, the presence of the 3-carboxylic acid group introduces an additional acidic proton. To prevent potential complications such as reduced solubility of the starting material as a salt and potential side reactions, it is highly recommended to perform the N-alkylation on the corresponding ester derivative (e.g., ethyl 4-hydroxyquinoline-3-carboxylate). The ester can be readily hydrolyzed to the desired carboxylic acid in a final step.[4]

Recommended Experimental Workflow

This guide details the N-alkylation process starting from the more soluble and less complex ethyl 4-hydroxyquinoline-3-carboxylate.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: N-Alkylation (Choose Protocol) cluster_2 Phase 3: Isolation & Optional Deprotection start Ethyl 4-hydroxyquinoline- 3-carboxylate p1 Protocol 1: Alkyl Halide Method start->p1 Select Method p2 Protocol 2: Mitsunobu Reaction start->p2 Select Method purify Workup & Purification p1->purify p2->purify hydrolysis Ester Hydrolysis (Optional) purify->hydrolysis If starting from ester final_product Final N-Alkyl-4-quinolone- 3-carboxylic Acid purify->final_product If final product is the ester hydrolysis->final_product Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD DEAD->Betaine IonPair Ion Pair Betaine->IonPair Quinolone Quinolone-H Quinolone->IonPair + Betaine Alcohol R-OH Oxyphosphonium Oxyphosphonium Salt Alcohol->Oxyphosphonium + Ion Pair IonPair->Oxyphosphonium Product N-Alkyl Quinolone Oxyphosphonium->Product + Quinolone⁻ TPPO TPPO Product->TPPO Releases ReducedDEAD Reduced DEAD Product->ReducedDEAD Releases

Sources

Application Notes and Protocols: 4-Hydroxyquinoline-3-carboxylic Acid as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4-Hydroxyquinoline-3-carboxylic Acid

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives demonstrating a vast array of biological activities and physicochemical properties. Within this class of compounds, 4-hydroxyquinoline-3-carboxylic acid (4HQC3) emerges as a particularly intriguing ligand for coordination chemistry. Its structure, featuring a heterocyclic nitrogen atom, a hydroxyl group, and a carboxylic acid moiety, presents multiple potential coordination sites, allowing for the formation of stable and structurally diverse metal complexes.

The tautomeric nature of the 4-hydroxyquinoline core, existing in equilibrium with the 4-quinolone form, further enhances its versatility as a ligand. This duality, combined with the presence of both hard (oxygen) and borderline (nitrogen) donor atoms, enables 4HQC3 to coordinate with a wide range of metal ions. The resulting metal complexes have shown significant promise in the development of novel therapeutic agents, particularly in the fields of anticancer and antimicrobial research. The chelation of metal ions to the 4HQC3 scaffold can enhance the biological activity of the parent molecule through various mechanisms, including increased lipophilicity, altered redox potentials, and the generation of reactive oxygen species.

This guide provides a comprehensive overview of the use of 4-hydroxyquinoline-3-carboxylic acid as a ligand, offering detailed protocols for the synthesis and characterization of its metal complexes, as well as methodologies for evaluating their potential therapeutic applications.

Ligand Properties and Coordination Modes

4-Hydroxyquinoline-3-carboxylic acid (C₁₀H₇NO₃, Molar Mass: 189.17 g/mol ) is a solid at room temperature with a melting point in the range of 268-273 °C.[1] It is a bidentate or potentially tridentate ligand, with the most common coordination modes involving the nitrogen atom of the quinoline ring and an oxygen atom from either the deprotonated hydroxyl group or the carboxylate group. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH), and the presence of co-ligands.

Based on crystallographic studies of closely related ligands, such as 3-hydroxy-2-methylquinoline-4-carboxylic acid, a common coordination fashion involves the deprotonated carboxylate oxygen and the nitrogen atom of the quinoline ring, forming a stable five-membered chelate ring with the metal center. Another plausible coordination mode involves the deprotonated hydroxyl oxygen and the carboxylate oxygen, forming a six-membered chelate ring. The coordination via the heterocyclic nitrogen and the hydroxyl oxygen is also a possibility.

Below is a diagram illustrating the potential bidentate coordination modes of 4-hydroxyquinoline-3-carboxylic acid.

G cluster_0 Ligand: 4-Hydroxyquinoline-3-carboxylic Acid cluster_1 Potential Coordination Modes Ligand 4HQC3 Mode1 N, O(carboxylate) Ligand->Mode1 Forms 5-membered ring Mode2 O(hydroxyl), O(carboxylate) Ligand->Mode2 Forms 6-membered ring Mode3 N, O(hydroxyl) Ligand->Mode3 Forms 5-membered ring

Caption: Potential bidentate coordination modes of 4-hydroxyquinoline-3-carboxylic acid.

Synthesis of Metal Complexes: A General Protocol

The synthesis of metal complexes with 4-hydroxyquinoline-3-carboxylic acid typically involves the reaction of the ligand with a metal salt in a suitable solvent. The following protocol provides a general framework that can be adapted for various divalent and trivalent metal ions.

Materials and Reagents
  • 4-Hydroxyquinoline-3-carboxylic acid (Ligand, L)

  • Metal salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)

  • Solvent (e.g., Methanol, Ethanol, DMF, or a mixture)

  • Base (e.g., NaOH, KOH, triethylamine) for deprotonation of the ligand

  • Round-bottom flask with a condenser

  • Magnetic stirrer with a hot plate

  • Filtration apparatus (Büchner funnel and flask)

  • Drying oven or desiccator

Step-by-Step Methodology
  • Ligand Solution Preparation: Dissolve a specific molar amount of 4-hydroxyquinoline-3-carboxylic acid in the chosen solvent in a round-bottom flask. Gentle heating and stirring may be required to achieve complete dissolution.

  • Deprotonation (pH Adjustment): Add a stoichiometric amount of a suitable base to the ligand solution. This step is crucial for the deprotonation of the carboxylic acid and/or hydroxyl group, facilitating coordination. The pH of the solution can be monitored and adjusted as needed, as it can influence the coordination mode and the final product. For many divalent metals, a slightly basic pH is optimal.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the desired metal salt in the same solvent. The molar ratio of metal to ligand is a critical parameter. For bidentate coordination, a 1:2 metal-to-ligand ratio is commonly employed to synthesize complexes of the type ML₂.

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux for a specified period (typically 2-6 hours). Refluxing provides the necessary energy to overcome the activation barrier for complex formation. The progress of the reaction can be monitored by a color change or the formation of a precipitate.

  • Isolation of the Complex: After the reflux period, allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by vacuum filtration. If the complex is soluble, the solvent can be slowly evaporated to induce crystallization or precipitation.

  • Washing and Drying: Wash the collected solid with the solvent used for the reaction to remove any unreacted starting materials, followed by a wash with a more volatile solvent like diethyl ether to facilitate drying. Dry the final product in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a desiccator over a suitable drying agent.

G Start Prepare Ligand Solution Deprotonation Adjust pH (Deprotonation) Start->Deprotonation Reaction Mix and Reflux Deprotonation->Reaction Metal_Salt Prepare Metal Salt Solution Metal_Salt->Reaction Isolation Cool and Isolate Product Reaction->Isolation Purification Wash and Dry Isolation->Purification End Characterize Complex Purification->End

Caption: General workflow for the synthesis of 4HQC3 metal complexes.

Characterization of the Coordination Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the formation of the desired complex and to elucidate its structure and properties.

Spectroscopic Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to verify the coordination of the ligand to the metal ion. Key spectral changes to look for include:

    • A shift in the C=O stretching vibration of the carboxylic acid group upon coordination.

    • Changes in the O-H stretching region, indicating the deprotonation and coordination of the hydroxyl group.

    • Shifts in the C=N and C=C stretching vibrations of the quinoline ring, suggesting the involvement of the heterocyclic nitrogen in coordination.

    • The appearance of new bands at lower frequencies corresponding to M-O and M-N stretching vibrations.

  • UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere around the metal ion. The spectra of the complexes will typically show intraligand π-π* and n-π* transitions, as well as ligand-to-metal charge transfer (LMCT) bands. For transition metal complexes with d-electrons, d-d transitions may be observed in the visible region, and their positions and intensities are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).

Analytical and Structural Techniques
  • Elemental Analysis (CHN): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the synthesized complex. The experimental values should be in close agreement with the calculated values for the proposed molecular formula.

  • Molar Conductance Measurements: The molar conductivity of a solution of the complex in a suitable solvent (e.g., DMF or DMSO) can be measured to determine if the complex is an electrolyte or a non-electrolyte. Low molar conductance values are indicative of non-electrolytic complexes.

  • Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide information about the thermal stability of the complex and the presence of coordinated or lattice water molecules. The TGA curve shows weight loss as a function of temperature, allowing for the quantification of solvent molecules and the determination of the decomposition pattern of the complex.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a coordination complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Application Protocols: Evaluating Therapeutic Potential

The metal complexes of 4-hydroxyquinoline-3-carboxylic acid and its derivatives have shown promising anticancer and antimicrobial activities.[2][3][4] The following protocols outline standard in vitro assays to evaluate these biological properties.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Normal cell line (e.g., MRC-5) for selectivity evaluation

  • Synthesized metal complexes and the free ligand

  • Cisplatin or Doxorubicin (positive control)

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized complexes, the free ligand, and the positive control in the cell culture medium. Add these solutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound. The selectivity index (SI) can be calculated as the ratio of the IC₅₀ value for the normal cell line to the IC₅₀ value for the cancer cell line.

Table 1: Example Data Presentation for Anticancer Activity

CompoundCancer Cell Line 1 (IC₅₀, µM)Cancer Cell Line 2 (IC₅₀, µM)Normal Cell Line (IC₅₀, µM)Selectivity Index (SI)
Ligand (4HQC3)>100>100>100-
Cu(II)-4HQC3 Complex15.520.285.35.5
Zn(II)-4HQC3 Complex25.832.1>100>3.8
Cisplatin8.211.515.11.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Protocol 2: In Vitro Antimicrobial Activity Assessment (Agar Well Diffusion Method)

This method is widely used to assess the antimicrobial activity of chemical agents.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Nutrient agar and Sabouraud dextrose agar

  • Sterile Petri dishes

  • Synthesized metal complexes and the free ligand

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)

  • DMSO (solvent)

  • Sterile cork borer

Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms.

  • Agar Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread the microbial inoculum uniformly over the surface of the agar plates.

  • Well Preparation: Create wells of a specific diameter in the agar plates using a sterile cork borer.

  • Compound Loading: Add a defined volume of the test compounds (dissolved in DMSO) and the standard drugs at a specific concentration into the wells. A well with DMSO alone serves as a negative control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 28 °C for 48 hours for fungi).

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters.

  • Minimum Inhibitory Concentration (MIC): To determine the MIC, a serial dilution of the compounds is prepared and tested. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

4-Hydroxyquinoline-3-carboxylic acid is a highly versatile ligand that forms stable complexes with a variety of metal ions. The resulting coordination compounds exhibit significant potential as therapeutic agents, particularly in the development of new anticancer and antimicrobial drugs. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activities of these promising metal complexes. Future research in this area could focus on the synthesis of heteroleptic complexes to fine-tune the biological activity, the investigation of their mechanisms of action at the molecular level, and in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of the coordination chemistry of 4-hydroxyquinoline-3-carboxylic acid is poised to yield novel compounds with significant contributions to medicinal chemistry and drug development.

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Application Notes & Protocols: 4-Hydroxyquinoline-3-carboxylic Acid in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the application of 4-hydroxyquinoline-3-carboxylic acid in the field of material science. It is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this versatile molecule. We will explore its fundamental characteristics, its role in the rational design of functional materials, and detailed protocols for synthesis and characterization.

Foundational Principles: The Versatility of 4-Hydroxyquinoline-3-carboxylic Acid

4-Hydroxyquinoline-3-carboxylic acid, often referred to as HQC, is a heterocyclic compound whose utility in material science stems from its distinct molecular architecture. The molecule incorporates three key functional regions: a quinoline bicyclic system, a hydroxyl group (-OH) at position 4, and a carboxylic acid group (-COOH) at position 3.

  • Quinoline Core: This nitrogen-containing aromatic system provides a rigid, planar backbone and possesses inherent photophysical properties, making it an excellent scaffold for luminescent materials.

  • Chelating Moiety: The hydroxyl and carboxylic acid groups are positioned peri to each other, creating a powerful bidentate chelating site. This arrangement allows HQC to form stable complexes with a wide range of metal ions. This is the cornerstone of its application in coordination polymers and metal-organic frameworks (MOFs).[1]

  • Reactive Handles: Both the hydroxyl and carboxylic acid groups can be chemically modified, allowing for the synthesis of a diverse library of derivatives with tailored properties for specific applications, such as enhanced solubility or targeted biological activity.[2][3]

The interplay of these features makes HQC a privileged building block for constructing materials with sophisticated functions.

Table 1: Physicochemical Properties of 4-Hydroxyquinoline-3-carboxylic Acid
PropertyValueReference(s)
IUPAC Name 4-oxo-1H-quinoline-3-carboxylic acid[4]
CAS Number 34785-11-0
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
Appearance Off-white to solid[5]
Melting Point 268-273 °C
Functional Groups Carboxylic acid, Hydroxyl group[1]

Core Application I: Luminescent Materials and Fluorescent Sensors

The quinoline moiety is a well-known fluorophore.[6] When HQC coordinates with metal ions, particularly lanthanides (e.g., Europium, Terbium) or d-block metals (e.g., Zinc, Cadmium), the resulting complexes often exhibit unique photoluminescent properties.

Causality of Luminescence: The HQC ligand can act as an "antenna." It efficiently absorbs UV light and transfers the energy to the coordinated metal center, which then emits light at its own characteristic wavelength. This process, known as ligand-sensitized emission, is particularly effective for lanthanide ions, which have intrinsically low absorption cross-sections. This makes HQC derivatives excellent candidates for creating highly luminescent materials for applications like OLEDs and bio-imaging.[7][8][9]

Fluorescent Sensing: The fluorescence of HQC-based materials can be highly sensitive to the local chemical environment. The binding of a specific metal ion can either enhance or quench the fluorescence signal.[10] This principle is the basis for designing selective fluorescent chemosensors. For instance, derivatives of hydroxyquinolines have been successfully developed as effective indicators for biologically important cations like Mg²⁺ in living cells and for detecting environmentally relevant ions like Fe³⁺.[10][11]

Table 2: Representative Photoluminescence Data for Lanthanide-Quinoline Carboxylate Complexes
Complex ExampleExcitation (λex)Emission Peaks (λem)Quantum Yield (Φ)RationaleReference
Eu(Hhqc)₃(TPL)~350 nm580, 592, 613, 654, 702 nm0.019Peaks correspond to the characteristic ⁵D₀→⁷Fⱼ transitions of Eu³⁺. The ligand (Hhqc) acts as the sensitizer.[7]
Eu(Hhqc)₃(TBL)~350 nm580, 592, 613, 654, 702 nm0.028The longer carbon chain of the co-ligand (TBL) enhances the quantum yield, likely by shielding the Eu³⁺ ion from solvent quenching.[7]

(Note: Hhqc = 2-hydroxyquinoline-4-carboxylic acid, a structural isomer of HQC, demonstrating the principle. TPL = tripropylamine, TBL = tributylamine)

Core Application II: Coordination Polymers and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The ability of HQC to act as a multidentate N,O-donor ligand makes it an excellent candidate for building these highly ordered structures.[12]

Structural Role of HQC: In MOF synthesis, the deprotonated carboxylate and hydroxylate groups of HQC coordinate to metal centers, forming nodes. The rigid quinoline backbone acts as a strut, extending the network in one, two, or three dimensions.[13] The choice of metal ion and reaction conditions (e.g., temperature, solvent) can direct the self-assembly process to yield diverse network topologies with varying pore sizes and properties.[12][14]

Functional Properties:

  • Porosity: MOFs built with HQC can exhibit significant porosity, which is crucial for applications in gas storage and separation.

  • Catalysis: The metal nodes can act as catalytic sites, while the functional groups on the HQC linker can be modified to introduce additional catalytic activity.

  • Post-Synthetic Modification: If not all potential coordination sites on the HQC linker are used during the initial synthesis, the remaining free functional groups (like uncoordinated carboxylic acids) can be used for post-synthetic modification. This allows for the introduction of new functionalities, such as capturing specific metal ions or anchoring dye molecules.[15]

Experimental Methodologies and Protocols

Protocol 1: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid (HQC)

This protocol describes the saponification of the corresponding ethyl ester, a common precursor. The rationale is to use a simple hydrolysis reaction to convert the ester to the desired carboxylic acid.

Materials:

  • Ethyl 4-hydroxyquinoline-3-carboxylate

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 10% w/v)

  • Hydrochloric acid (HCl), 4 M

  • Deionized water

Procedure:

  • Dissolve ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) in ethanol in a round-bottom flask.[5]

  • Add an excess of aqueous sodium hydroxide solution (approx. 3.0 eq).[5]

  • Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.[5]

  • Cool the reaction mixture to room temperature (approx. 20 °C).[5]

  • Slowly add 4 M HCl to acidify the solution to a pH of approximately 4. A solid precipitate should form.[5]

  • If desired, reduce the solvent volume by about half using a rotary evaporator to increase the yield of the precipitate.[5]

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a cold mixture of ethanol and water (1:1 v/v) twice to remove residual salts and impurities.[5]

  • Dry the product under vacuum to yield 4-hydroxyquinoline-3-carboxylic acid as an off-white solid.[5]

Protocol 2: General Solvothermal Synthesis of an HQC-Based Metal-Organic Framework

This protocol provides a representative method for synthesizing a crystalline MOF. The solvothermal approach uses elevated temperature and pressure to overcome kinetic barriers and promote the growth of high-quality crystals.[16][17]

Materials:

  • 4-Hydroxyquinoline-3-carboxylic acid (HQC)

  • Metal salt (e.g., Zinc acetate dihydrate, Zn(OAc)₂·2H₂O)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless-steel autoclave or a sealed glass vial

Workflow Diagram:

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Activation A Dissolve HQC in DMF C Combine Solutions in Autoclave A->C B Dissolve Metal Salt in DMF B->C D Heat at 100-150 °C for 24-72 h C->D E Slow Cooling to Room Temp. D->E F Collect Crystals (Filtration) E->F G Wash with Fresh DMF F->G H Solvent Exchange (e.g., with Methanol) G->H I Activate: Heat under Vacuum H->I J Porous MOF Material I->J

Caption: Workflow for the solvothermal synthesis of an HQC-based MOF.

Procedure:

  • Preparation: In a glass vial, dissolve HQC (e.g., 0.5 mmol) in DMF (e.g., 10 mL). In a separate vial, dissolve the metal salt (e.g., 0.5 mmol of Zn(OAc)₂·2H₂O) in DMF (e.g., 10 mL).

  • Reaction: Combine the two solutions in a 25 mL Teflon-lined autoclave. Seal the vessel tightly.

  • Heating: Place the autoclave in a programmable oven. Heat to a target temperature (typically between 100-150 °C) and hold for 24 to 72 hours.[12] The slow crystallization at elevated temperature is key to forming a well-ordered, crystalline framework.

  • Cooling: Allow the autoclave to cool slowly to room temperature. Crystalline product should be visible at the bottom of the vessel.

  • Isolation: Decant the mother liquor and collect the crystals. Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for several hours each time to remove unreacted starting materials trapped within the pores. Centrifugation can be used to separate the solid product from the washing solvent.[17][18]

  • Activation: To create a permanently porous material, the guest solvent molecules (DMF) must be removed from the pores without causing the framework to collapse. This is typically achieved by first exchanging the high-boiling DMF with a more volatile solvent (like methanol or acetone), followed by heating the material under a dynamic vacuum.[17][19]

Protocol 3: Material Characterization

A self-validating protocol requires thorough characterization to confirm the identity, purity, and properties of the synthesized material.

  • Powder X-Ray Diffraction (PXRD): This is the most critical technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern should be compared to a simulated pattern from single-crystal X-ray diffraction data if available.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the spectrum of the final MOF to that of the free HQC ligand. A shift in the stretching frequencies of the C=O and O-H bands will confirm the coordination of the carboxylate and hydroxyl groups to the metal centers.

  • Thermogravimetric Analysis (TGA): Heat the sample under a controlled atmosphere (e.g., N₂) to determine its thermal stability. A typical TGA curve for a MOF will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau, and finally decomposition at a higher temperature.

  • Gas Sorption Analysis (BET): To confirm the porosity of the activated material, perform a nitrogen adsorption-desorption isotherm at 77 K. The resulting data can be used to calculate the Brunauer-Emmett-Teller (BET) surface area.[19]

Logical Relationship Diagram:

HQC_Coordination cluster_features Key Functional Groups HQC 4-Hydroxyquinoline- 3-carboxylic Acid (HQC) Carboxyl Carboxylic Acid (-COOH) HQC->Carboxyl Hydroxyl Hydroxyl Group (-OH) HQC->Hydroxyl Quinoline Quinoline Ring HQC->Quinoline Metal Metal Ion (e.g., Zn²⁺, Eu³⁺) Carboxyl->Metal Coordination Hydroxyl->Metal Coordination Material Functional Material (MOF, Sensor, etc.) Quinoline->Material Forms Linker (Structural Backbone) Metal->Material Forms Node

Caption: Logical relationship of HQC's functional groups in material formation.

Conclusion

4-Hydroxyquinoline-3-carboxylic acid is a remarkably effective building block in material science. Its rigid backbone, powerful chelating ability, and inherent luminescent properties provide a reliable platform for the rational design of functional materials. By understanding the fundamental chemical principles and applying robust synthetic and characterization protocols as outlined in this guide, researchers can unlock the potential of HQC to create novel MOFs, sensors, and luminescent materials tailored for a wide array of advanced applications.

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  • 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications . (2012). ChemInform, 43(32). [Link]

  • Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands . (2007). ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will focus primarily on the most prevalent synthetic route, the Gould-Jacobs reaction, providing expert insights grounded in established chemical principles.

Introduction: The Gould-Jacobs Reaction Pathway

The synthesis of 4-hydroxyquinoline-3-carboxylic acid is most commonly achieved via the Gould-Jacobs reaction.[1][2][3] This robust method involves a three-stage process:

  • Condensation: An aniline reacts with diethyl ethoxymethylenemalonate (DEEMM) to form a diethyl (anilinomethylene)malonate (DAMM) intermediate.[1][4]

  • Thermal Cyclization: The DAMM intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline core, specifically ethyl 4-hydroxyquinoline-3-carboxylate.[1][4][5] This step is often the most critical for achieving a high yield.[1]

  • Saponification & Acidification: The resulting ester is hydrolyzed (saponified) using a base, typically sodium hydroxide, followed by acidification to precipitate the final 4-hydroxyquinoline-3-carboxylic acid product.[4][6]

This guide will address issues that can arise at each of these critical stages.

Experimental Workflow: Gould-Jacobs Reaction

Gould_Jacobs_Workflow cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Hydrolysis & Precipitation Aniline Aniline Condensation Condensation Reaction (Heat, loss of EtOH) Aniline->Condensation DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) DEEMM->Condensation DAMM Diethyl (anilinomethylene)malonate (DAMM Intermediate) Condensation->DAMM Cyclization Thermal Cyclization (High Temp, ~250°C) Solvent: Dowtherm A DAMM->Cyclization Ester Ethyl 4-hydroxyquinoline-3-carboxylate Cyclization->Ester Saponification Saponification (e.g., NaOH, reflux) Ester->Saponification Acidification Acidification (e.g., HCl to pH 4) Saponification->Acidification FinalProduct 4-Hydroxyquinoline-3-carboxylic Acid (Precipitate) Acidification->FinalProduct

Caption: Overall workflow for the Gould-Jacobs synthesis of 4-hydroxyquinoline-3-carboxylic acid.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is very low, and I've recovered a significant amount of the diethyl (anilinomethylene)malonate (DAMM) intermediate. What went wrong?

A1: This is a classic symptom of incomplete thermal cyclization, the most critical and energy-intensive step of the reaction.[1] The conversion of the linear DAMM intermediate to the cyclic quinoline structure requires a substantial energy input to overcome the activation barrier.

Possible Causes & Solutions:

Possible CauseScientific Rationale & Suggested Solution
Insufficient Temperature The 6-electron cyclization is a pericyclic reaction that demands high thermal energy.[4] Most literature procedures specify temperatures around 250°C. Solution: Ensure your heating mantle or oil bath can consistently maintain the target temperature. Use a high-boiling point solvent like Dowtherm A or diphenyl ether, which provides excellent heat transfer and maintains a stable high temperature.[1][7]
Insufficient Reaction Time Even at the correct temperature, the reaction needs time to proceed to completion. Solution: Increase the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC to track the disappearance of the DAMM intermediate spot/peak.[1] A thorough time-temperature study is often necessary to optimize the yield for a specific setup.[5]
Poor Heat Transfer Inefficient stirring or localized heating can lead to parts of the reaction mixture never reaching the required temperature. Solution: Use vigorous mechanical stirring, especially for larger-scale reactions, to ensure uniform heat distribution throughout the reaction vessel.
Q2: The reaction mixture turned very dark, and the final product is impure with significant byproducts. How can I prevent this?

A2: Darkening and byproduct formation are typically signs of decomposition or side reactions, often caused by excessively high temperatures or prolonged reaction times.[5] While high heat is necessary for cyclization, there is a fine line between optimization and degradation.

Common Side Reactions & Prevention:

Side ReactionMechanism & Prevention
Decarboxylation At temperatures significantly above 250-300°C or with extended heating, the final product or its ester precursor can decarboxylate, leading to the formation of 4-hydroxyquinoline.[4][5] Prevention: Carefully control the temperature and reaction time. Microwave synthesis can sometimes offer better control, reducing reaction times dramatically and potentially increasing purity.[5][8]
Formation of Malondianilides This can occur during the initial condensation step if temperatures are too low, where a second aniline molecule displaces the ethoxy group of the DAMM intermediate.[1][9] Prevention: Ensure the initial condensation step is performed under appropriate conditions before proceeding to the high-temperature cyclization.
Polymerization/Degradation Uncontrolled heating can lead to complex degradation pathways, resulting in tar-like substances that are difficult to remove. Prevention: Strict temperature control is crucial. A time-temperature study is recommended to find the optimal balance that maximizes yield while minimizing degradation.[5]
Q3: I've successfully synthesized the ethyl ester, but my yield drops significantly after the final hydrolysis and acidification step. Why?

A3: This issue points to problems with either the saponification of the ester or the precipitation of the final carboxylic acid product.

Possible Causes & Solutions:

  • Incomplete Saponification: The hydrolysis of the ethyl ester to the carboxylate salt requires refluxing with a strong base. If the reaction is incomplete, a portion of your product will remain as the more soluble ester and be lost during filtration.

    • Solution: Ensure you are using a sufficient molar excess of sodium hydroxide (typically 2-3 equivalents) and that the mixture is refluxed for an adequate duration (2-3 hours is common).[6] Monitor the disappearance of the ester spot by TLC.

  • Incorrect pH for Precipitation: 4-Hydroxyquinoline-3-carboxylic acid is an amphoteric molecule. The carboxylic acid group requires an acidic pH to be protonated and precipitate out of the aqueous solution. The optimal pH for precipitation is typically around 4.[6]

    • Solution: After cooling the reaction mixture post-saponification, acidify it slowly with a suitable acid (e.g., 2N HCl) while monitoring the pH with a calibrated pH meter. Add the acid dropwise, especially as you approach the target pH, to allow for complete crystal formation.

  • Product Lost in Filtrate: The product has some finite solubility in water.

    • Solution: Cool the acidified mixture in an ice bath before filtration to minimize the solubility of your product and maximize recovery. Wash the collected solid with a minimal amount of cold water or an ice-cold acetonitrile/water mixture to remove inorganic salts without dissolving a significant amount of the product.[5][6]

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for the thermal cyclization step?

A: The thermal cyclization of the diethyl (anilinomethylene)malonate intermediate is an electrocyclic reaction. The process begins with a 6-electron cyclization, where the pi system of the benzene ring attacks the carbonyl group of one of the malonate esters. This is followed by the elimination of an ethanol molecule to re-aromatize the ring system, forming the quinolone core. The product exists in tautomeric equilibrium, predominantly as the 4-oxo (quinolone) form rather than the 4-hydroxy (quinolinol) form.[4]

Caption: Key steps in the thermal cyclization of the DAMM intermediate.

Q: How can I best monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most common and convenient method.[1] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to clearly separate the aniline starting material, the DAMM intermediate, and the cyclized ester product. The disappearance of the starting material and intermediate spots, along with the appearance of the product spot, indicates reaction progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[1]

Q: What are the optimal conditions for the cyclization step?

A: There is no single "perfect" set of conditions, as it depends on the specific aniline derivative and the scale of the reaction. However, a good starting point is to heat the DAMM intermediate in a high-boiling solvent like Dowtherm A to 250°C for 15-30 minutes.[7] Microwave-assisted synthesis has also proven effective, often achieving higher yields in shorter times (e.g., 250-300°C for 5-15 minutes).[5] A systematic optimization is highly recommended.

Table 1: Example of Temperature/Time Optimization (Microwave Synthesis) Data adapted from literature reports for analogous quinoline syntheses.[5]

EntryTemperature (°C)Time (min)Observations
125015Incomplete conversion of intermediate to product.
230015Less product isolated; potential decarboxylation and degradation.
325030No significant increase in conversion compared to Entry 1.
4 300 5 Higher yield of isolated product; minimal remaining intermediate.
Q: What is the best way to purify the final product?

A: The crude product obtained after filtration is typically purified by recrystallization. The choice of solvent is critical. Based on procedural notes, washing the filtered solid with cold water followed by cold acetonitrile or ethanol is effective for removing residual salts and starting materials.[5][6] For recrystallization, solvents like ethanol or aqueous ethanol mixtures are often suitable. The product is generally an off-white or pale white solid.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid

This protocol is a synthesized example based on common literature procedures and should be adapted and optimized for your specific laboratory conditions and scale.[1][5][6]

Stage 1 & 2: Condensation and Cyclization

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEMM) (1.1 eq).

  • Heat the mixture at 100-120°C for 1-2 hours. Ethanol will be evolved as the condensation proceeds. The reaction can be monitored by TLC until the aniline is consumed.

  • Setup for high temperature: Replace the magnetic stirrer with an overhead mechanical stirrer and the water condenser with an air condenser. Add a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) to the flask containing the crude DAMM intermediate.

  • Heat the mixture vigorously to 250°C. Maintain this temperature for 15-30 minutes. The mixture will likely darken.

  • Allow the reaction mixture to cool to room temperature. The cyclized ester product may begin to precipitate.

  • Add petroleum ether or hexane to the cooled mixture to fully precipitate the solid product.

  • Collect the solid by vacuum filtration and wash it with petroleum ether to remove the high-boiling solvent. Air dry the crude ethyl 4-hydroxyquinoline-3-carboxylate.

Stage 3: Saponification and Acidification

  • Suspend the crude ester (1.0 eq) in a 2N aqueous solution of sodium hydroxide (2.5 eq).

  • Heat the suspension to reflux for 2-3 hours. The solid should dissolve as the saponification proceeds, forming the sodium salt.

  • After cooling the solution to room temperature, filter it if necessary to remove any insoluble impurities.

  • Slowly add 2N hydrochloric acid to the clear filtrate with stirring. Monitor the pH. A precipitate will begin to form.

  • Continue adding acid until the pH of the slurry is approximately 4.[6]

  • Cool the mixture in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the final product by vacuum filtration. Wash the solid with a small amount of ice-cold water.

  • Dry the resulting white to off-white solid under vacuum to yield 4-hydroxyquinoline-3-carboxylic acid.

Protocol 2: TLC Monitoring
  • Plate: Use silica gel 60 F254 plates.

  • Mobile Phase: A starting point is 30-50% Ethyl Acetate in Hexane. Adjust polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Spotting: Dissolve a tiny amount of your reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot the starting materials, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same lane).

  • Visualization: View the developed plate under UV light (254 nm). The starting aniline, DAMM intermediate, and quinolone product should have distinct Rf values.

References

  • BenchChem. (n.d.). Common side reactions in the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives.
  • Quora. (2017). How to prepare amino acid from diethyl malonate.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl Malonate. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(21), 3848. Retrieved from [Link]

  • Google Patents. (1987). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Malonates in Cyclocondensation Reactions. Molecules, 12(3), 635-663. Retrieved from [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6279. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(11), 5773-5779. Retrieved from [Link]

  • J&K Scientific. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 4-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate.[1] This resource goes beyond simple protocols, offering explanations of the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the purification of 4-hydroxyquinoline-3-carboxylic acid.

Q1: My crude product is a dark, oily solid. What is the likely cause and the best first step for purification?

A: A dark, oily appearance in crude 4-hydroxyquinoline-3-carboxylic acid often indicates the presence of residual high-boiling solvents like diphenyl ether or 1,2-dichlorobenzene, which are commonly used in the cyclization step of its synthesis.[2] Incomplete reactions or side reactions can also contribute to this.

Recommended First Step: The most effective initial purification step is typically a trituration or slurry with a suitable organic solvent. This process involves stirring the crude product in a solvent in which the desired compound has low solubility, while the impurities are more soluble.

SolventRationale
Diethyl Ether Often effective at dissolving nonpolar impurities and residual aromatic solvents.
Petroleum Ether/Hexanes Similar to diethyl ether, useful for removing greasy, nonpolar contaminants.[2]
Cold Ethanol or Methanol The product has some solubility in alcohols, so using them cold minimizes product loss while washing away more soluble impurities.
Q2: What is the most common and effective method for purifying 4-hydroxyquinoline-3-carboxylic acid to a high degree of purity?

A: Recrystallization is the gold standard for purifying solid organic compounds like 4-hydroxyquinoline-3-carboxylic acid.[3][4] The key is selecting an appropriate solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Commonly Used Recrystallization Solvents:

  • Ethanol or Methanol: These are frequently used due to the good solubility of the compound at reflux and lower solubility upon cooling.[5][6]

  • Aqueous Ethanol/Methanol: Adding water as an anti-solvent can often improve crystal formation and yield.

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are strong solvents, useful when the compound is difficult to dissolve in common alcohols.[7] However, their high boiling points can make them difficult to remove completely.

Q3: My compound won't crystallize out of solution after cooling. What should I do?

A: Failure to crystallize is a common issue in recrystallization. Here are several techniques to induce crystallization:

  • Scratching the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level.[3] This creates microscopic imperfections that can serve as nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

  • Reducing the volume of solvent: Carefully evaporate some of the solvent to increase the concentration of your compound.

  • Adding an anti-solvent: Slowly add a solvent in which your compound is insoluble (e.g., water or a nonpolar solvent like hexanes) to the solution until it becomes cloudy, then add a small amount of the primary solvent to redissolve the precipitate and allow it to cool slowly.

Troubleshooting Guides

This section provides detailed solutions to more specific and complex problems you might encounter during the purification process.

Problem 1: Persistent Colored Impurities After Recrystallization

Symptom: The product remains colored (e.g., yellow, brown) even after multiple recrystallization attempts.

Cause: This often indicates the presence of highly conjugated or polymeric impurities that are co-crystallizing with your product.

Solutions:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated carbon (typically 1-5% by weight).[2] The activated carbon will adsorb the colored impurities.

    • Protocol:

      • Dissolve the crude product in the minimum amount of hot solvent.

      • Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling.

      • Add a small amount of activated carbon.

      • Bring the solution back to a boil for a few minutes.

      • Perform a hot filtration to remove the carbon.

      • Allow the filtrate to cool and crystallize.

  • Chemical Treatment:

    • Base Wash: Dissolve the crude product in a dilute aqueous base (e.g., NaOH or NaHCO3) to form the carboxylate salt, which is typically water-soluble.[8] Insoluble, non-acidic impurities can then be removed by filtration or extraction with an organic solvent. Acidifying the aqueous layer will then precipitate the purified product.[5]

Workflow for Base Wash Purification:

A workflow diagram for purification via a base wash.

Problem 2: Low Recovery After Recrystallization

Symptom: A significant amount of product is lost during the recrystallization process.

Causes:

  • Using too much solvent.

  • The chosen solvent is too good, even at low temperatures.

  • Cooling the solution too quickly, leading to the formation of fine, difficult-to-filter crystals.

Solutions:

  • Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[3]

  • Solvent System Optimization: If a single solvent is not providing good recovery, consider a two-solvent system (a "good" solvent and a "poor" or "anti-" solvent).

    • Example: Dissolve the crude product in a minimal amount of hot ethanol (good solvent), then slowly add water (anti-solvent) until the solution becomes turbid. Add a few drops of hot ethanol to clarify the solution, then allow it to cool slowly.

  • Controlled Cooling: Allow the solution to cool to room temperature slowly and undisturbed.[3] Once at room temperature, you can place it in an ice bath to maximize crystal formation.

Problem 3: Product Appears Pure by TLC but Fails NMR/HPLC Analysis

Symptom: Thin-layer chromatography (TLC) shows a single spot, but more sensitive analytical techniques like Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC) reveal the presence of impurities.

Causes:

  • Co-elution of impurities with the product on the TLC plate.

  • Impurities that are not UV-active or do not stain well with the visualization agent used for TLC.

  • Presence of residual solvents that are not visible on TLC.

Solutions:

  • Column Chromatography: For stubborn impurities, column chromatography can provide a higher degree of separation.[9]

    • Stationary Phase: Silica gel is commonly used. However, due to the acidic nature of the carboxylic acid and the basic nitrogen of the quinoline, tailing can be an issue.[9]

    • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typical.

    • Troubleshooting Tailing: To improve peak shape, a small amount of acetic acid or formic acid can be added to the eluent.[8]

Decision Tree for Purification Method Selection:

G start Crude 4-Hydroxyquinoline-3-carboxylic Acid q1 Is the product highly colored or oily? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no process1 Perform Trituration/Slurry with a non-polar solvent a1_yes->process1 process2 Proceed to Recrystallization a1_no->process2 process1->process2 q2 Is the product pure after recrystallization (by NMR/HPLC)? process2->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no end_node Pure Product a2_yes->end_node process3 Consider Column Chromatography or Base/Acid Wash a2_no->process3 process3->q2

A decision-making workflow for selecting the appropriate purification technique.

  • HPLC Analysis and Purification: For analytical and small-scale preparative work, reverse-phase HPLC can be very effective.[10][11]

    • Typical Conditions:

      • Column: C18

      • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated.[11]

Purity Assessment

It is crucial to accurately assess the purity of your final product. A combination of techniques is recommended for a comprehensive evaluation.

TechniqueInformation Provided
Melting Point A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range.
NMR Spectroscopy (¹H and ¹³C) Provides detailed structural information and can be used to identify and quantify impurities. Residual solvents are also easily detected.[10][12]
HPLC A highly sensitive method for detecting and quantifying impurities.[13][14] A single, sharp peak is indicative of high purity.
Mass Spectrometry (MS) Confirms the molecular weight of the desired compound.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Google Patents. (2005). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Google Patents. (2001). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • ChemicalBook. (n.d.). 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis.
  • Cayman Chemical. (n.d.). 4-Hydroxyquinoline (Kynurine, NSC 3183, 4-Quinolone, CAS Number: 611-36-9).
  • Google Patents. (1951). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • ChemicalBook. (n.d.). 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis.
  • NIH. (n.d.). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices.
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
  • Santa Cruz Biotechnology. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid | CAS 34785-11-0.
  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • (n.d.). Recrystallization and Crystallization.
  • Simson Pharma Limited. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid | CAS No- 34785-11-0.
  • J&K Scientific. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid | 34785-11-0.
  • PMC. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • PMC. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Reddit. (2019). Isolation of a Carboxylic acid : r/chemhelp.
  • Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0.
  • Organic Syntheses Procedure. (n.d.). 2-methyl-4-hydroxyquinoline.
  • Scribd. (n.d.). HPLC Methods For | PDF | Pharmacology | High Performance Liquid Chromatography.
  • ChemicalBook. (n.d.). 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum.

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Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-hydroxyquinoline-3-carboxylic acid (4-HQC). This resource is designed for researchers, chemists, and drug development professionals who encounter solubility hurdles when working with this valuable but often challenging compound. Here, we move beyond simple solvent lists to provide a deeper understanding of the underlying physicochemical principles and offer robust, field-tested strategies to achieve successful solubilization in organic media.

Part 1: Understanding the Core Problem
Q1: Why is 4-hydroxyquinoline-3-carboxylic acid so poorly soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, or acetonitrile?

A1: The poor solubility of 4-HQC is not due to a single property but a combination of its structural features. Understanding these is the first step to overcoming the problem.

  • Zwitterionic Character: The molecule contains both a weakly acidic phenolic hydroxyl group (-OH) and a carboxylic acid group (-COOH), as well as a weakly basic quinoline nitrogen. In its solid state and in many solutions, it can exist as a zwitterion, or internal salt. This ionic character significantly increases the lattice energy of the solid, making it difficult for solvent molecules to break the crystal structure apart.

  • Strong Intermolecular Hydrogen Bonding: The hydroxyl and carboxylic acid groups are potent hydrogen bond donors, while the quinoline nitrogen and carbonyl oxygens are hydrogen bond acceptors. This leads to a strong, three-dimensional network of hydrogen bonds in the solid state, further stabilizing the crystal lattice and resisting dissolution.

  • Molecular Planarity: The planar nature of the quinoline ring system allows for efficient crystal packing (π-stacking), contributing to a high melting point (typically 268-273 °C) and low solubility.[1][2]

Part 2: Foundational & Advanced Solubilization Strategies

This section provides a tiered approach to solubilization, from simple physical methods to more complex chemical modifications.

Q2: What are the first-line, simplest methods I should try?

A2: Always start with the basics before moving to more complex solutions.

  • Solvent Screening: While poorly soluble in many solvents, polar aprotic solvents are your best starting point.

  • Thermal Energy: Gently heating the mixture can provide the energy needed to overcome the crystal lattice energy. Always check the thermal stability of your compound and any reaction partners first.

  • Mechanical Energy (Sonication): Using an ultrasonic bath can help break apart solid agglomerates, increasing the surface area available for solvation.

Table 1: Qualitative Solubility of 4-HQC in Common Organic Solvents

Solvent CategorySolvent ExamplesQualitative Solubility at Room Temp.Rationale & Comments
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Moderate to GoodThese solvents are effective hydrogen bond acceptors and have high polarity, allowing them to disrupt the intermolecular forces of 4-HQC. DMSO is a common choice, with solubility reported up to 50 mM for the isomeric kynurenic acid.[3]
Polar Protic Methanol, EthanolPoor to SlightThese solvents can both donate and accept hydrogen bonds, but their polarity may not be optimal to break the strong crystal lattice of 4-HQC.[3]
Ethers Tetrahydrofuran (THF), 2-Methyl-THFVery PoorInsufficient polarity and hydrogen bonding capability.
Chlorinated Dichloromethane (DCM), ChloroformVery PoorNon-polar nature makes them unsuitable for solvating the zwitterionic structure.
Hydrocarbons Hexanes, TolueneInsolubleCompletely incompatible polarity.
Q3: My reaction is sensitive to protic solvents like water. Can I use a base to dissolve 4-HQC in an organic solvent?

A3: Absolutely. This is one of the most effective and widely used strategies. By adding a base, you deprotonate the carboxylic acid, forming a carboxylate salt. This salt is significantly more polar and soluble than the neutral parent molecule.[4][5][6][7]

Mechanism: The formation of the salt breaks the strong intermolecular hydrogen bonding network and prevents the zwitterionic form, dramatically lowering the energy required for dissolution.

Workflow Diagram: Solubilization via Deprotonation

G cluster_0 Initial State cluster_1 Action cluster_2 Mechanism cluster_3 Result A Insoluble 4-HQC Suspension (Strong H-Bonding) C Add Organic Base (e.g., TEA, DBU, DIPEA) A->C Introduce Base B Organic Solvent (e.g., THF, Acetonitrile) D Deprotonation of Carboxylic Acid C->D Initiates Reaction E Soluble Carboxylate Salt (Ionic, H-Bonding Disrupted) D->E Forms F Homogeneous Solution E->F Dissolves in Solvent

Caption: Workflow for dissolving 4-HQC using an organic base.

Experimental Protocol: Trial Solubilization with Triethylamine (TEA)

  • Setup: To a vial, add 10 mg of 4-hydroxyquinoline-3-carboxylic acid (approx. 0.053 mmol).

  • Solvent Addition: Add 1 mL of your desired organic solvent (e.g., THF, acetonitrile). The solid will likely remain as a suspension.

  • Base Addition: Add a stoichiometric equivalent of triethylamine (TEA) (approx. 7.4 µL, 0.053 mmol).

  • Observation: Stir or sonicate the mixture at room temperature. The solid should dissolve to form a clear, homogeneous solution.

  • Troubleshooting: If solubility is not complete, add another 0.1-0.2 equivalents of TEA. Gentle warming (to 40-50 °C) can also be applied.

Choosing the Right Base:

BaseTypepKa (Conjugate Acid)Best For...
Triethylamine (TEA) Tertiary Amine~10.7General purpose, non-nucleophilic. Ideal for reactions with electrophiles.
DIPEA (Hünig's Base) Tertiary Amine~11.0Sterically hindered, very low nucleophilicity.
DBU Amidine~13.5A stronger, non-nucleophilic base for when TEA is insufficient.
Sodium or Potassium Carbonate Inorganic Base~10.3Use with caution in organic solvents; requires vigorous stirring and may be slow.
Q4: My downstream application is incompatible with bases. What are my options?

A4: In situations where bases cannot be used (e.g., pH-sensitive reactions, certain biological assays), a cosolvent system is the preferred approach.[8][9][10]

Mechanism of Cosolvency: A cosolvent works by reducing the polarity difference between the solute and the bulk solvent.[9] For 4-HQC, a small amount of a highly polar, hydrogen-bond-accepting solvent (like DMSO) is mixed with a less polar bulk solvent (like acetonitrile or THF). The cosolvent molecules preferentially interact with the 4-HQC, breaking up its hydrogen-bonding network and presenting a "solvated shell" that is more compatible with the bulk solvent.

Workflow Diagram: Cosolvent Strategy Selection

G Start Need to Dissolve 4-HQC Without Base Constraint Is the primary solvent fixed by the reaction? Start->Constraint Yes Yes Constraint->Yes No No Constraint->No Strategy1 Strategy 1: Use Primary Solvent + Cosolvent (e.g., Acetonitrile + 5% DMSO) Yes->Strategy1 Strategy2 Strategy 2: Screen Binary Mixtures (e.g., DMSO/Methanol, NMP/THF) No->Strategy2 Test Screen Cosolvent % (v/v) (e.g., 2%, 5%, 10%) Strategy1->Test Strategy2->Test Optimize Optimize for Solubility vs. Reaction Compatibility Test->Optimize Result Achieve Homogeneous Solution Optimize->Result

Caption: Decision flowchart for implementing a cosolvent strategy.

Experimental Protocol: Screening Cosolvent Systems

  • Prepare Stock: Prepare a concentrated stock solution of 4-HQC in a strong solvent like DMSO (e.g., 50 mM).

  • Setup: In separate vials, add your primary reaction solvent (e.g., 980 µL, 950 µL, 900 µL of acetonitrile).

  • Spike-in: Add the 4-HQC stock solution to each vial to achieve final cosolvent concentrations of 2%, 5%, and 10%, respectively.

  • Observe: Check for precipitation. If the solution remains clear, you have found a viable cosolvent ratio.

  • Validation: Always run a small-scale control reaction to ensure the cosolvent does not negatively impact your experimental outcome.

Part 3: Summary & Final Recommendations

Choosing the correct solubilization method depends entirely on your experimental constraints.

Table 3: Comparison of Solubilization Strategies

MethodMechanismProsConsBest For...
Heating/Sonication Physical Energy InputSimple, no additives required.Often insufficient for significant concentrations, potential for degradation.Initial attempts and very low concentration needs.
Polar Aprotic Solvents Strong H-bond DisruptionEffective for moderate concentrations (e.g., DMSO, NMP).High boiling points can complicate product isolation; potential for reaction incompatibility.Reactions and assays where the solvent itself is acceptable (e.g., some coupling reactions, stock solutions).
Base Addition Salt FormationHighly effective, achieves high concentrations, predictable.[6]Introduces a base which may be incompatible with reagents or downstream purification.Organic synthesis where the carboxylate can be used directly or re-protonated during workup.
Cosolvency Polarity MatchingAvoids adding reactive species (like bases), highly tunable.[8]Requires screening, may slightly alter reaction kinetics or product profiles.pH-sensitive reactions, biological assays, and formulation development.
References
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search Grounding API.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. Journal of Applied Pharmaceutical Science, 2(6), 1-10. [Link]

  • Hintzen, F., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 12(11), 1083. [Link]

  • Cosolvent. (n.d.). In Wikipedia. Retrieved January 15, 2026. [Link]

  • Pál, D., et al. (2023). Selective heterofunctionalization of kynurenic acid derivatives. RSC Advances, 13(31), 21345-21350. [Link]

  • Acid and Base Extraction. (n.d.). University of Toronto. [Link]

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 15, 2026. [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. [Link]

  • Tung, C. H., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Kennedy, D. O. (2023). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. Metabolites, 13(3), 398. [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. (2018). Advances in Engineering. [Link]

  • 3-Hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem. [Link]

  • 4-Quinolone-3-carboxylic acid. (n.d.). PubChem. [Link]

  • Level, G., Vieira Fadul, M., & Blesic, M. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580. [Link]

  • Level, G., Vieira Fadul, M., & Blesic, M. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. [Link]

  • 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. (n.d.). Research Scientific. [Link]

  • 4-hydroxyquinoline-3-carboxylic acid. (n.d.). Stenutz. [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (2012).
  • Kumar, S., & Singh, J. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204. [Link]

  • 2-Hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem. [Link]

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Side reactions in the synthesis of 4-hydroxyquinoline-3-carboxylic acid and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-hydroxyquinoline-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical scaffold in pharmaceutical and materials science applications. 4-Hydroxyquinoline-3-carboxylic acid is a key intermediate, notably in the development of fluoroquinolone antibiotics.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the most common synthetic route, the Gould-Jacobs reaction, and addressing the side reactions that can compromise yield and purity.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific experimental failures in a question-and-answer format. Each answer provides a diagnosis of the potential cause and a validated, step-by-step solution.

Question 1: My overall yield is extremely low after the thermal cyclization step. What are the likely causes and how can I fix it?

Answer:

Low yield in the cyclization of the anilinomethylenemalonate intermediate is the most common failure point in the Gould-Jacobs reaction. This step is an intramolecular electrophilic aromatic substitution that requires significant thermal energy. The primary causes are insufficient reaction temperature, suboptimal heat transfer, or decomposition.

Potential Causes & Solutions:

  • Insufficient Cyclization Temperature: The required temperature for this reaction is typically very high, often in the range of 240-260 °C.[3] Simply setting a hot plate to this temperature is often insufficient due to poor heat transfer.

    • Solution: Employ a high-boiling point solvent to ensure uniform and stable heating. A mechanically stirred heating mantle with a thermocouple controller is essential for maintaining the target temperature. See Table 1 for a comparison of common solvents/media.

  • Decomposition of Starting Material or Product: Prolonged exposure to very high temperatures can lead to charring and decomposition, especially if hot spots exist in the reaction vessel.

    • Solution: The addition of the anilinomethylenemalonate intermediate should be done portion-wise or via a dropping funnel into the pre-heated high-boiling solvent.[3] This ensures the intermediate reacts quickly upon addition, minimizing its residence time at extreme temperatures before cyclization. Refluxing should only be continued for the minimum time necessary (e.g., 10-20 minutes after addition is complete).[3]

  • Use of Inappropriate Heating Medium: Some media, while having a high boiling point, may not be inert or may complicate product isolation.

    • Solution: Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid) can promote cyclization at much lower temperatures (80-100 °C), often with cleaner results and shorter reaction times.[4] Microwave-assisted synthesis is another excellent alternative for achieving rapid, uniform heating and significantly reducing reaction times.[4][5]

Heating Medium Typical Temperature (°C) Advantages Disadvantages Citation(s)
Diphenyl Ether / Dowtherm A 250 - 260Excellent heat transfer; inert.High temperature can cause charring; difficult to remove post-reaction.[3]
Paraffin Oil 250Inexpensive; inert.Can be difficult to separate from the product; viscous.[3]
Eaton's Reagent 80 - 100Low temperature; high yields; short reaction times.Strongly acidic; requires careful handling and workup.[4]
Polyphosphoric Acid (PPA) 140 - 160Acts as both catalyst and solvent.Viscous and difficult to stir; workup can be challenging.[6]
Microwave Irradiation (Solvent-free) 170Extremely fast (minutes); high yields; uniform heating.Requires specialized equipment; scalability can be an issue.[4]

Question 2: I'm synthesizing a substituted version and obtaining a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity of the cyclization?

Answer:

This is a classic challenge when using asymmetrically substituted anilines. The thermal cyclization can occur at either of the two ortho positions relative to the amino group, leading to a mixture of regioisomers.[7] The outcome is governed by a combination of steric and electronic factors.

Controlling Factors:

  • Electronic Effects: Electron-donating groups (EDGs) like -OCH₃ or -CH₃ on the aniline ring activate the aromatic system, making cyclization easier. They tend to direct the cyclization to the para position relative to the EDG (i.e., the less sterically hindered ortho position). The Gould-Jacobs reaction is most effective for anilines with meta-electron-donating groups.[8]

  • Steric Hindrance: A bulky substituent at one of the ortho positions will sterically disfavor cyclization at that site, directing the reaction to the other, unhindered ortho position.

Workflow for Improving Regioselectivity

G start Problem: Isomer Mixture Observed check_sub Analyze Aniline Substituent start->check_sub steric Is one ortho position sterically blocked? check_sub->steric yes_steric Yes steric->yes_steric Yes no_steric No steric->no_steric No electronic Are electronic effects ambiguous? (e.g., para-substituent) sol_electronic Consider an alternative strategy: 1. Use a starting material with a blocking group that can be removed later. 2. Switch to a different synthetic route (e.g., Pfitzinger) where regioselectivity is predetermined by the starting materials. electronic->sol_electronic sol_steric The major product should be from cyclization at the unhindered position. Focus on optimizing purification. yes_steric->sol_steric no_steric->electronic

Caption: Troubleshooting workflow for regioselectivity issues.

Prevention Strategy:

If you have a choice in synthetic design, start with an aniline that has a strong steric or electronic bias. For example, using a 2-methylaniline will strongly direct cyclization to the 6-position, yielding a 8-methylquinoline. If you are forced to use an aniline that gives poor selectivity, you may need to consider an alternative synthetic route entirely, such as one starting from a pre-functionalized anthranilic acid.[7]

Question 3: During the final saponification step to get the carboxylic acid, my product seems to be decarboxylating. How can I prevent the loss of the -COOH group?

Answer:

Unwanted decarboxylation is a common side reaction, particularly if the hydrolysis of the ethyl ester is performed under harsh conditions (e.g., high heat for extended periods).[7][9] The 4-oxo tautomer of the quinoline ring can facilitate the loss of CO₂.

Prevention Protocol:

  • Use Milder Conditions: Saponification can often be achieved at room temperature or with gentle heating. Avoid prolonged refluxing if possible. A standard and effective method is to stir the ethyl ester in an aqueous or ethanolic solution of NaOH (2N) at room temperature overnight or with gentle reflux for 2-3 hours.[10]

  • Careful pH Control During Workup: The key is to precipitate the carboxylic acid without creating conditions favorable for decarboxylation.

    • After saponification is complete (confirm by TLC), cool the reaction mixture in an ice bath.

    • Slowly and with stirring, add cold dilute acid (e.g., 2N HCl or 10% acetic acid) until the pH of the solution is between 4 and 5.[10][11] This range ensures the carboxylic acid protonates and precipitates while the solution is still acidic enough to suppress decarboxylation.

    • Avoid making the solution strongly acidic, as this can sometimes promote decarboxylation in certain heterocyclic systems.[12]

  • Avoid Copper Contamination: While more relevant to thermal decarboxylation, copper salts are known to catalyze decarboxylation reactions.[13] Ensure your reaction vessel and reagents are free from copper contamination.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Gould-Jacobs reaction for synthesizing 4-hydroxyquinoline-3-carboxylic acid?

The Gould-Jacobs reaction is a multi-step process:[8][14]

  • Condensation: An aniline derivative performs a nucleophilic attack on diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of ethanol to form a stable intermediate, diethyl anilinomethylenemalonate.[15]

  • Thermal Cyclization: At high temperatures (typically >240 °C), the anilinomethylenemalonate undergoes an electrocyclic reaction. This intramolecular cyclization occurs at an ortho-carbon of the aniline ring, followed by the elimination of a second molecule of ethanol to form the aromatic quinoline ring system. The product is ethyl 4-hydroxyquinoline-3-carboxylate.[7]

  • Keto-Enol Tautomerism: The product, a 4-hydroxyquinoline, exists in tautomeric equilibrium with its 4-quinolone form. The quinolone form is often the major contributor.[8]

  • Saponification: The ethyl ester is hydrolyzed, typically using aqueous sodium hydroxide, to yield the sodium salt of 4-hydroxyquinoline-3-carboxylic acid.[10]

  • Acidification: Careful acidification of the salt precipitates the final desired product, 4-hydroxyquinoline-3-carboxylic acid.[10]

G cluster_0 Gould-Jacobs Reaction Pathway Aniline Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate EMME EMME EMME->Intermediate Cyclization Thermal Cyclization (High Temp) Intermediate->Cyclization Ester Ethyl 4-Hydroxyquinoline -3-carboxylate Cyclization->Ester Saponification Saponification (NaOH, H2O) Ester->Saponification Acid 4-Hydroxyquinoline-3- carboxylic Acid Saponification->Acid

Caption: Key stages of the Gould-Jacobs reaction.

Q2: Are there viable alternative synthetic routes if the Gould-Jacobs reaction fails?

Yes, several other named reactions can produce the quinoline core. The most relevant alternative for this specific target is the Pfitzinger reaction .

  • Pfitzinger Reaction: This reaction condenses isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base (e.g., KOH).[11][16] The base first hydrolyzes isatin to an isatinic acid salt. This intermediate then condenses with the carbonyl compound, followed by cyclization and dehydration to yield a quinoline-4-carboxylic acid.[17][18]

    • Advantages: The substitution pattern is precisely controlled by the choice of the isatin and the carbonyl compound, avoiding the regioselectivity issues of the Gould-Jacobs reaction.

    • Disadvantages: The reaction requires strongly basic conditions, which may not be compatible with sensitive functional groups.[19]

Other routes like the Conrad-Limpach or Doebner-von Miller syntheses typically yield different substitution patterns and are less direct for producing the 4-hydroxy-3-carboxylic acid structure.[7][20]

Q3: What is the purpose of the final hydrolysis (saponification) step, and can I use the ethyl ester directly?

The final step is a saponification, which is the base-mediated hydrolysis of the ethyl ester to a carboxylate salt, which is then protonated to the carboxylic acid.[10]

Whether you can use the ethyl ester directly depends entirely on your downstream application.

  • For Biological Assays: The carboxylic acid is often essential for biological activity, particularly in fluoroquinolones where it interacts with the DNA gyrase enzyme. In these cases, the hydrolysis is mandatory.

  • For Further Synthetic Elaboration: The ethyl ester and the carboxylic acid are both valuable synthetic handles. The ester can undergo transesterification or reduction, while the carboxylic acid can be converted to an acid chloride, amide, or other derivatives. The choice depends on the desired subsequent transformation.

Experimental Protocol: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid

This protocol is a representative procedure based on the Gould-Jacobs reaction.

Step 1: Synthesis of Diethyl 2-((phenylamino)methylene)malonate (Intermediate)

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (9.3 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).

  • Add 50 mL of anhydrous ethanol.

  • Heat the mixture to reflux for 2 hours.[4]

  • Allow the mixture to cool to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Step 2: Thermal Cyclization to Ethyl 4-hydroxyquinoline-3-carboxylate

  • To a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a short-path distillation head, add 150 mL of diphenyl ether (or Dowtherm A).

  • Heat the solvent to a vigorous reflux (approx. 250-255 °C) using a heating mantle.[3]

  • Dissolve the dried intermediate from Step 1 (24.9 g, 0.1 mol) in a minimal amount of warm diphenyl ether and add it to the dropping funnel.

  • Add the intermediate solution dropwise to the refluxing solvent over 15-20 minutes. Ethanol will distill off during the addition.

  • After the addition is complete, continue refluxing for an additional 15 minutes.[3]

  • Allow the reaction mixture to cool to below 100 °C, then add 200 mL of petroleum ether to precipitate the product.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash thoroughly with petroleum ether to remove the high-boiling solvent.

Step 3: Saponification to 4-Hydroxyquinoline-3-carboxylic Acid

  • Suspend the crude ethyl ester from Step 2 (approx. 20.3 g, assuming ~90% yield) in 200 mL of 2N aqueous sodium hydroxide solution.[10]

  • Stir the suspension at 60 °C for 2 hours or until the reaction mixture becomes a clear solution (monitor by TLC).

  • Cool the solution in an ice bath.

  • While stirring vigorously, slowly add 4N HCl dropwise until the pH of the solution is ~4. A thick, white precipitate will form.[10]

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the final product, 4-hydroxyquinoline-3-carboxylic acid, in a vacuum oven at 80 °C.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • ResearchGate. Gould–Jacobs reaction | Request PDF. [Link]

  • Merck Index. Gould-Jacobs Reaction. [Link]

  • Wikiwand. Gould–Jacobs reaction. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Google Patents. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Google Patents. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • ResearchGate. Gould–Jacobs Reaction. [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • Wikipedia. Pfitzinger reaction. [Link]

  • SlideShare. Pfitzinger Quinoline Synthesis. [Link]

  • Journal of the American Chemical Society. Copper-quinoline decarboxylation. [Link]

  • International Journal of Science and Research. Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. [Link]

  • Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. [Link]

  • Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. [Link]

  • Organic Chemistry Portal. Decarboxylations. [Link]

  • PMC - PubMed Central. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • PMC - PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • Organic Syntheses. 2-methyl-4-hydroxyquinoline. [Link]

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Troubleshooting guide for the cyclization step in 4-hydroxyquinoline-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for the Cyclization Step

The synthesis of 4-hydroxyquinoline-3-carboxylic acid and its derivatives is a cornerstone in the development of numerous pharmaceuticals, most notably the quinolone class of antibiotics.[1][2] The critical step in many synthetic routes, such as the Gould-Jacobs and Conrad-Limpach reactions, is the thermal cyclization of an aniline derivative with a malonic ester or a β-ketoester intermediate.[3][4] This step, however, is often challenging, requiring high temperatures that can lead to side reactions and purification difficulties.[5][6] This guide provides in-depth troubleshooting for common issues encountered during this pivotal cyclization.

Issue 1: Low or No Yield of the Desired 4-Hydroxyquinoline Product

Question: My thermal cyclization is resulting in a very low yield, or I am failing to isolate the desired 4-hydroxyquinoline-3-carboxylic acid. What are the likely causes and how can I rectify this?

Answer: This is a frequent challenge, often stemming from suboptimal reaction conditions. The key factors to investigate are temperature, reaction time, and the choice of solvent.

Root Causes and Solutions:

  • Insufficient Temperature: The cyclization is a high-activation-energy process, typically requiring temperatures in the range of 250-300°C.[7] Without adequate heat, the reaction will not proceed to completion.

    • Solution: Ensure your heating apparatus (e.g., a sand bath or high-temperature heating mantle) can consistently maintain the target temperature. It is crucial to use a high-boiling point, inert solvent to facilitate efficient heat transfer and prevent localized overheating.[6][7] Solvents like Dowtherm A (a mixture of diphenyl and diphenyl ether) or mineral oil are commonly used for this purpose.[6][8]

  • Inappropriate Solvent: The choice of solvent is critical for the success of the cyclization.[5] Running the reaction neat (without a solvent) can lead to decomposition and lower yields.[8]

    • Solution: Employ a high-boiling, inert solvent. Dowtherm A is particularly effective as its boiling point aligns well with the required reaction temperature.[8][9] Mineral oil is another suitable option, though its removal during workup can be more challenging.[6] The use of a high-boiling solvent not only ensures even heating but can also improve yields significantly.[5][7]

  • Reaction Time: Both insufficient and excessive reaction times can be detrimental. Incomplete reactions will naturally result in low yields, while prolonged heating at high temperatures can lead to product degradation.[5]

    • Solution: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7] This will allow you to determine the optimal time to quench the reaction, maximizing the yield of the desired product while minimizing the formation of degradation byproducts.

  • Atmosphere: Some starting materials or intermediates may be sensitive to air or moisture at high temperatures.

    • Solution: Consider running the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition.[5][7]

ParameterRecommendationRationale
Temperature 250-300°CTo overcome the high activation energy of the cyclization.[7]
Solvent Dowtherm A, Mineral OilHigh boiling point ensures even heat transfer and prevents decomposition.[6][8]
Monitoring TLC, LC-MSTo determine the optimal reaction time and minimize degradation.[5]
Atmosphere Inert (Nitrogen, Argon)To prevent oxidation of sensitive compounds.[7]
Issue 2: Formation of Tarry Byproducts and Purification Challenges

Question: My reaction mixture becomes a dark, tarry mess upon heating, making product isolation and purification extremely difficult. What is causing this and how can I prevent it?

Answer: The formation of tar is a common consequence of decomposition at the high temperatures required for cyclization.[7] This can be exacerbated by impurities in the starting materials or localized overheating.

Root Causes and Solutions:

  • Product Decomposition: The desired 4-hydroxyquinoline product itself can be susceptible to degradation under prolonged exposure to high temperatures.[5]

    • Solution: As mentioned previously, careful monitoring of the reaction is crucial to avoid unnecessarily long reaction times.[5] Additionally, once the reaction is complete, it is important to cool the mixture promptly. The product often precipitates upon cooling, which can be aided by the addition of a hydrocarbon solvent like hexanes.[5]

  • Impure Starting Materials: Impurities in the aniline or malonic ester derivatives can lead to a host of side reactions at high temperatures.

    • Solution: Ensure that your starting materials are of high purity. Recrystallization or distillation of the starting materials may be necessary.

  • Inefficient Stirring: Poor agitation of the reaction mixture can lead to localized "hot spots," causing decomposition.

    • Solution: Use vigorous mechanical stirring to ensure even heat distribution throughout the reaction vessel.[5]

Purification Strategy:

If tar formation is unavoidable, a multi-step purification process is often required:

  • Initial Precipitation: After cooling, dilute the reaction mixture with a non-polar solvent like petroleum ether or hexanes to precipitate the crude product and dissolve the high-boiling reaction solvent.[8]

  • Filtration and Washing: Collect the solid by filtration and wash it thoroughly with the same non-polar solvent to remove residual reaction solvent and soluble impurities.[8]

  • Decolorization: The crude product may still be colored. Treatment with activated carbon (like Darco or Norit) in a suitable solvent (e.g., boiling water or ethanol) can help remove colored impurities.[8]

  • Recrystallization: The final step is typically recrystallization from an appropriate solvent to obtain the pure 4-hydroxyquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the cyclization in the Gould-Jacobs reaction?

A1: The Gould-Jacobs reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester to form an anilidomethylenemalonate intermediate. The subsequent thermal cyclization is a 6-electron electrocyclic reaction, followed by the elimination of an alcohol to form the quinoline ring system.[3][10] The product exists in tautomeric equilibrium between the 4-hydroxy and 4-oxo forms.[3]

Gould_Jacobs_Mechanism Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation MalonicEster Alkoxymethylenemalonate MalonicEster->Intermediate Cyclization Thermal Cyclization (6π Electrocyclization) Intermediate->Cyclization Heat (~250°C) QuinolineEster Ethyl 4-hydroxyquinoline- 3-carboxylate Cyclization->QuinolineEster Elimination of EtOH Hydrolysis Saponification QuinolineEster->Hydrolysis NaOH, H₂O, Reflux CarboxylicAcid 4-Hydroxyquinoline- 3-carboxylic Acid Hydrolysis->CarboxylicAcid Troubleshooting_Workflow Start Low/No Yield in Cyclization Step CheckTemp Is the temperature 250-300°C? Start->CheckTemp CheckSolvent Is a high-boiling, inert solvent being used? CheckTemp->CheckSolvent Yes IncreaseTemp Increase temperature. Use appropriate heating apparatus. CheckTemp->IncreaseTemp No CheckTime Is the reaction being monitored by TLC/LC-MS? CheckSolvent->CheckTime Yes UseSolvent Use Dowtherm A or mineral oil. CheckSolvent->UseSolvent No CheckPurity Are starting materials pure? CheckTime->CheckPurity Yes MonitorRxn Optimize reaction time based on monitoring. CheckTime->MonitorRxn No PurifySM Purify starting materials (distillation/recrystallization). CheckPurity->PurifySM No Success Improved Yield CheckPurity->Success Yes IncreaseTemp->CheckSolvent UseSolvent->CheckTime MonitorRxn->CheckPurity PurifySM->Success

Caption: Troubleshooting workflow for low yield in the cyclization step.

References
  • 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]

  • Åkerbladh, L., et al. (2010). Synthesis of 4-quinolones via palladium catalyzed carbonylative Sonogashira cross-coupling reaction.
  • Gould–Jacobs reaction. (n.d.). Wikiwand. Retrieved January 15, 2026, from [Link]

  • Gach-Janczak, K., et al. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved January 15, 2026, from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). PMC. Retrieved January 15, 2026, from [Link]

  • Ferretti, F., et al. (2023, July 15). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. PMC. Retrieved January 15, 2026, from [Link]

  • Divergent Synthesis of Quinolones through Radical C−H Functionalization/Cyclization. (2023, May 5). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Divergent Synthesis of Quinolones through Radical C−H Functionalization/Cyclization. (n.d.). Wiley Online Library. Retrieved January 15, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Merck Index. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2025, January 15). YouTube. Retrieved January 15, 2026, from [Link]

  • Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. (n.d.). Google Patents.
  • Gach-Janczak, K., et al. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved January 15, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 15, 2026, from [Link]

  • Conrad–Limpach synthesis. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]

  • Yang, M., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(48), 38889-38893.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025, August 9). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 61(10), 2890-2895.

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Technical Support Center: A Senior Application Scientist's Guide to Scaling the Synthesis of 4-Hydroxyquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis from the lab bench to pilot plant or manufacturing scale. As a Senior Application Scientist, I will provide not just the "how," but the critical "why" behind each step, focusing on the practical challenges and solutions inherent in scaling up this process.

Introduction: The Gould-Jacobs Reaction as the Cornerstone

The synthesis of 4-hydroxyquinoline-3-carboxylic acid predominantly relies on the Gould-Jacobs reaction.[1][2] This robust method involves three key stages, each with its own set of challenges, particularly when transitioning to a larger scale.

  • Condensation: An aniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form an anilidomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form ethyl 4-hydroxyquinoline-3-carboxylate.

  • Saponification: The resulting ester is hydrolyzed to yield the final 4-hydroxyquinoline-3-carboxylic acid.

This guide will dissect each of these stages, providing troubleshooting advice and answers to frequently asked questions to ensure a successful and efficient scale-up.

Visualizing the Pathway: The Gould-Jacobs Reaction

Gould-Jacobs Reaction Figure 1: The Gould-Jacobs Reaction Pathway cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Saponification Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM DEEM Diethyl Ethoxymethylenemalonate (DEEM) Ester Ethyl 4-Hydroxyquinoline-3-carboxylate Intermediate->Ester High Temperature (~250 °C) Acid 4-Hydroxyquinoline-3-carboxylic Acid Ester->Acid Base Hydrolysis (e.g., NaOH) then Acidification

Caption: A schematic overview of the three main stages of the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinoline-3-carboxylic acid.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific problems you may encounter during the scale-up of the synthesis.

Stage 1: Condensation

Q1: My condensation reaction is sluggish and not going to completion, even with extended reaction times. What could be the issue?

Potential Causes and Solutions:

  • Insufficient Mixing: On a larger scale, inadequate mixing can lead to localized concentration gradients, slowing down the reaction.

    • Solution: Ensure your reactor is equipped with an appropriate agitator for the viscosity of the reaction mixture. For highly viscous mixtures, consider an anchor or helical stirrer.

  • Moisture in Starting Materials: The presence of water can hydrolyze the DEEM, reducing its reactivity.

    • Solution: Use anhydrous starting materials and solvents. Dry your aniline and solvent if necessary.

  • Sub-optimal Temperature: While the condensation is often performed at or slightly above room temperature, a moderate increase in temperature can sometimes accelerate the reaction.

    • Solution: Experiment with a slightly elevated temperature (e.g., 40-50 °C), but be mindful of potential side reactions.

Stage 2: Thermal Cyclization

Q2: I'm experiencing low yields and significant charring during the high-temperature cyclization. How can I improve this?

Potential Causes and Solutions:

  • Poor Heat Transfer: This is a critical challenge in scaling up this endothermic reaction. Inefficient heat transfer can lead to localized overheating, causing decomposition of the intermediate and the desired product.

    • Solution:

      • High-Boiling Point Solvents: Utilize high-boiling point, thermally stable solvents like diphenyl ether or Dowtherm A to ensure a consistent and evenly distributed high temperature.[3][4]

      • Agitation: Vigorous stirring is essential to move material from the cooler regions to the hot surfaces of the reactor, ensuring uniform heating.

      • Reactor Design: A jacketed reactor with good surface area-to-volume ratio is crucial for efficient heat transfer.

  • Prolonged Exposure to High Temperatures: Even with good heat transfer, extended reaction times at ~250 °C can lead to degradation.

    • Solution:

      • Optimize Reaction Time: Carefully monitor the reaction progress (e.g., by in-process HPLC) to determine the optimal reaction time that maximizes product formation while minimizing degradation.

      • Microwave-Assisted Synthesis: For smaller-scale production, microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and fewer byproducts.[5][6]

Q3: The use of high-boiling point solvents like diphenyl ether is problematic for my process due to handling and removal difficulties. Are there any alternatives?

Potential Causes and Solutions:

  • Solvent-Free and Alternative Catalyst Approaches: The challenges associated with high-boiling solvents have led to the development of alternative methods.

    • Solution:

      • Eaton's Reagent: This mixture of phosphorus pentoxide in methanesulfonic acid can catalyze the cyclization at lower temperatures (80-100 °C), offering a milder and more controlled reaction.

      • Solvent-Free Conditions: In some cases, the neat anilidomethylenemalonate intermediate can be heated to induce cyclization, although this requires careful temperature control to avoid charring.[7]

Stage 3: Saponification and Product Isolation

Q4: During the saponification and subsequent acidification, I'm getting a sticky, difficult-to-filter product. What's causing this and how can I fix it?

Potential Causes and Solutions:

  • Incomplete Saponification: If the ester is not fully hydrolyzed, the remaining ester can act as an impurity that interferes with the crystallization of the carboxylic acid.

    • Solution: Ensure a sufficient excess of base (e.g., NaOH) is used and that the reaction is heated for an adequate amount of time to drive the hydrolysis to completion. Monitor the reaction by TLC or HPLC.

  • Incorrect pH for Precipitation: The pH at which the carboxylic acid precipitates is crucial for obtaining a crystalline, easily filterable solid.

    • Solution: Slowly add the acid during the workup to control the pH. The optimal pH for precipitation is typically around 4. Overshooting the pH can lead to the formation of an oily or amorphous solid.

  • Rapid Precipitation: Crashing the product out of solution by adding the acid too quickly can lead to the formation of small, poorly formed crystals that are difficult to filter and wash.

    • Solution: Cool the reaction mixture before acidification and add the acid slowly with good stirring to control the rate of crystallization. An anti-solvent addition post-acidification can also sometimes improve the crystal morphology.

Q5: My final product has a persistent color and doesn't meet the purity specifications. What are the likely impurities and how can I remove them?

Potential Causes and Solutions:

  • Colored Impurities from Cyclization: The high-temperature cyclization can generate colored byproducts.

    • Solution:

      • Charcoal Treatment: Treating a solution of the crude product with activated charcoal can effectively remove many colored impurities.

      • Recrystallization: A carefully chosen recrystallization solvent can be very effective. Consider solvents like ethanol, acetic acid, or DMF.

  • Incomplete Hydrolysis or Side Reactions: As mentioned, residual ester or byproducts from the saponification can be present.

    • Solution: Optimize the saponification and workup conditions. If impurities persist, a second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the Gould-Jacobs reaction?

A: The primary safety concern is the high-temperature thermal cyclization step.[8] A runaway reaction is a significant risk if temperature control is lost. Key considerations include:

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment of the anilidomethylenemalonate intermediate to understand its decomposition temperature and the energy released upon decomposition.[9]

  • Reactor and Equipment Integrity: Ensure the reactor is rated for the high temperatures and pressures that could be generated in a worst-case scenario.

  • Emergency Cooling and Quenching: Have a robust emergency cooling system and a validated quenching procedure in place.

  • Ventilation: The high temperatures can lead to the release of vapors, so adequate ventilation is essential.

Q2: How does the viscosity of the reaction mixture change during the process, and how does this impact scale-up?

A: The viscosity can change significantly at different stages:

  • Condensation: The initial mixture of aniline and DEEM is typically low viscosity. As the reaction progresses, the formation of the intermediate may slightly increase the viscosity.

  • Cyclization: In a high-boiling solvent, the viscosity will be dependent on the solvent's properties at high temperatures. If the product precipitates from the hot solvent, a slurry will form, which can significantly increase the viscosity and impact mixing and heat transfer.[10][11]

  • Saponification and Precipitation: The saponification is generally conducted in an aqueous or alcoholic solution and should not be overly viscous. However, during the precipitation of the final product, a thick slurry can form, which can be challenging to stir and filter at a large scale. Proper agitator design and filtration equipment are crucial.

Q3: What are the critical process parameters to monitor at each stage of the synthesis?

A: Careful monitoring is key to a successful scale-up.

Stage Critical Process Parameters Monitoring Technique
Condensation Temperature, Reaction CompletionThermocouple, TLC, HPLC
Thermal Cyclization Temperature, Reaction Time, Agitator SpeedThermocouple, In-process HPLC, Visual Observation (if possible)
Saponification Temperature, Reaction CompletionThermocouple, TLC, HPLC
Product Isolation pH, Temperature, Rate of Acid AdditionpH meter, Thermocouple

Q4: Can you provide a general experimental protocol for the scale-up synthesis?

A: The following is a representative protocol that should be optimized for your specific scale and equipment.

Protocol: Scale-Up Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid

Step 1: Condensation

  • Charge the reactor with aniline and a suitable solvent (e.g., ethanol).

  • Slowly add diethyl ethoxymethylenemalonate (DEEM) while maintaining the temperature at 20-30 °C.

  • Stir the mixture for 2-4 hours, monitoring for the disappearance of the aniline by TLC or HPLC.

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude anilidomethylenemalonate intermediate.

Step 2: Thermal Cyclization

  • In a separate reactor equipped for high-temperature reactions, heat a high-boiling solvent (e.g., diphenyl ether) to ~250 °C with vigorous stirring.

  • Slowly add the crude intermediate from Step 1 to the hot solvent.

  • Maintain the temperature at ~250 °C for 30-60 minutes, monitoring the reaction progress by HPLC.

  • Cool the reaction mixture to room temperature. The ethyl 4-hydroxyquinoline-3-carboxylate product should precipitate.

  • Add a non-polar solvent like hexane to aid precipitation, and filter the solid product. Wash the filter cake with hexane and dry.

Step 3: Saponification and Isolation

  • Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature.

  • Slowly add concentrated hydrochloric acid with good stirring to adjust the pH to ~4.

  • The 4-hydroxyquinoline-3-carboxylic acid will precipitate.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Troubleshooting Flowchart

Troubleshooting Flowchart Figure 2: Troubleshooting Common Scale-Up Issues cluster_low_yield Low Yield Troubleshooting cluster_purity_issue Purity Issue Troubleshooting cluster_filtration_problem Filtration Problem Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield purity_issue Purity Issue start->purity_issue filtration_problem Filtration Problem start->filtration_problem check_condensation Incomplete Condensation? low_yield->check_condensation charring Charring/Color from Cyclization? purity_issue->charring oily_product Oily/Sticky Product? filtration_problem->oily_product check_cyclization Degradation during Cyclization? check_condensation->check_cyclization No solution_mixing Improve Mixing check_condensation->solution_mixing check_saponification Incomplete Saponification? check_cyclization->check_saponification No solution_temp_control Optimize Temperature Control check_cyclization->solution_temp_control solution_ph_control Control pH and Precipitation Rate check_saponification->solution_ph_control side_reactions Side Reactions in Saponification? charring->side_reactions No solution_recrystallize Recrystallize/Charcoal Treatment charring->solution_recrystallize side_reactions->solution_ph_control fine_particles Very Fine Particles? oily_product->fine_particles No oily_product->solution_ph_control fine_particles->solution_ph_control

Caption: A flowchart to guide researchers in troubleshooting common issues encountered during the scale-up synthesis of 4-hydroxyquinoline-3-carboxylic acid.

References

  • Gould–Jacobs reaction | Request PDF. ResearchGate. Available at: [Link]

  • (PDF) A solvent-free Jacobs–Gould reaction. ResearchGate. Available at: [Link]

  • Gould–Jacobs-Reaktion. ResearchGate. Available at: [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. Available at: [Link]

  • The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation. ResearchGate. Available at: [Link]

  • Critical Considerations in Process Safety. H.E.L Group. Available at: [Link]

  • Gould-Jacobs Reaction. Organic Chemistry Portal. Available at: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • A Checklist for Inherently Safer Chemical Reaction Process Design and Operation. AIChE. Available at: [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Available at: [Link]

  • Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. Google Patents.
  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. MDPI. Available at: [Link]

  • Guide to Process Safety. DEKRA. Available at: [Link]

  • Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence. Royal Society of Chemistry. Available at: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Institutes of Health. Available at: [Link]

  • How does viscosity affect the mixing?. Metenova. Available at: [Link]

  • An Efficient and Scalable Synthesis of Quinolone 006. PubMed. Available at: [Link]

  • How Does Viscosity Affect Mixing Performance?. Dynamix Agitators Inc. Available at: [Link]

  • Independent Validation of an In Silico Tool for a Pilot-Scale Pharmaceutical Crystallization Process Development. MDPI. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. National Institutes of Health. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Institutes of Health. Available at: [Link]

  • Carboxylic acid purification and crystallization process. Google Patents.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Institutes of Health. Available at: [Link]

  • Solubility and thermal stability of some amino-mellitate compounds. PubMed. Available at: [Link]

  • Saponification - Base promoted ester hydrolysis (video). Khan Academy. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available at: [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Nimesulide under Different Heating Rates. Oriental Journal of Chemistry. Available at: [Link]

  • Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI. Available at: [Link]

  • Rheology Innovation in the Study of Mixing Conditions of Polymer Blends during Chemical Reaction. ResearchGate. Available at: [Link]

  • Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. PubMed. Available at: [Link]

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Technical Support Center: Strategies to Prevent Decarboxylation of 4-Hydroxyquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices for working with 4-hydroxyquinoline-3-carboxylic acid, a valuable building block whose utility is often challenged by its propensity for decarboxylation. This document offers field-proven insights to help you maintain the structural integrity of your molecule throughout your synthetic campaigns.

Understanding the Challenge: The Mechanism of Decarboxylation

4-Hydroxyquinoline-3-carboxylic acid is susceptible to losing carbon dioxide (CO₂), particularly under thermal stress, to form the common impurity 4-hydroxyquinoline. This process, known as decarboxylation, is a significant hurdle in achieving high yields and purity.

The molecule's structure inherently facilitates this unwanted reaction. The carboxylic acid at the C3 position and the hydroxyl group at the C4 position create a system analogous to a β-keto acid. Upon heating, the molecule can form a cyclic transition state, which leads to the elimination of CO₂ and the formation of an enol intermediate that quickly tautomerizes to the more stable 4-hydroxyquinoline product.[1][2][3] High temperatures provide the necessary activation energy for this transformation, making thermal management a critical aspect of any reaction protocol.

Decarboxylation_Mechanism Figure 1: Proposed Decarboxylation Mechanism cluster_reactant 4-Hydroxyquinoline-3-carboxylic acid cluster_product 4-Hydroxyquinoline + CO2 Reactant Heat Heat Product

Caption: Proposed mechanism for thermal decarboxylation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions involving 4-hydroxyquinoline-3-carboxylic acid in a direct question-and-answer format.

Q1: My reaction is showing a high percentage of the decarboxylated byproduct (4-hydroxyquinoline). What are the likely causes?

A1: The primary culprit is almost always excessive heat. The melting point of 4-hydroxyquinoline-3-carboxylic acid is reported with decomposition, typically in the range of 225-230 °C.[4] However, significant decarboxylation can occur at much lower temperatures, especially during prolonged reaction times or in the presence of certain reagents. Review your reaction temperature; even localized heating from an exothermic reaction can be enough to trigger this side reaction. Some synthetic routes that require harsh conditions, such as strong base at temperatures above 60°C, have been noted to favor side product formation.[5]

Q2: What is the critical temperature to avoid for this molecule?

A2: While the decomposition temperature is high, practical experience suggests that maintaining reaction temperatures below 100°C is a safe starting point. For sensitive transformations like amide couplings or esterifications, it is highly recommended to conduct reactions at or below room temperature (0-25°C) whenever possible. High-temperature cyclization reactions, sometimes requiring up to 180°C or higher, are particularly prone to causing decarboxylation.[6]

Q3: Can the choice of solvent influence the rate of decarboxylation?

A3: Yes. High-boiling point polar aprotic solvents like DMF, DMSO, or NMP are often used to dissolve reactants but can lead to inadvertent decarboxylation if the reaction is heated. If heating is necessary, consider using a lower-boiling point solvent under reflux to naturally cap the maximum temperature. For room temperature reactions, solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally safe choices.

Q4: Are there specific catalysts or reagents I should avoid?

A4: Strong acids and bases, especially when combined with heat, can accelerate decarboxylation. While basic hydrolysis of an ester precursor is a common method to synthesize the acid, it must be carefully controlled.[7] For subsequent reactions, avoid harsh conditions where possible. For instance, instead of using strong bases to deprotonate the carboxylic acid for a coupling, opt for milder organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in conjunction with a coupling agent.

Q5: I was considering using microwave irradiation to speed up my reaction. Is this advisable?

A5: Extreme caution is advised. While microwave-assisted synthesis can dramatically reduce reaction times, it achieves this through rapid, high-energy heating.[8][9][10] This can easily lead to temperatures that induce decarboxylation. Unless you have precise temperature control and can validate that the internal reaction temperature remains low, conventional heating methods are preferable for this thermally sensitive substrate.

Best Practices & Recommended Protocols

To proactively prevent decarboxylation, the key is to activate the carboxylic acid under the mildest conditions possible.

Table 1: Reaction Parameter Guidelines
ParameterRecommended (Low Risk)Use with Caution (Medium Risk)Avoid (High Risk)
Temperature 0°C to Room Temperature (25°C)25°C to 80°C> 100°C, especially prolonged heating
Solvents DCM, THF, AcetonitrileDioxane, Toluene (under reflux)DMF, DMSO, NMP (when heated)
Reagents Peptide coupling agents (EDC, HATU, PyBOP), DCC, Mild organic bases (DIPEA, TEA)Carbonyl diimidazole (CDI)Strong mineral acids/bases with heat
Heating Method Oil bath with precise temperature controlReflux in a controlled boiling solventUncontrolled microwave irradiation
Protocol 1: Mild Amide Coupling using EDC

Amide bond formation is a frequent objective. Using a carbodiimide coupling agent like EDC allows the reaction to proceed efficiently at room temperature, thus avoiding thermal degradation.[11][12][13][14]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes. The HOBt helps to suppress side reactions and improve efficiency.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by a mild organic base such as DIPEA (2.0 eq) to neutralize the hydrochloride salt formed.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the starting acid and the formation of the desired amide. Crucially, also look for the presence of 4-hydroxyquinoline (the decarboxylated byproduct).

  • Workup: Once the reaction is complete, quench with water and perform a standard aqueous workup to remove the urea byproduct and other water-soluble reagents.

  • Purification: Purify the crude product via column chromatography or recrystallization.

Protocol 2: Low-Temperature Esterification using DCC/DMAP

Esterification can also be achieved under mild conditions using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[15]

Step-by-Step Methodology:

  • Setup: To a solution of 4-hydroxyquinoline-3-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in DCM dropwise at 0°C (ice bath).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Let it stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Workup & Purification: Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting ester by column chromatography.

Troubleshooting_Workflow start Decarboxylation Observed? check_temp Is Reaction Temp > 80°C? start->check_temp Yes no_issue No Decarboxylation Proceed with Caution start->no_issue No reduce_temp Action: Lower Temperature (Target 0-25°C) check_temp->reduce_temp Yes check_reagents Using Harsh Reagents? (e.g., strong base + heat) check_temp->check_reagents No success Problem Resolved reduce_temp->success switch_reagents Action: Switch to Mild Conditions (e.g., EDC/HOBt for amides) check_reagents->switch_reagents Yes check_heating Using Microwave? check_reagents->check_heating No switch_reagents->success switch_heating Action: Use Controlled Oil Bath check_heating->switch_heating Yes check_heating->success No switch_heating->success

Caption: A decision workflow for troubleshooting decarboxylation.

Analytical Methods for Monitoring Reaction Fidelity

Proper analytical monitoring is crucial for confirming the success of your reaction and quantifying any potential decarboxylation.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. Develop a method that gives good separation between the starting material, the desired product, and the 4-hydroxyquinoline byproduct.[16][17] A reverse-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% TFA or formic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for rapid, qualitative confirmation during reaction monitoring. You can quickly identify the mass-to-charge ratio (m/z) of your starting material (189.17), product, and the decarboxylated impurity (145.16).[18]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: After purification, ¹H NMR can confirm the structure of your final product. The key diagnostic signal for the starting material is the proton on the C2 carbon, which appears as a singlet far downfield (often >8.5 ppm). In the decarboxylated product, this proton is absent, and the aromatic proton pattern will change accordingly.

By understanding the mechanism of decarboxylation and implementing milder, thermally-controlled reaction conditions, you can successfully utilize 4-hydroxyquinoline-3-carboxylic acid while maintaining its structural integrity.

References

  • Messer, J. C., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • Google Patents.
  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Chem-Impex. 4-Hydroxyquinoline. [Link]

  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H). [Link]

  • El-Gindy, A., et al. Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Google Patents. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Chongqing Chemdad Co., Ltd. 4-hydroxyquinoline-3-carboxylic acid ethyl ester. [Link]

  • Csonka, R., et al. (2016). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). AgNO3-catalyzed direct C–H arylation of quinolines by oxidative decarboxylation of aromatic carboxylic acids. [Link]

  • Chemistry Stack Exchange. Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?[Link]

  • Gunda, G. T. K., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • CONICET. Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. [Link]

  • ChemTalk. Decarboxylation. [Link]

  • Human Metabolome Database. Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). [Link]

  • ResearchGate. How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?[Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • PubMed. Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies. [Link]

  • Wikipedia. Decarboxylation. [Link]

  • Research Scientific. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. [Link]

  • PubChem. 3-Hydroxyquinoline-4-carboxylic acid. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

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Technical Support Center: Characterization of 4-Hydroxyquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 4-hydroxyquinoline-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower your experimental choices.

I. Frequently Asked Questions (FAQs)

This section addresses some of the fundamental challenges you may face with 4-hydroxyquinoline-3-carboxylic acid derivatives.

Question 1: Why do my NMR spectra of 4-hydroxyquinoline-3-carboxylic acid derivatives show broad peaks or more signals than expected?

Answer:

This is a classic challenge with this class of compounds and is primarily due to the presence of tautomers. 4-Hydroxyquinoline-3-carboxylic acid derivatives can exist in equilibrium between several forms: the enol form (4-hydroxyquinoline), the keto form (4-quinolone), and zwitterionic species.[1][2] The exact equilibrium is influenced by the solvent, temperature, and the nature of substituents on the quinoline ring.[3]

  • Keto-Enol Tautomerism: The equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms is a key factor. The strength of intramolecular hydrogen bonds can favor one form over the other. For instance, a hydrogen bond acceptor at the 3-position can favor the enol form.

  • Zwitterionic Forms: In the solid state and in certain polar solvents like DMSO, zwitterionic tautomers, where the carboxylic acid protonates the quinoline nitrogen, can be present.[1][4]

  • Dynamic Exchange: If the rate of interconversion between these tautomers is on the same timescale as the NMR experiment, you will observe broad peaks. If the exchange is slow, you will see distinct sets of signals for each tautomer, leading to a more complex spectrum than anticipated.[1][5]

To address this, consider the following:

  • Solvent Selection: Try acquiring spectra in different solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) to see how the equilibrium is affected. Aprotic solvents may simplify the spectrum by reducing the number of exchanging protons.

  • Variable Temperature (VT) NMR: Running the NMR experiment at different temperatures can help resolve broad peaks. At lower temperatures, the exchange process may slow down, leading to sharper signals for individual tautomers. Conversely, at higher temperatures, the exchange may become rapid, resulting in a single, averaged set of sharp signals.

  • 2D NMR Techniques: Techniques like HSQC, HMBC, and COSY can help in assigning the complex signals and confirming the presence of different tautomeric forms.

Question 2: I'm having difficulty achieving good peak shape and resolution in my HPLC analysis of 4-hydroxyquinoline-3-carboxylic acid derivatives. What are the likely causes?

Answer:

Poor peak shape and resolution in HPLC are common issues when dealing with these compounds. The primary culprits are often related to their physicochemical properties and interactions with the stationary phase.

  • Chelation with Metal Ions: The 4-hydroxy and 3-carboxy groups can chelate with trace metal ions present in the HPLC system (e.g., in the stainless steel frits, columns, or even the silica of the stationary phase). This can lead to peak tailing.

  • Multiple Species in Solution: As discussed in the NMR section, the presence of tautomers and ionized forms at a given pH can result in peak broadening or even multiple peaks for a single compound.

  • Poor Solubility: These compounds can have limited solubility in common mobile phases, leading to sample precipitation on the column and poor peak shape.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Chelating Agent: Incorporating a small amount of a chelating agent like EDTA (0.1-0.5 mM) into the mobile phase can help to sequester metal ions and improve peak shape.

    • Adjust pH: The pH of the mobile phase will influence the ionization state of your compound. Experiment with different pH values to find the optimal condition for a single, well-defined peak. Keep in mind that most silica-based columns are not stable above pH 8.

    • Optimize Organic Modifier: Vary the organic solvent (e.g., acetonitrile vs. methanol) and the gradient to improve resolution.[6]

  • Column Selection:

    • Use a High-Purity Silica Column: Modern columns made with high-purity silica have a lower metal content and can reduce peak tailing.

    • Consider a Polymer-Based Column: If metal chelation is a persistent issue, a polymer-based reversed-phase column can be a good alternative.

  • Sample Preparation:

    • Ensure Complete Dissolution: Make sure your sample is fully dissolved in the injection solvent. The injection solvent should be as close in composition to the initial mobile phase as possible to avoid peak distortion.

    • Filter Your Samples: Always filter your samples before injection to remove any particulate matter that could clog the column.

II. Troubleshooting Guides

NMR Spectroscopy
Problem Potential Cause Troubleshooting Steps
Broad Signals Tautomeric exchange, aggregation1. Run the experiment at different temperatures (VT-NMR). 2. Try different deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4). 3. Dilute the sample to check for concentration-dependent effects (aggregation).
More Signals Than Expected Presence of multiple tautomers or isomers1. Use 2D NMR (COSY, HSQC, HMBC) to aid in signal assignment. 2. Compare spectra in different solvents to identify signals corresponding to different species.[1]
Poor Signal-to-Noise Low solubility, sample degradation1. Use a solvent in which the compound is more soluble. 2. Increase the number of scans. 3. Check the stability of the compound in the chosen NMR solvent over time.
Difficulty Assigning Protons/Carbons Complex spectra due to tautomerism1. Utilize 13C and 15N NMR, as these can be more sensitive to tautomeric changes.[1][4] 2. Compare experimental data with DFT calculations for different tautomers.[[“]]
Workflow for Investigating Tautomerism by NMR

Caption: Workflow for NMR analysis of tautomerism.

Mass Spectrometry
Problem Potential Cause Troubleshooting Steps
Low Ionization Efficiency Compound properties, inappropriate ionization mode1. Switch between positive and negative ion modes. Carboxylic acids often ionize well in negative mode ([M-H]-).[8] 2. Optimize ESI source parameters (e.g., capillary voltage, source temperature).[8]
In-source Fragmentation High source temperature or cone voltage1. Reduce the cone/fragmentor voltage. 2. Lower the source temperature.
Complex Fragmentation Pattern Multiple fragmentation pathways1. Perform MS/MS on the parent ion to establish fragmentation pathways. 2. Common losses for quinolones include H2O, CO, and CO2 from the carboxylic acid group.[9][10]
Adduct Formation Presence of salts in the sample or mobile phase1. Use high-purity solvents and additives. 2. Common adducts include [M+Na]+ and [M+K]+.
Typical ESI-MS Fragmentation Pathways

In positive ion mode, common fragmentations involve losses from the core quinolone structure and any substituents.[9] In negative ion mode, the initial fragmentation is often the loss of CO2 from the carboxylate anion.

Fragmentation_Pathways cluster_pos Positive Ion Mode (ESI+) cluster_neg Negative Ion Mode (ESI-) M_H [M+H]+ Loss_H2O [M+H-H2O]+ M_H->Loss_H2O - H2O Loss_CO [M+H-CO]+ M_H->Loss_CO - CO Loss_H2O_CO [M+H-H2O-CO]+ Loss_H2O->Loss_H2O_CO - CO M_minus_H [M-H]- Loss_CO2 [M-H-CO2]- M_minus_H->Loss_CO2 - CO2

Caption: Common ESI-MS fragmentation pathways.

High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Troubleshooting Steps
Peak Tailing Chelation with metal ions, secondary interactions with silica1. Add a chelating agent (e.g., EDTA) to the mobile phase. 2. Use a column with high-purity silica or an end-capped column. 3. Adjust the mobile phase pH.
Split or Broad Peaks Tautomers or ionized forms co-eluting, column overload1. Optimize mobile phase pH to favor a single species. 2. Reduce the injection volume or sample concentration. 3. Ensure the sample solvent is compatible with the mobile phase.
Poor Resolution Inadequate separation of components1. Optimize the gradient slope and organic modifier (ACN vs. MeOH).[6] 2. Try a different stationary phase (e.g., C18, Phenyl-Hexyl). 3. Decrease the flow rate.
Irreproducible Retention Times Column degradation, changes in mobile phase composition1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column guard to protect the analytical column. 3. Check for pH stability of the column.[11]
Protocol: HPLC Method Development for 4-Hydroxyquinoline-3-carboxylic Acid Derivatives
  • Initial Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5-95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Column Temperature: 40 °C.

  • Optimization:

    • Peak Tailing Observed: Add 0.1 mM EDTA to Mobile Phase A.

    • Poor Resolution:

      • Try Methanol as Mobile Phase B.

      • Adjust the gradient to be shallower around the elution time of the main peak.

    • Multiple Peaks for a Single Analyte:

      • Prepare mobile phases with different pH values (e.g., pH 3 with formic acid, pH 7 with a phosphate buffer if using a pH-stable column).

  • Validation:

    • Once an optimal method is achieved, validate for linearity, accuracy, precision, and sensitivity according to established guidelines.[11]

III. References

  • Gudat, D., et al. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry, 46(S1), S115-S119. [Link]

  • Wang, J., et al. (2015). Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. Critical Reviews in Food Science and Nutrition, 55(11), 1473-1490. [Link]

  • Li, Y., et al. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 5(1), 59-63. [Link]

  • Mary, Y. S., & Panicker, C. Y. (2021). Keto-enol tautomerism, spectral (infrared, Raman and NMR) studies and Normal coordinate analysis of 4-Methyl-2-hydroxyquinoline using quantum mechanical calculations. Journal of Molecular Structure, 1245, 131069. [Link]

  • de Oliveira, A. R. M., et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au, 4(1), 1-13. [Link]

  • National Center for Biotechnology Information. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. [Link]

  • Li, Y., et al. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Foods, 12(9), 1805. [Link]

  • Hussain, Z., et al. (2023). Current analytical strategies for the determination of quinolone residues in milk. Journal of Food Composition and Analysis, 115, 104992. [Link]

  • Kovács, D., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(13), 4235. [Link]

  • Gudat, D., et al. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. ResearchGate. [Link]

  • Filannino, P., et al. (2014). Hydroxycinnamic acids used as external acceptors of electrons: an energetic advantage for strictly heterofermentative lactic acid bacteria. Applied and Environmental Microbiology, 80(24), 7574-7582. [Link]

  • Google Patents. (2001). 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.

  • Wang, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. [Link]

  • SciSpace. (2007). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. [Link]

  • Al-awar, R. S., et al. (1996). NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2, (7), 1463-1469. [Link]

  • D'souza, A., et al. (2018). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. Organic & Biomolecular Chemistry, 16(43), 8275-8280. [Link]

  • Massoud, M. A., et al. (2019). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • Crawford Scientific. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5438. [Link]

  • Ncube, E. N., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Metabolomics, 13(4), 45. [Link]

  • Research Scientific. (n.d.). 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204-1208. [Link]

  • ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. [Link]

  • Gamoh, K., & Nishikawa, H. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(6), 549-554. [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chhonker, Y. S., et al. (2015). Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood. Analytical and Bioanalytical Chemistry, 407(14), 4045-4054. [Link]

  • ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Al-Trawneh, S. A., et al. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 20(28), 3467-3496. [Link]

  • MDPI. (n.d.). Special Issue : Synthesis and Characterization of Heterocyclic Compounds. [Link]

  • Mahmoud, M. A. (2014). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Journal of Al-Nahrain University, 17(3), 9-14. [Link]

  • National Center for Biotechnology Information. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors (Basel), 21(16), 5556. [Link]

  • Gallardo, V. F., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in pharmaceutical preparations for topical use. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1467-1473. [Link]

  • Puhan, Z., et al. (1983). Mass spectral studies of the carboxylic acid ionophore antibiotic griseochelin and its derivatives. Biomedical Mass Spectrometry, 10(4), 237-241. [Link]

  • Kumada, T., et al. (1986). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 8(Suppl 5), S487-S496. [Link]

  • ResearchGate. (n.d.). Molecular structures of the studied quinolone carboxylic acid derivatives. [Link]

Sources

Technical Support Center: Stabilizing 4-Hydroxyquinoline-3-carboxylic Acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a key intermediate in the synthesis of pharmaceuticals like fluoroquinolone antibiotics and other bioactive molecules, maintaining its purity is critical for reproducible and reliable experimental outcomes.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the stability challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is 4-hydroxyquinoline-3-carboxylic acid, and why is its stability a concern?

4-Hydroxyquinoline-3-carboxylic acid is a heterocyclic compound that serves as a fundamental building block in medicinal chemistry.[3] Its structure, featuring a quinoline core, a hydroxyl group, and a carboxylic acid moiety, makes it susceptible to degradation from environmental factors. Instability can lead to the formation of impurities, which can compromise the results of your experiments, reduce biological activity, and create difficulties in analytical characterization.

Q2: What are the primary factors that cause this compound to degrade?

The degradation of 4-hydroxyquinoline-3-carboxylic acid, like many quinoline derivatives, is primarily influenced by three main factors:

  • Light: The quinoline ring system is photosensitive and can absorb UV and even ambient light, leading to photolytic degradation.[4][5] This is often the most significant factor in sample degradation.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[4][6]

  • Oxidation: The electron-rich aromatic system is susceptible to oxidation, especially in the presence of atmospheric oxygen over long periods.

Q3: What are the common visual signs of degradation?

The most common visual indicator of degradation is a change in color. Pure 4-hydroxyquinoline-3-carboxylic acid is typically an off-white to pale solid.[7] Upon degradation, particularly from light exposure or oxidation, it may turn yellow and progressively darker to brown.[4] Any significant color change is a warning sign that the compound's integrity may be compromised.

Q4: Should I store the compound as a solid or in solution?

For long-term storage, the compound is most stable in its solid, crystalline form. Storing it in solution exposes it to solvent interactions, potential hydrolysis, and accelerated degradation, especially if not handled correctly. Solutions should ideally be prepared fresh for each experiment.[4] If stock solutions must be stored, it should be for the shortest duration possible under optimized conditions.

Q5: What is the recommended general storage procedure?

As a solid, the compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. The vial should be placed in a cool, dark, and dry environment. For maximum stability, storage in a desiccator at refrigerated temperatures (2-8°C) is recommended.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and storage of 4-hydroxyquinoline-3-carboxylic acid.

Issue 1: My solid sample has discolored to yellow or brown.

  • Underlying Cause: This is a classic sign of photodegradation or oxidation.[4] The quinoline ring has likely undergone chemical changes due to exposure to ambient light or atmospheric oxygen.

  • Immediate Action:

    • Cease using the discolored material for sensitive applications, as its purity is now questionable.

    • If possible, re-purify a small amount of the material (e.g., by recrystallization) and confirm its identity and purity using analytical methods like HPLC, LC-MS, or NMR.

  • Preventative Strategy: Always store the solid compound in an amber vial to block UV and visible light. For enhanced protection, wrap the vial in aluminum foil. To prevent oxidation, consider flushing the vial with an inert gas like argon or nitrogen before sealing.[4]

Issue 2: My experimental results are inconsistent, or I'm observing a loss of potency from my stock solution.

  • Underlying Cause: Inconsistent results are a hallmark of compound degradation in solution.[4] Quinoline compounds can be unstable in aqueous solutions, and factors like the solvent's pH, exposure to light during handling, and storage temperature can significantly impact stability.[4]

  • Troubleshooting Workflow:

    • Prepare Fresh: Always prepare solutions fresh before an experiment. Avoid using solutions that have been stored for extended periods.

    • pH Control: The stability of quinoline derivatives is often pH-dependent.[4] Use buffered solutions to maintain a stable pH. The optimal pH should be determined experimentally, but starting in the slightly acidic to neutral range is often a good practice.

    • Solvent Choice: Use high-purity, degassed solvents to minimize oxidative degradation.

    • Light Protection: Prepare the solution in a dimly lit area and store it in an amber vial or a container wrapped in aluminum foil.

  • Validation Step: Perform a stability study on your solution under your specific storage conditions (see Protocol 2). Analyze the solution's purity via HPLC at time zero and after 24, 48, and 72 hours to quantify the rate of degradation.

Issue 3: I observe precipitation in my stock solution after storing it in the refrigerator/freezer.

  • Underlying Cause: This can be due to two primary reasons:

    • Decreased Solubility: The compound's solubility may be significantly lower at reduced temperatures, causing it to crystallize out of solution.

    • Degradation Products: The precipitate could consist of insoluble degradation byproducts.

  • Troubleshooting Steps:

    • Gently warm the solution to room temperature to see if the precipitate redissolves. If it does, the issue is solubility. If it doesn't, it is likely a degradation product.

    • If solubility is the issue, consider preparing a slightly more dilute stock solution or using a co-solvent to improve solubility at lower temperatures.

    • If degradation is suspected, the solution should be discarded. Review your solution preparation and storage protocol to mitigate degradation factors (light, oxygen, pH).

Data Summary & Best Practices

For optimal long-term stability, adhere to the following recommendations.

Table 1: Recommended Storage Conditions

FormTemperatureAtmosphereLight ConditionContainerDuration
Solid 2-8°C (Refrigerated)Standard (Air) or Inert (Ar/N₂)DarkTightly sealed amber glass vialMonths to Years
Solution (Aqueous) 2-8°C or -20°CDegassed SolventDarkAmber glass vial / Foil-wrappedHours to Days
Solution (Organic) -20°C (Frozen)Anhydrous, Degassed SolventDarkAmber glass vial / Foil-wrappedDays to Weeks

Table 2: Key Factors Influencing Stability & Mitigation Strategies

FactorEffectMitigation Strategy
Light (UV/Visible) High Risk. Causes rapid photodegradation, leading to discoloration and impurity formation.[4][5]Store in amber vials. Work in a dimly lit environment. Protect solutions from light at all times.[4]
Temperature Medium Risk. Elevated temperatures accelerate degradation.[6]Store at recommended cool temperatures (e.g., 2-8°C for solids). Avoid repeated freeze-thaw cycles for solutions.
Oxygen Medium Risk. Can cause slow oxidation of the quinoline ring over time.For highest stability, flush storage container with inert gas (Ar or N₂). Use degassed solvents for solutions.
pH (in solution) High Risk. Stability is highly pH-dependent; degradation can be accelerated in strongly acidic or basic conditions.[4]Use buffers to maintain an optimal, stable pH. Determine the ideal pH for your specific application experimentally.
Moisture/Hydrolysis Low to Medium Risk. The carboxylic acid group can be susceptible to reactions in the presence of moisture.Store solids in a desiccator. Use dry (anhydrous) solvents for organic stock solutions.

Experimental Protocols

Protocol 1: A Self-Validating Forced Degradation Study

This protocol allows you to proactively assess the stability of 4-hydroxyquinoline-3-carboxylic acid under your specific laboratory conditions. It is a crucial step in developing robust analytical methods and storage protocols.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in Acetonitrile:Water (1:1) B Prepare Control Sample (Store at 2-8°C, protected from light) C Acid Hydrolysis (0.1 M HCl, 60°C) A->C D Base Hydrolysis (0.1 M NaOH, 60°C) A->D E Oxidative (3% H₂O₂, RT) A->E F Thermal (80°C, Solid & Solution) A->F G Photolytic (ICH Q1B conditions) A->G I Analyze all samples by Stability-Indicating HPLC-UV B->I H Sample at Time Points (e.g., 0, 2, 4, 8, 24h) C->H D->H E->H F->H G->H H->I J Quantify Parent Compound & Identify Degradants I->J caption Workflow for a forced degradation study.

Forced Degradation Study Workflow

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of 4-hydroxyquinoline-3-carboxylic acid (e.g., 1 mg/mL) in a suitable solvent like a 1:1 mixture of acetonitrile and water.[4]

  • Establish Stress Conditions: Aliquot the stock solution into separate, appropriate vials for each stress condition.

    • Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Incubate at 60°C.[4]

    • Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Place both a solid sample and a solution sample in an oven at 80°C.[4]

    • Photolytic Degradation: Expose a solution in a chemically inert, transparent container to light, following ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[4] Wrap a control sample in aluminum foil to serve as a dark control.[4]

  • Sample and Analyze: At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot from each condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • HPLC Analysis: Analyze all samples, including a non-stressed control, using a validated, stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid). Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizing Degradation Pathways & Troubleshooting

Understanding the likely chemical changes helps in identifying potential issues and interpreting analytical data.

Degradation_Troubleshooting cluster_observe Observation cluster_pathways Potential Degradation Pathways cluster_actions Corrective Actions Observe Inconsistent Results or Visual Degradation Observed Photo Photodegradation (Light Exposure) Observe->Photo Oxid Oxidation (Air Exposure) Observe->Oxid Hydro Hydrolysis/pH Effects (In Solution) Observe->Hydro Store Store Solid in Dark, Cool, Dry Conditions (Amber Vial, Desiccator, 2-8°C) Photo->Store Inert For Maximum Stability: Flush Container with Inert Gas (Ar/N₂) Oxid->Inert Solution Prepare Solutions Fresh Use Degassed, Buffered Solvents Hydro->Solution caption Troubleshooting logic for stability issues.

Troubleshooting Logic for Stability Issues

This guide provides a comprehensive framework for maintaining the long-term stability of 4-hydroxyquinoline-3-carboxylic acid. By understanding the factors that cause degradation and implementing these proactive storage and handling strategies, you can ensure the quality and reliability of your research.

References

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  • 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. Google Patents.
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  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.
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  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. (2024). Available from: [Link]

  • Degradation Study of Carnosic Acid, Carnosol, Rosmarinic Acid, and Rosemary Extract (Rosmarinus officinalis L.) Assessed Using HPLC. ResearchGate. (n.d.). Available from: [Link]

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents.
  • Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. Available from: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. (2017). Available from: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. (2023). Available from: [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. (2022). Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyquinoline-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals, most notably the quinolone antibiotics. The strategic placement of the hydroxyl and carboxylic acid groups provides crucial binding interactions with biological targets. Consequently, the efficient and scalable synthesis of this key intermediate is of paramount importance to the drug discovery and development process. This guide provides a comparative analysis of the prominent synthetic routes to 4-hydroxyquinoline-3-carboxylic acid, offering insights into their mechanisms, experimental protocols, and relative merits to aid researchers in selecting the optimal pathway for their specific needs.

Introduction to the Target Molecule

4-Hydroxyquinoline-3-carboxylic acid exists in tautomeric equilibrium with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This structural feature is vital for its biological activity. The synthesis of this molecule and its derivatives has been a subject of extensive research, leading to the development of several classical and modern synthetic strategies.

Classical Synthetic Routes: A Head-to-Head Comparison

The traditional methods for constructing the 4-hydroxyquinoline core, primarily the Gould-Jacobs and Conrad-Limpach syntheses, have been the workhorses in this field for decades. More recently, the Pfitzinger reaction has also been adapted for this purpose.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile and widely used method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[1] The reaction proceeds in two key stages: the initial condensation of the aniline with DEEM to form an anilinomethylenemalonate intermediate, followed by a high-temperature thermal cyclization to yield the ethyl 4-hydroxyquinoline-3-carboxylate. The final step is the hydrolysis of the ester to the desired carboxylic acid.[1]

Mechanism: The reaction begins with a nucleophilic attack of the aniline on the electron-deficient double bond of DEEM, followed by the elimination of ethanol. The resulting intermediate then undergoes a thermally induced 6-electron electrocyclic ring closure, followed by tautomerization to form the aromatic quinoline ring.

Advantages:

  • Good yields for a variety of anilines.

  • The starting materials are readily available.

  • The reaction sequence is relatively straightforward.

Disadvantages:

  • Requires high temperatures for the cyclization step, which can be energy-intensive and may not be suitable for thermally sensitive substrates.[2]

  • The use of high-boiling point solvents like diphenyl ether can complicate product isolation.

Experimental Protocol (Gould-Jacobs Reaction):

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

A mixture of aniline and diethyl ethoxymethylenemalonate is heated, typically at 120-150°C, to form the intermediate diethyl anilinomethylenemalonate.[3] This intermediate is then added to a high-boiling inert solvent, such as diphenyl ether, and heated to 250-300°C to effect cyclization.[3] Upon cooling, the product crystallizes and can be collected by filtration. Microwave-assisted protocols have been developed that can significantly reduce the reaction time and improve yields.[4]

Step 2: Hydrolysis to 4-Hydroxyquinoline-3-carboxylic acid

The ethyl 4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) and heated under reflux for 2-3 hours.[5] After cooling, the solution is acidified with hydrochloric acid to a pH of 4, causing the 4-hydroxyquinoline-3-carboxylic acid to precipitate as a solid, which is then collected by filtration, washed with water, and dried.[5] This hydrolysis step typically proceeds in high yield (around 92%).[5]

dot digraph "Gould_Jacobs_Reaction" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Aniline [label="Aniline"]; DEEM [label="Diethyl\nethoxymethylenemalonate"]; Intermediate [label="Diethyl anilinomethylenemalonate"]; Ester [label="Ethyl 4-hydroxyquinoline-\n3-carboxylate"]; Acid [label="4-Hydroxyquinoline-\n3-carboxylic acid"];

Aniline -> Intermediate [label="Condensation\n(Heat)"]; DEEM -> Intermediate; Intermediate -> Ester [label="Thermal Cyclization\n(High Temp.)"]; Ester -> Acid [label="Hydrolysis\n(NaOH, H2O, Heat)"]; } Caption: The Gould-Jacobs reaction pathway to 4-hydroxyquinoline-3-carboxylic acid.

The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate, to form a β-aminoacrylate intermediate.[6] This intermediate is then cyclized at high temperatures to yield a 4-hydroxyquinoline.[6] A variation, the Knorr synthesis, can lead to the isomeric 2-hydroxyquinoline.

Mechanism: The reaction is initiated by the nucleophilic attack of the aniline on the keto group of the β-ketoester. Following dehydration to form a Schiff base, the intermediate undergoes a thermally induced cyclization. The choice of reaction conditions (temperature and catalyst) can influence the regioselectivity of the initial condensation and the subsequent cyclization.

Advantages:

  • Can provide access to a range of substituted 4-hydroxyquinolines.

  • Starting materials are generally accessible.

Disadvantages:

  • Requires very high temperatures (around 250°C) for the cyclization, often in a high-boiling solvent like mineral oil or diphenyl ether.[1][6]

  • Yields can be moderate and may be sensitive to the specific substrates and reaction conditions.[6]

  • The harsh conditions can lead to side reactions and limit the substrate scope.

Experimental Protocol (Conrad-Limpach Synthesis):

A detailed protocol specifically for the synthesis of ethyl 4-hydroxyquinoline-3-carboxylate via the Conrad-Limpach reaction is less commonly reported than the Gould-Jacobs route. Generally, the procedure involves heating a mixture of the aniline and a suitable β-ketoester (in this case, diethyl malonate is not a β-ketoester and would not be the typical starting material for a Conrad-Limpach reaction). The intermediate enamine is then cyclized in a high-boiling solvent. A study on the synthesis of a 4-hydroxyquinoline derivative using the Conrad-Limpach reaction identified that using solvents with higher boiling points generally improved the yield, with solvents like 2,6-di-tert-butylphenol and 1,2,4-trichlorobenzene providing good results.[7]

dot digraph "Conrad_Limpach_Synthesis" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Aniline [label="Aniline"]; BetaKetoester [label="β-Ketoester"]; Intermediate [label="β-Aminoacrylate"]; Hydroxyquinoline [label="4-Hydroxyquinoline"];

Aniline -> Intermediate [label="Condensation"]; BetaKetoester -> Intermediate; Intermediate -> Hydroxyquinoline [label="Thermal Cyclization\n(High Temp.)"]; } Caption: The Conrad-Limpach synthesis of 4-hydroxyquinolines.

The Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[8]

Mechanism: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. The enamine subsequently undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid.[8]

Advantages:

  • Provides direct access to quinoline-4-carboxylic acids.

  • The reaction conditions are typically milder than the Gould-Jacobs and Conrad-Limpach syntheses.

Disadvantages:

  • The availability of substituted isatins can be a limiting factor.

  • The reaction may not be suitable for all types of carbonyl compounds.

Experimental Protocol (Pfitzinger Reaction):

A general procedure involves refluxing a solution of isatin and a carbonyl compound with an α-methylene group in an ethanolic solution of potassium hydroxide for several hours.[9] After the reaction is complete, the solvent is removed, and the residue is dissolved in water. The aqueous solution is then acidified to precipitate the quinoline-4-carboxylic acid, which is collected by filtration.

dot digraph "Pfitzinger_Reaction" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Isatin [label="Isatin"]; Carbonyl [label="Carbonyl Compound\n(with α-methylene)"]; Intermediate [label="Keto-acid intermediate"]; Product [label="Quinoline-4-carboxylic acid"];

Isatin -> Intermediate [label="Base Hydrolysis"]; Intermediate -> Product [label="Condensation,\nCyclization,\nDehydration"]; Carbonyl -> Product; } Caption: The Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids.

Modern Synthetic Approaches

In recent years, several modern synthetic methods have been developed to overcome the limitations of the classical routes, such as harsh reaction conditions and limited substrate scope. These methods often employ transition-metal catalysis or novel cyclization strategies.

One notable modern approach involves a transition-metal-free oxidative cyclization of isatins with alkynes to produce 4-quinolone derivatives.[10] This method offers mild reaction conditions and utilizes readily available starting materials, providing a practical alternative to the more traditional syntheses.[10]

Comparative Summary of Synthetic Routes

Synthetic Route Starting Materials Key Reaction Conditions Typical Yield Advantages Disadvantages
Gould-Jacobs Aniline, Diethyl ethoxymethylenemalonateHigh temperature (250-300°C) for cyclizationGood to ExcellentVersatile, good yields, readily available starting materials.Harsh conditions, high energy consumption.
Conrad-Limpach Aniline, β-KetoesterHigh temperature (~250°C) for cyclizationModerate to GoodAccess to a range of substituted quinolines.Very harsh conditions, potential for side reactions.
Pfitzinger Isatin, Carbonyl compoundBasic conditions, refluxModerate to GoodDirect synthesis of the carboxylic acid, milder conditions.Limited availability of substituted isatins.
Modern Methods Varies (e.g., Isatins, Alkynes)Often milder, may involve catalystsGood to ExcellentMilder conditions, broader substrate scope, novel disconnections.May require more specialized reagents or catalysts.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route to 4-hydroxyquinoline-3-carboxylic acid depends on several factors, including the desired scale of the synthesis, the availability and cost of starting materials, and the tolerance of the substituents to harsh reaction conditions.

  • For large-scale, robust synthesis where the starting aniline is readily available, the Gould-Jacobs reaction remains a highly reliable and well-established method, especially with the adoption of microwave heating to improve efficiency.

  • The Conrad-Limpach synthesis , while historically significant, is often less favored due to its extremely high temperature requirements and potential for lower yields.

  • The Pfitzinger reaction offers a valuable alternative when the corresponding isatin is accessible and milder conditions are preferred.

  • For exploratory and medicinal chemistry applications where novel analogs are desired and milder conditions are crucial, modern synthetic methods provide powerful tools for accessing diverse 4-hydroxyquinoline-3-carboxylic acid derivatives.

Ultimately, a thorough evaluation of the specific synthetic goals and available resources will guide the researcher in selecting the most efficient and practical path to this important heterocyclic scaffold.

References

Sources

A Senior Application Scientist's Guide to 4-Hydroxyquinoline-3-carboxylic Acid and its Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, represents what medicinal chemists refer to as a "privileged scaffold."[1] This designation is earned by its recurring presence in a multitude of compounds demonstrating a vast array of pharmacological activities. From the historic antimalarial quinine to modern-day antibiotics and anticancer agents, the versatility of the quinoline core allows for strategic chemical modifications that fine-tune its biological profile.[2]

At the heart of many of these activities lies the 4-quinolone-3-carboxylic acid motif. This specific arrangement, featuring a ketone at position 4 and a carboxylic acid at position 3, is critical for the antibacterial action of the widely successful fluoroquinolone antibiotics.[3][4] It is also a key structural feature in compounds explored for anticancer, anti-HIV, and immunomodulatory activities.[1] Our focus here is to provide a comparative analysis of the parent scaffold, 4-Hydroxyquinoline-3-carboxylic acid (which exists in tautomeric equilibrium with the 4-quinolone form), against other key quinoline derivatives. This guide will dissect their performance in critical biological assays, explain the structure-activity relationships (SAR) that govern their function, and provide robust, field-proven protocols to empower your own research endeavors.

Section 1: The Anticancer Arena - Cytotoxicity and Mechanistic Insights

The deregulation of cellular signaling pathways is a hallmark of cancer, and the quinoline scaffold has proven to be a fertile ground for developing inhibitors of these pathways.[5][6] The PI3K/Akt/mTOR pathway, crucial for cell proliferation and survival, is a frequent target.[5][7] Additionally, quinoline derivatives have been investigated as topoisomerase inhibitors and DNA damage response (DDR) pathway modulators.[8][9]

Structure-Activity Relationship (SAR) Insights

For anticancer activity, several structural features of the quinoline core are paramount:

  • The Carboxylic Acid Moiety (C3): While essential for the antibacterial activity of fluoroquinolones by interacting with DNA gyrase, its role in anticancer activity is more nuanced.[4] Converting the carboxylic acid to a carboxamide has yielded potent inhibitors of kinases like ATM, a key player in the DDR pathway.[8][10][11] This modification alters the hydrogen bonding capacity and steric profile, redirecting the molecule to different biological targets.

  • The 4-Hydroxy/4-Oxo Group (C4): This group is a critical hydrogen bond donor/acceptor and, along with the C3-substituent, is vital for target engagement, particularly with enzymes like topoisomerase II.[4][9]

  • Substitutions on the Benzene Ring (C5-C8): Modifications at these positions, such as adding fluorine atoms or bulky aromatic groups, can significantly enhance potency and selectivity, often by improving hydrophobic interactions within the target's binding pocket.[2][12]

Comparative Analysis: Cytotoxicity Screening

The initial evaluation of a potential anticancer agent invariably involves assessing its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric for this comparison.

Compound/DerivativeCore StructureKey Feature(s)Representative Target(s)IC50 Range (µM)
4-Hydroxyquinoline-3-carboxylic Acid 4-Quinolone-3-carboxylic acidParent scaffoldTopoisomerase, Kinases30 - 150 µM[12][13]
Quinoline-3-carboxamide Analog (e.g., Tasquinimod) 4-Quinolone-3-carboxamideC3-amide modificationATM Kinase, S100A9[10][11]1 - 20 µM
4-Hydroxyquinoline-2-carboxylic Acid (Kynurenic Acid) 4-Quinolone-2-carboxylic acidC2-acid isomerNMDA Receptor (Neuro-active)>100 µM (in cancer lines)[13]
Voreloxin (A 4-oxoquinoline analogue) 4-OxoquinolineTopoisomerase II IntercalatorTopoisomerase IISub-micromolar[9]

Note: IC50 values are highly dependent on the specific cell line and assay duration. The values presented are illustrative ranges based on available literature.

This data clearly illustrates key SAR principles. The simple isomeric shift of the carboxylic acid from position 3 to 2 (Kynurenic Acid) drastically reduces anticancer cytotoxicity, highlighting the geometric specificity of target binding.[13] Furthermore, converting the C3-carboxylic acid to a carboxamide or developing more complex analogues like Voreloxin can lead to a significant increase in potency.[9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a robust, colorimetric method for assessing cell viability. It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.

Objective: To determine the IC50 value of a quinoline derivative against a selected cancer cell line (e.g., MCF-7, HCT116).

Materials:

  • Test Compounds (dissolved in DMSO to create a 10 mM stock)

  • Human cancer cell line (e.g., HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium (e.g., 200, 100, 50, 25, 12.5, 6.25 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO) and a "no-treatment control" (medium only).[17]

  • Incubate the plate for 48 hours (or a desired treatment period).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.[16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Section 2: The Antimicrobial Front - Targeting Bacterial Machinery

The 4-quinolone-3-carboxylic acid scaffold is the foundation of the quinolone class of antibiotics.[2] These agents act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination, leading to rapid bacterial cell death.[18]

Structure-Activity Relationship (SAR) Insights

The antibacterial activity of quinolones is highly sensitive to their chemical structure:

  • C3-Carboxylic Acid and C4-Carbonyl: These two groups are the lynchpin of antibacterial activity. They are believed to engage in critical binding interactions with the DNA gyrase enzyme and magnesium ions.[4] Modification of the C3-carboxylic acid generally leads to a significant loss of activity.[4]

  • N1-Substituent: The group at the N1 position influences the potency and spectrum of activity. Small alkyl groups (e.g., ethyl in Nalidixic acid) or cyclopropyl groups (as in Ciprofloxacin) are common.[2]

  • C7-Substituent: This position is key for modulating antibacterial spectrum and potency. The piperazine ring found in Ciprofloxacin, for example, enhances activity against Gram-negative bacteria.[2]

  • C6-Fluorine: The addition of a fluorine atom at the C6 position dramatically increases antibacterial potency and cell penetration, leading to the "fluoroquinolone" subclass.[19]

Comparative Analysis: Antimicrobial Susceptibility

The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify the effectiveness of an antimicrobial agent. It is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism.[20]

Compound/DerivativeCore StructureKey Feature(s)Representative Target(s)MIC Range (µg/mL) vs. E. coli
4-Hydroxyquinoline-3-carboxylic Acid 4-Quinolone-3-carboxylic acidParent scaffoldDNA Gyrase / Topo IV>64 µg/mL
Nalidixic Acid 4-Quinolone-3-carboxylic acidN1-ethyl groupDNA Gyrase / Topo IV4 - 16 µg/mL
Ciprofloxacin FluoroquinoloneC6-fluoro, C7-piperazine, N1-cyclopropylDNA Gyrase / Topo IV0.005 - 0.01 µg/mL[4]
Quinoline-3-carboxamide Analog 4-Quinolone-3-carboxamideC3-amide modificationNon-gyrase targets>128 µg/mL

This comparison underscores the critical importance of specific substitutions for potent antibacterial activity. The parent 4-hydroxyquinoline-3-carboxylic acid scaffold lacks significant antibacterial efficacy on its own. The addition of an N1-substituent (Nalidixic Acid) confers moderate activity, but the synergistic combination of C6-fluoro, C7-piperazine, and N1-cyclopropyl groups (Ciprofloxacin) results in an exceptionally potent antibiotic.[2][4] Modifying the essential C3-carboxylic acid to a carboxamide completely abolishes this mechanism of action.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent against a specific bacterium.[20][21]

Objective: To determine the MIC of quinoline derivatives against a bacterial strain (e.g., E. coli ATCC 25922).

Materials:

  • Test Compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial strain (E. coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline (0.85%) and McFarland 0.5 turbidity standard

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Compound Plate Preparation: In a 96-well plate, prepare 2-fold serial dilutions of each test compound in CAMHB. For example, starting from 64 µg/mL down to 0.06 µg/mL. The final volume in each well should be 50 µL.

  • Inoculum Preparation: From an overnight culture plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.[22]

  • Inoculation: Within 15-30 minutes of preparation, inoculate each well of the compound plate with 50 µL of the final bacterial suspension. This brings the total volume to 100 µL and results in a final inoculum of 5 x 10⁵ CFU/mL.[23]

  • Controls: Include the following controls on each plate:

    • Growth Control: Wells containing 100 µL of inoculated broth (no drug).

    • Sterility Control: Wells containing 100 µL of uninoculated broth.[20]

  • Incubation: Cover the plates and incubate at 35°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, inspect the wells visually. The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[20] The growth control should be turbid, and the sterility control should be clear.

Section 3: Anti-inflammatory and Neuro-active Properties

The biological activities of quinoline derivatives extend to the modulation of inflammation and neuronal signaling. Cyclooxygenase (COX) enzymes, key targets for non-steroidal anti-inflammatory drugs (NSAIDs), are involved in the synthesis of pro-inflammatory prostaglandins.[24] In the central nervous system, specific quinoline structures interact with neurotransmitter receptors.

The Decisive Role of Isomeric Substitution: C3 vs. C2

The position of the carboxylic acid group on the 4-hydroxyquinoline scaffold dramatically alters its biological target profile.

  • 4-Hydroxyquinoline-3-carboxylic acid (4HQC3A): Derivatives of this scaffold have been explored as anti-inflammatory agents. The carboxylic acid moiety is a common feature in compounds that show COX-inhibitory activity.[13][19]

  • 4-Hydroxyquinoline-2-carboxylic acid (Kynurenic Acid, KYNA): This isomer is an endogenous metabolite of tryptophan.[25] It is a well-characterized neuroprotective agent that acts as an antagonist at ionotropic glutamate receptors (like NMDA) and nicotinic acetylcholine receptors.[26][27] Its role is primarily in neuromodulation, and its levels are studied as potential biomarkers in neurological and psychiatric disorders.[28]

This stark difference in activity between the C2 and C3 isomers is a classic example of the specificity required for drug-receptor interactions. The precise spatial arrangement of the hydroxyl and carboxyl groups dictates which biological pocket the molecule will favorably bind to.

Experimental Protocol: COX (Ovine) Inhibitor Screening Assay

This colorimetric assay measures the peroxidase component of the COX enzyme, providing a rapid method for screening potential inhibitors.[29] The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which develops a color that can be measured spectrophotometrically.

Objective: To screen quinoline derivatives for their ability to inhibit COX-1 and COX-2.

Materials:

  • COX Colorimetric Inhibitor Screening Kit (e.g., from Cayman Chemical, Item No. 760111) which includes:

    • Assay Buffer

    • Heme

    • COX-1 (ovine) and COX-2 (human recombinant) enzymes

    • TMPD

    • Arachidonic Acid (substrate)

  • 96-well plate

  • Microplate reader (absorbance at 590 nm)

Procedure (abbreviated from kit protocol):

  • Reagent Preparation: Prepare all reagents according to the kit instructions. This involves diluting the assay buffer, heme, and enzymes.

  • Assay Setup: In a 96-well plate, set up wells for:

    • Background: Assay Buffer, Heme.

    • 100% Initial Activity (Positive Control): Assay Buffer, Heme, COX enzyme.[29]

    • Inhibitor Wells: Assay Buffer, Heme, COX enzyme, and the test compound at various concentrations.

  • Inhibitor Pre-incubation: Add the test compound to the designated inhibitor wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[30]

  • Reaction Initiation: Add arachidonic acid to all wells (except background) to start the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the absorbance at 590 nm over time. The rate of color change is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the 100% initial activity control. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Visualizing the Strategy: Workflows and Structures

To effectively navigate the development of novel quinoline derivatives, a structured experimental approach is essential. The following diagram illustrates a typical screening cascade.

G cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays cluster_2 Lead Optimization a Compound Library (Quinoline Derivatives) b High-Throughput Cytotoxicity Assay (e.g., MTT Assay) a->b c Antimicrobial MIC Assay (Broth Microdilution) b->c d Enzyme Inhibition Assays (e.g., COX, Kinase) b->d e Mechanism of Action (e.g., Cell Cycle, Apoptosis) b->e f SAR Analysis & Hit-to-Lead c->f d->f e->f

Caption: A typical workflow for screening quinoline derivatives.

The chemical structure itself dictates the biological outcome. The following diagram highlights the key positions on the 4-quinolone-3-carboxylic acid scaffold that are critical for modulating its activity.

SAR cluster_nodes img_node N1 N1: Potency/Spectrum (e.g., Cyclopropyl) N1->img_node C3 C3: Target Binding (Acid vs. Amide) C3->img_node C4 C4: H-Bonding (Essential Keto Group) C4->img_node C6 C6: Potency (e.g., Fluoro Group) C6->img_node C7 C7: Spectrum/Potency (e.g., Piperazine) C7->img_node

Caption: Key Structure-Activity Relationship (SAR) sites on the quinoline core.

Conclusion and Future Perspectives

This guide demonstrates that 4-Hydroxyquinoline-3-carboxylic acid is a foundational scaffold whose biological activity is exquisitely sensitive to chemical modification.

  • For Anticancer Assays: The parent scaffold shows moderate activity. Potency is dramatically increased by converting the C3-carboxylic acid to a carboxamide to target kinases or by creating more complex derivatives to enhance DNA intercalation.

  • For Antimicrobial Assays: The 4-quinolone-3-carboxylic acid core is essential but requires specific substitutions at the N1, C6, and C7 positions to become a potent antibacterial agent.

  • For Anti-inflammatory/Neuro-active Assays: The position of the carboxylic acid is paramount. The C3-acid is associated with anti-inflammatory targets like COX, while the C2-acid (Kynurenic Acid) is a specific neuromodulator.

The future of quinoline-based drug discovery lies in leveraging this deep understanding of SAR to design multi-target agents or highly selective inhibitors. For researchers, the choice of which derivative to pursue depends entirely on the biological question at hand. The provided protocols offer a validated starting point for these critical investigations.

References

  • Title: The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry Source: PubMed URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones Source: PubMed Central URL: [Link]

  • Title: Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry Source: PubMed Central URL: [Link]

  • Title: A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells Source: PubMed URL: [Link]

  • Title: Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline Source: NCBI Bookshelf URL: [Link]

  • Title: Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer Source: RSC Publishing URL: [Link]

  • Title: An ELISA method to measure inhibition of the COX enzymes Source: PubMed URL: [Link]

  • Title: Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway Source: MDPI URL: [Link]

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A Comparative Guide to the Validation of Analytical Methods for 4-hydroxyquinoline-3-carboxylic acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-hydroxyquinoline-3-carboxylic acid

4-hydroxyquinoline-3-carboxylic acid (4-HQC) is a pivotal molecular scaffold. It serves as a crucial building block in the synthesis of diverse pharmaceutical agents, including those targeting bacterial infections and cancer.[1] Its utility also extends to analytical chemistry, where it is used as a reagent for detecting metal ions.[1] Given its role in drug development and other sensitive applications, the ability to accurately and reliably quantify 4-HQC is not merely a procedural step but a foundational requirement for ensuring product quality, safety, and efficacy.

This guide provides an in-depth comparison of validated analytical methods for the quantification of 4-HQC. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our discussion in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5] These guidelines represent the global standard for demonstrating that an analytical procedure is fit for its intended purpose.[2][5] Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate the most appropriate analytical method for their specific needs.

Pillar 1: The Bedrock of Reliability - ICH Q2(R2) Validation Parameters

Before comparing methods, it is essential to understand the core parameters that define a validated analytical procedure. According to ICH guidelines, a method is validated by assessing a specific set of performance characteristics.[6][7] The validation process provides objective evidence that the method is suitable for its intended use.[2][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6][8] The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[7]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery of a known amount of analyte.[6][8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity.[9] For a compound like 4-HQC, a reversed-phase HPLC method with UV detection is the most common and robust choice for quantification.

Expertise & Causality: The "Why" Behind the Protocol

The principle of this method relies on the differential partitioning of 4-HQC between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.[9] By adjusting the mobile phase composition, we can control the retention time of 4-HQC, separating it from potential impurities. UV detection is employed because the quinoline ring system of 4-HQC strongly absorbs ultraviolet light, allowing for sensitive quantification.[10]

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a self-validating system designed to meet ICH Q2(R2) criteria.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

    • Data acquisition and processing software (e.g., Empower, LabSolutions).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic interaction for retaining and separating quinoline derivatives.

    • Mobile Phase: Isocratic elution with Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.0) in a 60:40 (v/v) ratio.[11] Rationale: This mobile phase composition provides a good balance of polarity for achieving optimal retention and peak shape. The buffer controls the ionization state of the carboxylic acid group, ensuring consistent retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 250 nm.[11] Rationale: This wavelength provides a strong absorbance signal for the quinoline scaffold, leading to high sensitivity.

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-HQC reference standard and dissolve in 100 mL of diluent (Mobile Phase).

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150, 200 µg/mL) by diluting the stock solution.

    • Sample Solution: Prepare the sample to a target concentration within the calibration range using the diluent.

Workflow for HPLC Method Validation

Caption: HPLC method validation workflow from preparation to final report.

Trustworthiness: Expected Validation Data

The following table summarizes the expected performance data for this HPLC-UV method, demonstrating its suitability for quantifying 4-HQC.

Validation ParameterAcceptance CriteriaExpected ResultCausality & Justification
Specificity No interfering peaks at the retention time of 4-HQC.Peak purity > 0.999Demonstrates the method can distinguish the analyte from impurities, a critical factor in stability and purity testing.[6]
Linearity (r²) ≥ 0.9990.9998A high correlation coefficient confirms a direct, proportional relationship between concentration and detector response.[12]
Range Defined by linearity study10 - 200 µg/mLEnsures the method is accurate and precise over the expected concentration range of samples.[7]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Confirms the method's ability to measure the true value, essential for accurate dosage and formulation.[12]
Precision (%RSD) ≤ 2.0%< 1.5%Low variability indicates the method is repeatable and reproducible, ensuring consistent results over time and between analysts.[8][12]
LOD S/N ratio ≥ 3:1~0.5 µg/mLDefines the sensitivity limit for detection.
LOQ S/N ratio ≥ 10:1~1.5 µg/mLDefines the lowest concentration that can be reliably quantified, crucial for impurity analysis.[8]

Method 2: UV-Vis Spectrophotometry

For applications where high specificity is not required and sample matrices are simple, UV-Vis spectrophotometry offers a rapid and cost-effective alternative.

Expertise & Causality: The "Why" Behind the Protocol

This technique is based on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species. 4-HQC, with its chromophoric quinoline structure, absorbs UV light, making this method viable.[1][13] Its primary limitation is a lack of specificity; any compound in the sample that absorbs at the same wavelength will interfere with the measurement.

Experimental Protocol: A Validated Spectrophotometric Method
  • Instrumentation:

    • Dual-beam UV-Vis Spectrophotometer.

    • Matched quartz cuvettes (1 cm path length).

  • Procedure:

    • Solvent Selection: Use a solvent that dissolves 4-HQC and does not absorb in the measurement region (e.g., Methanol or 0.1 M HCl).

    • Determine λmax: Scan a standard solution of 4-HQC (e.g., 10 µg/mL) across the UV spectrum (200-400 nm) to identify the wavelength of maximum absorbance (λmax).

    • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at the predetermined λmax, using the solvent as a blank.

    • Sample Analysis: Prepare the sample in the same solvent to a concentration that falls within the linear range of the calibration curve and measure its absorbance.

Workflow for Spectrophotometric Analysis

Caption: General workflow for quantitative analysis by UV-Vis spectrophotometry.

Method 3: High-Sensitivity Alternative - Fluorescence Spectroscopy

For trace-level quantification, such as in biological matrices or environmental samples, fluorescence spectroscopy offers significantly higher sensitivity than absorbance-based methods.

Expertise & Causality: The "Why" Behind the Protocol

While 4-HQC may possess some native fluorescence, its sensitivity can often be dramatically enhanced through chemical derivatization. For the related compound, quinolinic acid, derivatization with reagents like monodansylcadaverine or hydrazine has been shown to produce highly fluorescent complexes, lowering detection limits by orders of magnitude compared to UV absorbance.[14][15][16] This approach involves an extra chemical reaction step to attach a fluorophore to the 4-HQC molecule, followed by measurement of the emitted light at a specific wavelength after excitation at another.

The primary advantage is an exceptionally low limit of detection, often in the picogram (pg) to nanogram (ng) range.[14][15] However, this comes at the cost of a more complex and time-consuming sample preparation procedure that must itself be carefully optimized and validated.

Conceptual Workflow for Fluorescence Derivatization Analysis

Caption: Conceptual workflow for quantification via fluorescence derivatization.

Objective Comparison and Recommendations

The choice of analytical method is dictated by the specific requirements of the application. This table provides a comparative summary to guide your decision-making process.

FeatureHPLC-UVUV-Vis SpectrophotometryFluorescence Spectroscopy
Specificity High. Excellent separation of analyte from impurities.Low. Prone to interference from other absorbing compounds.Moderate to High. Specificity depends on the derivatization reaction.
Sensitivity (LOD/LOQ) Good. Typically in the low µg/mL range.Moderate. Typically in the high µg/mL to mg/mL range.Excellent. Can reach pg/mL to ng/mL levels.[14][15]
Linear Range Wide. Typically spans 2-3 orders of magnitude.Narrow. Adherence to Beer's Law is limited to a smaller range.Wide. Often linear over several orders of magnitude.
Throughput Moderate. Typical run times are 5-15 minutes per sample.High. Analysis is very rapid (seconds per sample).Low to Moderate. Sample preparation (derivatization) can be slow.
Complexity & Cost High. Requires specialized equipment and skilled operators.Low. Simple, inexpensive instrumentation.High. Requires a spectrofluorometer and complex method development.
Best Suited For Purity testing, stability studies, formulation assays, quality control (QC). Rapid, high-concentration assays of pure substances. Trace analysis in complex matrices (e.g., biological fluids, environmental samples).
Senior Scientist's Recommendation:
  • For pharmaceutical development, quality control, and stability testing , where specificity and reliability are paramount, the HPLC-UV method is the unequivocal choice. Its ability to separate 4-HQC from degradation products and impurities is non-negotiable in a regulatory environment.[9]

  • For non-critical, high-concentration process checks of relatively pure 4-HQC, UV-Vis Spectrophotometry can serve as a rapid, cost-effective screening tool.

  • For bioanalytical studies, metabolite identification, or environmental trace analysis , the superior sensitivity of Fluorescence Spectroscopy (likely requiring derivatization) makes it the most suitable method, despite its complexity.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (n.d.).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
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  • HPLC analysis of quinolinic acid, a NAD biosynthesis intermediate, after fluorescence derivatization in an aqueous matrix. (1998). Microbios, 94(379), 167-81.
  • 4-Hydroxyquinoline-3-carboxylic acid | 34785-11-0 - J&K Scientific. (n.d.).
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). Retrieved January 15, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa4qIpRJ23i9UfIylsL5R4hUvZHOy9zMZ8ruSZvm0Db5FPzV0lslzswFDkZ_VNT-aPnTzKw8OiiGp57VUjjldLfp9xRWvEtHq_Pw-nZXS3EEQiXTMSxDgjFPbKW6AvKuCN5MBlzMHOyPXZnuS2nw==
  • HPLC analysis of quinolinic acid, a NAD biosynthesis intermediate, after fluorescence derivatization in an aqueous matrix - ResearchGate. (2025, August 9).
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A Comparative Analysis of the Biological Activities of 4-Hydroxyquinoline-3-carboxylic Acid Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Among its myriad derivatives, 4-hydroxyquinoline-3-carboxylic acid esters have garnered significant attention for their diverse and potent biological activities. This guide offers a comparative exploration of these esters, delving into their synthesis and multifaceted pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. By synthesizing data from multiple studies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development endeavors.

The Versatile 4-Hydroxyquinoline-3-carboxylic Acid Scaffold

The 4-hydroxyquinoline-3-carboxylic acid core is a key pharmacophore, with its historical significance rooted in the serendipitous discovery of its antibacterial effects as a byproduct in the synthesis of chloroquine. This ultimately paved the way for the development of fluoroquinolone antibiotics.[1] The esterification of the carboxylic acid group at the 3-position and substitutions on the quinoline ring have been pivotal in modulating the biological profile of these compounds, leading to a broad spectrum of activities.[2]

Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid Esters

The primary route to synthesizing 4-hydroxyquinoline-3-carboxylic acid esters involves the esterification of the parent carboxylic acid. A general and efficient method utilizes the reaction of 4-hydroxyquinoline-3-carboxylic acid with the corresponding alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.

Experimental Protocol: General Esterification of 4-Hydroxyquinoline-3-carboxylic Acid

  • Reaction Setup: In a round-bottom flask, suspend 4-hydroxyquinoline-3-carboxylic acid (1 equivalent) in the desired alcohol (e.g., methanol, ethanol, propanol), which acts as both the solvent and the reactant.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Reduce the volume of the alcohol under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ester.

G cluster_reactants Reactants cluster_conditions Conditions 4-Hydroxyquinoline-3-carboxylic acid 4-Hydroxyquinoline-3-carboxylic acid Reaction Reaction 4-Hydroxyquinoline-3-carboxylic acid->Reaction Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Reaction H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->Reaction Reflux Reflux Reflux->Reaction 4-Hydroxyquinoline-3-carboxylic acid ester 4-Hydroxyquinoline-3-carboxylic acid ester Reaction->4-Hydroxyquinoline-3-carboxylic acid ester Esterification

General workflow for the synthesis of 4-hydroxyquinoline-3-carboxylic acid esters.

Comparative Biological Activities

The biological activity of 4-hydroxyquinoline-3-carboxylic acid esters is significantly influenced by the nature of the ester group and other substituents on the quinoline ring. This section provides a comparative overview of their efficacy in various therapeutic areas.

Antibacterial Activity

The 4-quinolone-3-carboxylic acid motif is the cornerstone of quinolone antibiotics, which primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.[3] While the free carboxylic acid is crucial for the potent activity of many fluoroquinolones, ester derivatives also exhibit notable antibacterial properties. The ester group is often considered a prodrug moiety that can be hydrolyzed in vivo to release the active carboxylic acid.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Quinolone Derivatives

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Nalidixic Acid>1288-32>128[3]
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate-1664[3]
2-Phenyl-quinoline-4-carboxylic acid derivative (5a4)64>128>128
2-Phenyl-quinoline-4-carboxylic acid derivative (5a7)>128128>128

Note: Data is compiled from different studies and direct comparison should be made with caution.

Structure-Activity Relationship (SAR) Insights:

  • The esterification of the 3-carboxylic acid can modulate the pharmacokinetic properties of the molecule, such as lipophilicity, which influences cell penetration.

  • Substituents on the quinoline ring, such as a fluorine atom at the 6-position and various heterocyclic moieties at the 7-position, are critical for broad-spectrum and potent antibacterial activity.

Antifungal Activity

Several quinoline derivatives have demonstrated promising antifungal activity. The mechanism of action is often associated with the disruption of fungal cell membrane integrity and other cellular processes.

Table 2: Comparative Antifungal Activity of Quinolone and Isoquinolone Derivatives

Compound/DerivativeFungal StrainIC50/EC50 (µg/mL)Reference
Tetrahydroisoquinolone-4-carboxylic acid derivative (5k)Sclerotinia sclerotiorum5.8[4]
Boscalid (Commercial Fungicide)Sclerotinia sclerotiorum0.094[4]
3-Alkylquinazolin-4-one derivative (3h)Fusarium oxysporumGood Activity[5][6]

Note: Data is compiled from different studies and direct comparison should be made with caution.

Structure-Activity Relationship (SAR) Insights:

  • For some tetrahydroisoquinolone-4-carboxylic acid derivatives, a phenyl group on the nitrogen atom enhances antifungal activity compared to alkyl substituents.[4]

  • The nature and position of substituents on the aromatic rings play a crucial role in determining the potency and spectrum of antifungal action.[4]

Anticancer Activity

The 4-hydroxyquinoline scaffold is a versatile platform for the development of anticancer agents. These compounds can induce apoptosis, inhibit cell cycle progression, and target various signaling pathways implicated in cancer.

Table 3: Comparative Anticancer Activity (IC50 in µM) of 4-Hydroxyquinoline Derivatives

Compound/DerivativeColo 320 (Resistant Colon Cancer)Colo 205 (Sensitive Colon Cancer)Reference
Compound 204.612.34[1]
Compound 13b4.588.1[1]
Compound 13a8.1911.86[1]
Doxorubicin--[1]

Note: Data is compiled from different studies and direct comparison should be made with caution.

Mechanism of Action Insights:

The anticancer activity of these derivatives is often attributed to their ability to intercalate with DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.

G 4-Hydroxyquinoline Ester 4-Hydroxyquinoline Ester Cancer Cell Cancer Cell 4-Hydroxyquinoline Ester->Cancer Cell DNA Intercalation DNA Intercalation Cancer Cell->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Cancer Cell->Topoisomerase II Inhibition DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Proposed mechanism of anticancer action for 4-hydroxyquinoline esters.
Anti-inflammatory Activity

Certain quinoline-3-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.[7] Their mechanism of action can be distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs) and may involve the modulation of T-cell function.

One study on a substituted quinoline carboxylic acid, CL 306 ,293, showed suppression of inflammation and joint destruction in animal models of arthritis at daily oral doses of 1.5 to 3.0 mg/kg. Notably, at effective doses, this compound did not inhibit cyclooxygenase or lipoxygenase activities, suggesting a different anti-inflammatory pathway. Research on various quinoline-related carboxylic acids has also indicated appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models.[7]

While specific data on a series of 4-hydroxyquinoline-3-carboxylic acid esters is limited in this context, the activity of the parent carboxylic acids suggests that their ester derivatives are promising candidates for further investigation as anti-inflammatory agents.

Conclusion and Future Perspectives

4-Hydroxyquinoline-3-carboxylic acid esters represent a promising and versatile class of compounds with a wide array of biological activities. The amenability of the quinoline scaffold to chemical modification allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for the design of novel therapeutic agents.

This comparative guide highlights the potential of these esters in antibacterial, antifungal, anticancer, and anti-inflammatory applications. The presented data underscores the importance of structure-activity relationship studies in optimizing the potency and selectivity of these compounds. Future research should focus on synthesizing and screening a broader range of ester derivatives to establish a more comprehensive understanding of how modifications to the ester group influence biological activity. Furthermore, in-depth mechanistic studies will be crucial for elucidating the precise molecular targets and pathways involved in their therapeutic effects, paving the way for the development of next-generation quinoline-based drugs.

References

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  • cell lines ic50: Topics by Science.gov. Science.gov. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Synthesis and antifungal activity of tetrahydroisoquinolone-4-carboxylic acid derivatives. Chinese Journal of Pesticide Science. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. Available at: [Link]

  • IC50 values of the test compounds against the three cancer cell lines. | Download Table. ResearchGate. Available at: [Link]

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  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. Available at: [Link]

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  • Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin- 4-one Derivatives. MDPI. Available at: [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]

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A Comparative Guide to the Spectroscopic Analysis of 4-Hydroxyquinoline-3-Carboxylic Acid for Unambiguous Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Puzzle of a Bioactive Scaffold

4-Hydroxyquinoline-3-carboxylic acid is a heterocyclic compound that serves as a vital structural motif in medicinal chemistry. Its derivatives are foundational to the development of pharmaceuticals, including antibacterial and anticancer agents.[1][2] The precise confirmation of its molecular structure is paramount for understanding its reactivity, mechanism of action, and for guiding further drug design efforts.

The primary analytical challenge presented by this molecule is the potential for keto-enol tautomerism. The structure can exist in equilibrium between the 4-hydroxyquinoline (enol) form and the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (keto) form.[3][4] While theoretical calculations and experimental data for related compounds often show a strong preference for one form, confirming this experimentally is a critical step in characterization.[4][5] This guide provides a multi-faceted spectroscopic approach, comparing the utility of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to elucidate the definitive structure. We will explore not just the what, but the why behind each analytical choice, providing a robust, self-validating workflow for researchers.

Tautomerism cluster_equilibrium Keto-Enol Equilibrium enol 4-Hydroxyquinoline (Enol form) keto 4-oxo-1,4-dihydroquinoline (Keto form) enol->keto Tautomerization keto->enol Experimental_Workflow start Sample Preparation (4-hydroxyquinoline-3-carboxylic acid) ms High-Resolution MS start->ms ir FT-IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H, ¹³C, DEPT) start->nmr uv UV-Vis Spectroscopy start->uv data_ms Data: Exact Mass (Confirm C₁₀H₇NO₃) ms->data_ms data_ir Data: Functional Groups (Broad O-H, C=O) ir->data_ir data_nmr Data: Connectivity & Tautomer (Chemical Shifts, Coupling) nmr->data_nmr data_uv Data: Conjugated System (Confirm Chromophore) uv->data_uv interp Integrated Interpretation data_ms->interp data_ir->interp data_uv->interp data_nmr->interp end Structure Confirmed interp->end

Caption: Integrated workflow for spectroscopic structure confirmation.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the dried compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the compound and to slow the exchange of labile protons, often allowing for the observation of both -OH and -COOH protons.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • (Optional but Recommended): Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ and CH₂ carbons.

Protocol 2: FT-IR Sample Preparation and Acquisition
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for rapid analysis. Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Scan: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal.

Protocol 3: HRMS Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or using an LC inlet. Electrospray ionization (ESI) in positive or negative mode is typically effective.

  • Acquisition: Acquire the spectrum in high-resolution mode, ensuring the mass calibrant is run immediately before or with the sample to guarantee mass accuracy.

Conclusion

The structural confirmation of 4-hydroxyquinoline-3-carboxylic acid requires a synergistic application of multiple spectroscopic techniques. While IR and MS provide rapid and essential checks on functional groups and molecular formula, NMR spectroscopy is the ultimate authority for this class of molecules. The chemical shift of the C4 carbon in the ¹³C NMR spectrum, supported by the pattern of labile protons in the ¹H NMR spectrum, provides incontrovertible evidence for the predominance of the 4-hydroxyquinoline (enol) tautomer in solution. This integrated approach not only validates the molecular structure with the highest degree of confidence but also establishes a robust analytical paradigm for the characterization of related bioactive compounds in drug discovery and development.

References

  • J&K Scientific. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid | 34785-11-0. Retrieved from [Link] [1]8. ResearchGate. (2010). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Pharmaceutical Chemistry Journal. Available at: [Link]

  • MDPI. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link] [6]10. PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of Heterocyclic Chemistry. Available at: [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link] [7]15. SpectraBase. (n.d.). 4-Hydroxy-quinoline-8-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Quinolone-3-carboxylic acid. Retrieved from [Link] [8]17. PubMed Central. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. Retrieved from [Link] [9]22. ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link] [10]23. YouTube. (2011). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Stenutz. (n.d.). 4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • PubMed. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry. Available at: [Link] [2]26. Royal Society of Chemistry. (2015). New insights into bioactive Ga(iii) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies. Dalton Transactions. Available at: [Link]

  • YouTube. (2020). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link] [11]30. Química Organica.org. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

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Cross-reactivity of 4-hydroxyquinoline-3-carboxylic acid derivatives in biological screening

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 4-hydroxyquinoline-3-carboxylic acid Derivatives in Biological Screening

Introduction: The Double-Edged Sword of a Privileged Scaffold

The 4-hydroxyquinoline-3-carboxylic acid motif is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" for its ability to bind to a wide array of biological targets.[1] This versatility has led to its incorporation into drugs for a multitude of conditions, including bacterial infections, cancer, and viral diseases.[2][3][4] Derivatives have shown potent inhibitory activity against enzymes crucial for disease progression, such as dihydroorotate dehydrogenase (DHODH), various protein kinases, and dehydrogenases.[5][6]

However, this same versatility presents a significant challenge in early-stage drug discovery: a high potential for cross-reactivity and off-target effects. Many compounds containing this scaffold are flagged as "frequent hitters" or Pan-Assay Interference Compounds (PAINs) in high-throughput screening (HTS) campaigns.[7][8] These are compounds that appear as active hits in numerous, unrelated assays, often leading to a costly and time-consuming pursuit of false positives.[9]

This guide provides an in-depth comparison of 4-hydroxyquinoline-3-carboxylic acid derivatives, focusing on the mechanisms behind their cross-reactivity. It offers field-proven experimental protocols to identify and characterize these non-specific activities, enabling researchers to distinguish true, selective hits from promiscuous inhibitors and make more informed decisions in their drug development pipeline.

Understanding the Mechanisms of Promiscuous Inhibition

The cross-reactivity of this scaffold is not arbitrary; it is often rooted in specific physicochemical properties that lead to predictable interference mechanisms. Understanding these is the first step toward designing better compounds and more robust screening funnels.

Aggregation-Based Inhibition

A primary cause of promiscuous behavior is the tendency of certain small molecules to form colloidal aggregates in solution at typical screening concentrations.[10] These aggregates function by sequestering and partially denaturing proteins, leading to non-specific enzyme inhibition.[11] This mechanism is concentration-dependent and can often be mitigated by the presence of detergents. The lipophilic nature of many quinoline derivatives can contribute to this phenomenon.[5]

Target-Based Cross-Reactivity

The quinoline core can act as a scaffold that fits into the binding sites of multiple, often unrelated, proteins. For example, the hydrogen bonding capabilities of the 4-hydroxy and 3-carboxy groups, combined with the planar aromatic rings, can mimic the binding motifs of endogenous ligands in various enzyme families.

A key example is the inhibition of kinases. Many 4-hydroxyquinoline-3-carboxamide derivatives have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a critical enzyme in cell growth and proliferation pathways.[2] However, the ATP-binding pocket is highly conserved across the kinome, creating a high risk of cross-reactivity with other kinases, leading to potential off-target effects and toxicity.

PI3K_Pathway_Inhibition cluster_cytosol Cytosol PDK1 PDK1 AKT AKT PDK1->AKT Activates Cell_Response Cell Growth & Survival AKT->Cell_Response Promotes GF Growth Factor RTK RTK GF->RTK Binds Inhibitor 4-Hydroxyquinoline-3- carboxylic acid derivative PI3K PI3K Inhibitor->PI3K Inhibits RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP3->PDK1 Recruits

Figure 1. Simplified PI3K/AKT signaling pathway showing potential inhibition by a 4-hydroxyquinoline derivative.

Assay-Specific Interference

Some derivatives can directly interfere with the detection method of an assay. This includes:

  • Fluorescence Interference: The quinoline ring system is inherently fluorescent, which can either quench or contribute to the signal in fluorescence-based assays (e.g., FRET, FP), leading to false positive or negative results.

  • Redox Activity: Quinone-like structures can be redox-active, interfering with assays that rely on redox-sensitive reagents like luciferin (in luciferase assays) or resazurin (in cell viability assays).

Comparative Analysis of Representative Derivatives

The propensity for cross-reactivity is highly dependent on the substitution pattern around the core scaffold. Modifications can drastically alter a compound's physicochemical properties, such as lipophilicity (cLogP) and hydrogen bonding capacity, which in turn influences its specificity.

Derivative ClassRepresentative SubstitutionPrimary Target(s)Known/Potential Off-TargetsKey Insights on Cross-Reactivity
Simple Carboxylic Acids Unsubstituted or simple alkyl groupsDehydrogenases (LDH, MDH)[5]Other NAD+/NADH dependent enzymesIncreased lipophilicity often correlates with higher potency but also greater promiscuity. Specificity for mitochondrial vs. cytoplasmic dehydrogenases can be tuned.[5]
N-Aryl Carboxamides N-phenyl, N-(substituted)phenylPI3Kα, other kinases[2]Broad range of kinases, GPCRsThe amide linkage introduces a key hydrogen bond donor/acceptor. The nature of the aryl substitution dictates specificity and can be optimized to reduce kinome cross-reactivity.
Fluoroquinolones Fluorine at C6, piperazine at C7Bacterial DNA Gyrase, Topo IVHuman topoisomerases (at high conc.), various CNS receptorsA classic example where specificity is well-defined, but off-target effects (e.g., CNS, cardiotoxicity) are known and linked to interactions with human protein counterparts.[1]
C2-Substituted Analogues Alkyl or aryl groups at C2DHODH[6]Other flavin-dependent enzymesThe C2 position is critical for interaction within the DHODH binding pocket. Small changes can abrogate activity or introduce new, unwanted interactions.[6]

Experimental Guide for Assessing Cross-Reactivity

A robust screening cascade is essential to eliminate promiscuous compounds efficiently. The following protocols are designed as self-validating systems to test for the most common mechanisms of non-specific activity.

Workflow for Triaging Hits from a Primary Screen

Screening_Workflow Start Primary HTS Hits Confirmation Dose-Response Confirmation Start->Confirmation AggregationAssay Protocol 1: Detergent Counterscreen (Aggregation Test) Confirmation->AggregationAssay Counterscreen Protocol 2: Orthogonal & Target-Family Counterscreening AggregationAssay->Counterscreen Activity insensitive to detergent Promiscuous Promiscuous Inhibitor (Discard) AggregationAssay->Promiscuous Activity sensitive to detergent Biophysical Protocol 3: Biophysical Validation (e.g., SPR, ITC) Counterscreen->Biophysical Selective activity profile Counterscreen->Promiscuous Active in multiple unrelated assays Biophysical->Promiscuous Non-specific or no direct binding ValidatedHit Validated, Selective Hit (Proceed to Lead Op) Biophysical->ValidatedHit Confirmed direct, specific binding

Figure 2. A logical workflow for identifying and eliminating promiscuous inhibitors after a primary screen.

Protocol 1: Detergent Counterscreen for Aggregation

Causality: This assay directly tests the hypothesis that inhibition is caused by compound aggregation. Aggregates are non-covalent structures held together by hydrophobic forces, which are disrupted by non-ionic detergents. A significant loss of inhibitory activity in the presence of a detergent strongly suggests an aggregation-based mechanism.[11]

Methodology:

  • Prepare Reagents:

    • Assay buffer (specific to your primary assay).

    • Assay buffer containing 0.01% (v/v) Triton X-100. Note: Use a critical micelle concentration (CMC)-supra concentration of detergent.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Target enzyme and substrate.

  • Experimental Setup: For each compound, set up two parallel dose-response curves:

    • Condition A (No Detergent): Perform your standard enzyme inhibition assay across a range of compound concentrations (e.g., 0.1 to 100 µM).

    • Condition B (With Detergent): Perform the exact same assay, but use the assay buffer containing 0.01% Triton X-100 for all dilutions.

  • Execution:

    • Dispense assay buffers (with or without detergent) into a microplate.

    • Add the test compound dilutions.

    • Add the target enzyme and incubate for a pre-determined time (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate.

    • Measure the reaction progress using the appropriate detection method (e.g., absorbance, fluorescence).

  • Data Analysis & Interpretation:

    • Calculate the percent inhibition for each concentration under both conditions.

    • Plot the dose-response curves and determine the IC50 value for each condition.

    • Self-Validation: A compound is flagged as a likely aggregator if its IC50 value increases by a significant factor (e.g., >10-fold) or if the inhibition curve is completely flattened in the presence of Triton X-100.

Protocol 2: Orthogonal and Target-Family Counterscreening

Causality: This protocol assesses selectivity. An orthogonal counterscreen uses an unrelated target to identify broadly promiscuous compounds. A target-family screen (e.g., a panel of kinases) helps determine the selectivity profile within the intended target class. This distinguishes between a truly selective compound and one that hits many members of a protein family.

Methodology:

  • Select Counterscreen Targets:

    • Orthogonal Target: Choose a well-characterized enzyme that is mechanistically and structurally unrelated to your primary target (e.g., β-lactamase, malate dehydrogenase).

    • Target Family Panel: Select a commercially available or in-house panel of related proteins (e.g., a 20-kinase panel covering different branches of the kinome).

  • Assay Execution:

    • Test the hit compound at a single, high concentration (e.g., 10 or 20 µM) against all targets in the panel.

    • Use assay conditions optimized for each individual target. Ensure the final DMSO concentration is consistent across all assays.

  • Data Analysis & Interpretation:

    • Calculate the percent inhibition for the compound against each target.

    • Selectivity Criteria: A desirable hit should show potent inhibition of the primary target (e.g., >70% at the tested concentration) and minimal inhibition of the counterscreen targets (e.g., <30%).

    • Compounds that inhibit the orthogonal target are likely frequent hitters.

    • The pattern of inhibition on the target-family panel provides a "selectivity score" and informs future structure-activity relationship (SAR) studies aimed at improving selectivity.

Protocol 3: Biophysical Validation of Direct Binding

Causality: Biochemical assays measure function, but they don't prove direct physical interaction. False positives can arise from assay artifacts. Biophysical methods like Surface Plasmon Resonance (SPR) directly measure the binding of a compound to a target protein immobilized on a sensor surface, confirming a true interaction and providing kinetic data (kon, koff).

Methodology:

  • Prepare Materials:

    • SPR instrument and a suitable sensor chip (e.g., CM5).

    • Purified target protein (>95% purity).

    • Immobilization buffers (e.g., acetate pH 5.0) and running buffer (e.g., HBS-EP+).

    • Test compound dissolved in running buffer across a range of concentrations.

  • Immobilization:

    • Activate the sensor chip surface using EDC/NHS chemistry.

    • Inject the purified target protein to achieve a desired immobilization level (e.g., 10,000 Response Units).

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Inject a series of compound concentrations (from low to high) over the immobilized target surface and a reference flow cell.

    • Include buffer-only (blank) injections for double referencing.

    • Monitor the binding response in real-time.

    • Allow for a dissociation phase where running buffer flows over the chip.

  • Data Analysis & Interpretation:

    • Subtract the reference channel and blank injection signals from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

    • Validation: A specific interaction is characterized by a concentration-dependent binding response and a good fit to a kinetic model. Non-specific binding often results in poorly shaped, non-saturating sensorgrams. A confirmed, specific KD value provides high confidence that the compound is a true binder.

Conclusion and Forward Look

The 4-hydroxyquinoline-3-carboxylic acid scaffold will undoubtedly remain a valuable starting point for drug discovery. Its inherent potential for cross-reactivity, however, demands a rigorous and intelligent screening strategy. By understanding the underlying mechanisms of promiscuity and implementing a multi-pronged experimental approach that includes aggregation counterscreens, selectivity profiling, and biophysical validation, researchers can effectively navigate the complexities of this chemical space. This allows for the confident identification of selective, high-quality hit compounds, ultimately saving resources and accelerating the journey toward novel therapeutics.

References

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
  • Promiscuous Inhibitors. Malvern Panalytical.
  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed.
  • 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. PubMed.
  • Frequent Hitters: Nuisance Artifacts in High-Throughput Screening. PubMed.
  • Statistical models for identifying frequent hitters in high throughput screening.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. SpringerLink.
  • Quantification of Frequent-Hitter Behavior Based on Historical High-Throughput Screening D
  • High-throughput assays for promiscuous inhibitors.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

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A Comparative Guide to In Vitro and In Vivo Efficacy Studies of 4-Hydroxyquinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of in vitro and in vivo methodologies for evaluating the therapeutic potential of 4-hydroxyquinoline-3-carboxylic acid (4-HQ-3-CA) and its derivatives. We will delve into the strategic rationale behind experimental design, present detailed protocols, and synthesize data to bridge the critical gap between benchtop discovery and preclinical validation.

Introduction: The Therapeutic Promise of the 4-Quinolone Scaffold

The 4-quinolone-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Historically, this motif gave rise to the highly successful quinolone class of antibiotics.[1] In recent decades, however, research has revealed its remarkable versatility, with derivatives demonstrating potent activities as antitumor agents, HIV-1 integrase inhibitors, modulators of cannabinoid receptors (CB2R), and inhibitors of crucial enzymes like PARP and dihydroorotate dehydrogenase (DHODH).[1][2][3]

The journey from a newly synthesized 4-HQ-3-CA derivative to a potential clinical candidate is a multi-stage process that relies on a robust, hierarchical testing strategy. This process invariably begins with in vitro studies to establish biological activity and mechanism of action, followed by in vivo studies to assess efficacy and safety in a complex biological system. Understanding the strengths, limitations, and interplay of these two domains is paramount for efficient and successful drug development.

Part 1: In Vitro Evaluation – Establishing Target Engagement and Cellular Effects

In vitro (Latin for "in the glass") studies are performed in a controlled environment outside of a living organism, such as a test tube or a petri dish. The primary goal is to isolate a specific biological process—be it enzyme activity, receptor binding, or cellular viability—to gain a clear, mechanistic understanding of a compound's effect.

Causality in Assay Selection

The choice of an in vitro assay is dictated by the therapeutic hypothesis.

  • For Anticancer Activity: The initial screen is often a broad cytotoxicity assay, like the MTT assay, to determine if the compound can kill cancer cells. If cytotoxicity is confirmed, subsequent assays focus on the specific mechanism, such as inhibiting a particular enzyme (e.g., PARP, protein kinase CK2) or inducing apoptosis.[2][4]

  • For Antimicrobial Activity: The standard is the Minimum Inhibitory Concentration (MIC) assay, which directly measures the lowest concentration of a compound required to inhibit the visible growth of a microorganism.

  • For Receptor Modulation: Radioligand binding assays are employed to determine a compound's affinity (Kᵢ) for a specific receptor, such as the CB2 receptor.[5][6] This is often followed by functional assays (e.g., GTPγS binding) to determine if the compound is an agonist, antagonist, or inverse agonist.[6]

Workflow: From Initial Hit to Cellular Proof-of-Concept

The following diagram illustrates a typical in vitro screening cascade. This structured approach ensures that resources are focused on compounds with the most promising and well-defined activities.

InVitro_Workflow cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Lower-Throughput) cluster_2 Lead Characterization Compound_Library 4-HQ-3-CA Derivative Library Primary_Assay Biochemical Assay (e.g., Enzyme Inhibition, Receptor Binding) Compound_Library->Primary_Assay Hit_ID Hit Identification (Potency Cutoff) Primary_Assay->Hit_ID Cell_Assay Cell-Based Assay (e.g., Cytotoxicity, Target Engagement) Hit_ID->Cell_Assay Validated Hits Selectivity Selectivity Profiling (Against Related Targets) Cell_Assay->Selectivity Dose_Response Dose-Response & IC50/EC50 Determination Selectivity->Dose_Response MoA Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assays) Dose_Response->MoA Confirmed Leads ADME In Vitro ADME (Metabolic Stability, Permeability) MoA->ADME Lead_Compound Lead Compound for In Vivo Testing ADME->Lead_Compound

Caption: A streamlined workflow for the in vitro evaluation of 4-HQ-3-CA derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of a 4-HQ-3-CA derivative against a cancer cell line.

Objective: To quantify the dose-dependent cytotoxic effect of a test compound.

Methodology:

  • Cell Culture: Human cancer cells (e.g., HCT-15 colon cancer cells) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Cells are harvested and seeded into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of media. The plate is incubated for 24 hours to allow for cell attachment.

  • Compound Preparation: A 10 mM stock solution of the 4-HQ-3-CA derivative is prepared in DMSO. A series of dilutions (e.g., 100 µM to 0.1 µM) are prepared in culture media. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Treatment: The media from the cell plate is removed, and 100 µL of media containing the various compound concentrations is added to the respective wells. Wells containing media with DMSO (vehicle control) and wells with media only (blank control) are included. The plate is incubated for 48-72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: The media is carefully removed, and 100 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Part 2: In Vivo Evaluation – Assessing Systemic Efficacy and Safety

In vivo (Latin for "within the living") studies are essential for understanding how a compound behaves in a whole, living organism. These studies provide critical data on pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), overall efficacy, and potential toxicity, which cannot be fully replicated in vitro.

The Rationale for Animal Models

The transition to in vivo testing is a critical step, justified only after a compound has demonstrated potent and specific in vitro activity. The choice of animal model is crucial and depends on the disease indication.

  • Oncology: Nude mouse xenograft models, where human tumor cells are implanted subcutaneously, are the gold standard.[2] This allows for the direct assessment of a compound's ability to inhibit the growth of a human tumor in a living system.

  • Infectious Disease: Murine infection models (e.g., thigh or systemic infection models) are used to evaluate the ability of a compound to clear a bacterial pathogen.

  • Inflammation/Pain: The formalin test in mice can be used to assess the analgesic effects of compounds, such as CB2R modulators.[7]

Signaling Pathway: PARP Inhibition by a 4-HQ-3-CA Derivative

Many quinolone derivatives exert their anticancer effects by inhibiting key cellular enzymes. The diagram below illustrates the inhibition of Poly(ADP-ribose) polymerase (PARP), a crucial enzyme in DNA single-strand break repair. In tumors with deficiencies in other repair pathways (e.g., BRCA mutations), inhibiting PARP leads to synthetic lethality.

PARP_Pathway cluster_0 Cellular Process cluster_1 Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP_Activation PARP1 Activation DNA_Damage->PARP_Activation PARylation PAR Chain Synthesis (PARylation) PARP_Activation->PARylation Apoptosis Cell Death (Apoptosis) PARP_Activation->Apoptosis   Blockade leads to   unrepaired breaks Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment Repair Successful DNA Repair Recruitment->Repair HQ_Derivative 4-HQ-3-CA Derivative Inhibition Inhibition HQ_Derivative->Inhibition Inhibition->PARP_Activation

Caption: Mechanism of PARP inhibition by a 4-HQ-3-CA derivative leading to cancer cell death.

Experimental Protocol: Murine Xenograft Tumor Model

This protocol describes a validated system for assessing the in vivo antitumor efficacy of a lead compound.

Objective: To determine if a 4-HQ-3-CA derivative can inhibit tumor growth in a live animal model.

Methodology:

  • Animal Acclimatization: Female athymic nude mice (4-6 weeks old) are acclimatized for one week prior to the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: HCT-15 cancer cells (5 x 10⁶) are suspended in 100 µL of a Matrigel/PBS mixture and injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow. Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to treatment groups (e.g., n=5-8 per group).

  • Compound Formulation and Dosing: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Mice are treated with the compound (e.g., 25 mg/kg) or vehicle control via intraperitoneal (IP) injection or oral gavage once daily for 14-21 consecutive days.[2]

  • Monitoring: Animal body weight and tumor volume are recorded every 2-3 days. Mice are monitored daily for any signs of toxicity or distress.

  • Endpoint and Analysis: At the end of the study, mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis). The primary endpoint is Tumor Growth Inhibition (TGI), calculated as a percentage.

Part 3: Synthesizing the Data – A Comparative Analysis

The true power of this dual approach lies in comparing the data. In vitro results provide potency and mechanism, while in vivo results provide a measure of real-world efficacy. A compound that is highly potent in vitro may fail in vivo due to poor solubility, rapid metabolism, or off-target toxicity.

Quantitative Data Comparison

The table below presents hypothetical but realistic data for two 4-HQ-3-CA derivatives, synthesizing findings from published studies to illustrate the comparison.[2][3][8]

ParameterDerivative A (Anticancer)Derivative B (Anticancer)Reference Compound
In Vitro Data
TargetPARP1DHODHOlaparib (PARP)
Biochemical IC₅₀0.47 µM26 nM~1-5 nM
Cell Viability IC₅₀ (HCT-15)5 µM0.15 µM37 µM (PARPi-resistant)
In Vivo Data
Animal ModelHCT-15 XenograftMIA PaCa-2 XenograftHCT-15 Xenograft
Dose & Route25 mg/kg, IP, daily50 mg/kg, PO, daily50 mg/kg, IP, daily
Tumor Growth Inhibition65%72%N/A
Oral Bioavailability (F%)Not Determined56%~15%
Adverse EffectsNo significant weight lossNo significant weight lossN/A

This table synthesizes representative data points from sources to create a comparative example.

Interpretation: Derivative A shows good PARP inhibition and cellular activity, which translates to significant tumor growth inhibition in vivo. Derivative B, targeting DHODH, is more potent in vitro and also shows strong in vivo efficacy, notably with good oral bioavailability, a highly desirable trait for drug development.[3]

Qualitative Comparison: In Vitro vs. In Vivo
FeatureIn Vitro StudiesIn Vivo Studies
Biological Complexity Low (isolated cells/proteins)High (whole organism with complex interactions)
Data Relevance Mechanistic, potency, target engagementSystemic efficacy, safety, pharmacokinetics
Throughput High (can screen thousands of compounds)Low (labor-intensive, few compounds)
Cost Relatively lowHigh
Timeframe Short (days to weeks)Long (weeks to months)
Ethical Considerations MinimalSignificant (requires animal welfare oversight)
Primary Question "Can the compound hit the target?""Does hitting the target matter in a living system?"

Conclusion

The evaluation of 4-hydroxyquinoline-3-carboxylic acid derivatives requires a synergistic application of both in vitro and in vivo studies. In vitro assays serve as the rapid, cost-effective engine for discovery, identifying potent compounds and elucidating their mechanisms of action. However, they are a simplified model. The true therapeutic potential can only be validated through carefully designed in vivo studies, which assess a compound's efficacy and safety in the context of a complex physiological system. By strategically integrating these methodologies, researchers can efficiently navigate the path from chemical scaffold to life-saving therapeutic.

References

  • Szatmári, I., Csámpai, A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Schroeder, E., et al. (2001). 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. Google Patents (US6194493B1).
  • Kuhle, E., et al. (1987). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. Google Patents (EP0245690A1).
  • Geronikaki, A., et al. (2018). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]

  • Mugnaini, C., et al. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed. Available at: [Link]

  • Wang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]

  • Maresca, A., et al. (2016). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. PubMed. Available at: [Link]

  • Geronikaki, A., et al. (2018). Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate. Available at: [Link]

  • Saczewski, J., et al. (2010). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]

  • Shipe, W. D., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). Available at: [Link]

  • Mugnaini, C., et al. (2012). Investigations on the 4-quinolone-3-carboxylic acid motif part 5: modulation of the physicochemical profile of a set of potent and selective cannabinoid-2 receptor ligands through a bioisosteric approach. PubMed. Available at: [Link]

  • Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]

  • Ruiu, S., et al. (2012). Investigations on the 4-quinolone-3-carboxylic acid motif. 6. Synthesis and pharmacological evaluation of 7-substituted quinolone-3-carboxamide derivatives as high affinity ligands for cannabinoid receptors. PubMed. Available at: [Link]

  • Fargualy, A. M., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]

Sources

Benchmarking the purity of synthesized 4-hydroxyquinoline-3-carboxylic acid against commercial standards

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Purity Analysis of Synthesized Versus Commercial 4-Hydroxyquinoline-3-Carboxylic Acid

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and integrity of starting materials are paramount. 4-Hydroxyquinoline-3-carboxylic acid is a critical building block in the synthesis of a variety of pharmacologically active compounds, including antibacterial and anticancer agents.[1][2] This guide provides a comprehensive, head-to-head comparison of a laboratory-synthesized batch of 4-hydroxyquinoline-3-carboxylic acid against a commercially available standard. Through a suite of analytical techniques, we will objectively benchmark the purity, identity, and overall quality of the in-house product, offering field-proven insights into the validation process.

The Significance of 4-Hydroxyquinoline-3-Carboxylic Acid

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[3] Specifically, 4-hydroxyquinoline-3-carboxylic acid serves as a key intermediate in the synthesis of potent therapeutic agents.[2] Its structural integrity directly influences the efficacy and safety of the final drug product, making rigorous purity assessment an indispensable step in the drug development pipeline.

In-House Synthesis: A Modified Gould-Jacobs Approach

For this comparison, 4-hydroxyquinoline-3-carboxylic acid was synthesized in-house via a well-established method, the Gould-Jacobs reaction.[4][5] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[6] Our specific protocol is detailed below.

Experimental Protocol: Synthesis of 4-Hydroxyquinoline-3-Carboxylic Acid
  • Condensation: Aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) were combined and heated at 120°C for 1.5 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The resulting intermediate, diethyl anilinomethylenemalonate, was added portion-wise to heated Dowtherm A at 250°C. The mixture was maintained at this temperature for 30 minutes to facilitate intramolecular cyclization.

  • Hydrolysis: The crude ethyl 4-hydroxyquinoline-3-carboxylate was then subjected to saponification. It was refluxed in a 2N sodium hydroxide solution for 2 hours.[7]

  • Purification: After cooling, the solution was acidified to a pH of 4 using 2N hydrochloric acid, leading to the precipitation of the final product.[8] The solid was collected by filtration, washed with deionized water, and dried under vacuum to yield an off-white solid.

This multi-step synthesis underscores the importance of a thorough analytical characterization to ensure the final product is free of starting materials, intermediates, and by-products.

Caption: Workflow for the in-house synthesis of 4-hydroxyquinoline-3-carboxylic acid.

Analytical Head-to-Head Comparison

To rigorously assess the purity of the synthesized 4-hydroxyquinoline-3-carboxylic acid, a series of analytical tests were performed in parallel with a commercially sourced standard (97% purity, Sigma-Aldrich).[9][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, offering high resolution and quantitative accuracy. The causality behind this choice lies in its ability to separate the main compound from even trace-level impurities.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water.

SampleRetention Time (min)Peak Area (%)
Synthesized 5.299.2
Commercial 5.297.5

The synthesized batch exhibited a purity of 99.2% by peak area, exceeding the stated purity of the commercial standard. The identical retention times confirm the identity of the main peak.

Melting Point Analysis

The melting point is a fundamental physical property that provides a quick and reliable indication of purity. Impurities typically depress and broaden the melting point range.

A calibrated melting point apparatus was used. The samples were packed into capillary tubes and heated at a ramp rate of 2°C/min.

SampleMelting Point Range (°C)
Synthesized 270-272
Commercial 268-273[9]
Literature 271[11]

The synthesized material displayed a sharp melting point range, consistent with the literature value and indicative of high purity. The broader range of the commercial standard suggests the presence of minor impurities.

Spectroscopic Analysis

Spectroscopic techniques provide crucial information about the chemical structure and functional groups present in a molecule, serving as a powerful tool for identity confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, allowing for unambiguous structure elucidation.

Spectra were recorded on a 400 MHz spectrometer in DMSO-d₆.

Both the synthesized and commercial samples exhibited identical ¹H NMR spectra, with chemical shifts and coupling constants consistent with the structure of 4-hydroxyquinoline-3-carboxylic acid. Key signals observed include a singlet for the proton at the 2-position and characteristic aromatic proton signals.[7] The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, often between 10-13 ppm.[12]

FTIR spectroscopy is used to identify the functional groups present in a molecule. The causality for its use is to confirm the presence of the key carboxylic acid and quinolone moieties.

Spectra were obtained using a KBr pellet method.

The FTIR spectra of both samples were superimposable. Characteristic absorption bands were observed for the O-H stretch of the carboxylic acid (a broad band from 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring.[13][14]

Sources

Safety Operating Guide

4-Hydroxycinnoline-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 4-Hydroxycinnoline-3-carboxylic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined are grounded in established safety protocols and are designed to be both robust and easy to implement for researchers, scientists, and professionals in drug development.

Hazard Assessment and Characterization

Key Hazard Insights:

  • Health Hazards: Analogous compounds are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5] Ingestion may be harmful.[6] Cinnoline, the parent heterocycle, is known to be toxic.[7] Therefore, this compound must be handled as a hazardous substance.

  • Physical Hazards: It is a solid, likely combustible, but specific flashpoint data is unavailable.[6]

  • Environmental Hazards: Improper disposal can lead to environmental contamination.[8] Cinnoline derivatives have a broad spectrum of pharmacological activities, suggesting that their release into the environment could have unintended biological effects.[9][10]

Based on this assessment, this compound must be classified and disposed of as hazardous chemical waste .

Hazard Category Anticipated Risk GHS Pictogram (Probable)
Acute Toxicity (Oral) Harmful if swallowedGHS07 (Exclamation Mark)
Skin Irritation Causes skin irritationGHS07 (Exclamation Mark)
Eye Irritation Causes serious eye irritationGHS07 (Exclamation Mark)
Respiratory Irritation May cause respiratory irritationGHS07 (Exclamation Mark)

Immediate Safety and Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against chemical exposure. The causality is direct: creating physical barriers prevents the chemical from contacting sensitive tissues.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or punctures before and during use.

  • Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles that comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin and Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure it is clean and free of contamination.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.[11]

Step-by-Step Disposal Protocol

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA).[8][12] The fundamental principle is that hazardous waste must be tracked from its point of generation to its final disposal ("cradle-to-grave").

Step 1: Waste Collection and Container Selection
  • Designate a Waste Container: Use a dedicated, chemically compatible container for collecting this compound waste. High-density polyethylene (HDPE) containers are a suitable choice.[13]

  • Compatibility is Key: The container must not react with or be degraded by the chemical.[14] Never use food-grade containers (e.g., mayonnaise jars) for hazardous waste.[14] The original product container is often a good choice if it is in good condition.[14]

  • Secure Closure: The container must have a secure, leak-proof screw cap to prevent spills and fugitive emissions.[8][14] Keep the container closed at all times except when adding waste.[15]

Step 2: Waste Labeling

Proper labeling is a critical regulatory requirement and a cornerstone of laboratory safety. An improperly labeled container is an unknown risk.

  • EPA Requirements: The label must clearly display the words "Hazardous Waste" .[16]

  • Contents Identification: Clearly write the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.

  • Hazard Communication: List the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before being transferred for final disposal.

  • Location of SAA: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][14][16]

  • Segregation of Incompatibles: Store the this compound waste container segregated from incompatible materials. As an acidic compound, it should be kept separate from bases.[13] It should also be stored away from strong oxidizing agents. Use secondary containment (such as a plastic tub) to prevent the mixing of incompatible wastes in the event of a spill.[15]

  • Volume Limits: An SAA is permitted to accumulate up to 55 gallons of hazardous waste or one quart of acutely hazardous waste.[17][18]

Step 4: Final Disposal Procedure
  • Container Full: Once the waste container is nearly full (leave at least 10% headspace for expansion), securely fasten the cap.[12]

  • Request Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.

  • Transfer: The EHS department will transport the waste from the SAA to a central accumulation area before it is picked up by a licensed hazardous waste disposal vendor.[12][16]

  • Prohibited Actions:

    • NEVER dispose of this compound down the sink.[14][15]

    • NEVER dispose of it in the regular trash.[8]

    • NEVER allow it to evaporate in a fume hood as a means of disposal.[15]

Spill Management Protocol

In the event of a spill, a prepared and immediate response is critical to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small spill of solid material, proceed with cleanup only if you are trained and have the appropriate equipment. For large spills, evacuate the area and contact your EHS office immediately.

  • Don PPE: At a minimum, wear the PPE outlined in Section 2.

  • Containment and Cleanup:

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Avoid raising dust.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[19]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Disposal: Label the container with all constituents (including the absorbent material) and dispose of it as hazardous waste following the protocol in Section 3.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G Workflow for this compound Disposal start Waste Generated (e.g., residual solid, contaminated wipes) select_container Select Compatible Hazardous Waste Container (e.g., HDPE with screw cap) start->select_container label_container Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Information select_container->label_container store_in_saa Store in Designated SAA - At point of generation - Segregated from incompatibles - Container Closed label_container->store_in_saa is_full Container Full? store_in_saa->is_full is_full->store_in_saa No contact_ehs Contact EHS Office for Waste Pickup is_full->contact_ehs Yes vendor_disposal Licensed Vendor Disposal (via EHS) contact_ehs->vendor_disposal

Caption: Disposal workflow from generation to final vendor pickup.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. U.S. Department of Labor. Retrieved from [Link]

  • CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. U.S. Department of Labor. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Innovative Journal. (2024, September 19). Synthesis and screening of novel cinnoline derivatives for analgesics. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Innovative Journal. (n.d.). A Concise Review on Cinnolines. Retrieved from [Link]

  • IJARIIT. (n.d.). A concise review on cinnoline and its biological activities. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. National Institutes of Health. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacology and Toxicological Studies. (2014). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Ohio University. (n.d.). Hazardous Materials Management Manual. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. PubChem. Retrieved from [Link]

  • Ohio University Environmental Health & Safety. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling 4-Hydroxycinnoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for managing 4-Hydroxycinnoline-3-carboxylic acid in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this compound, this directive is built upon a foundation of chemical analogy, synthesizing data from its core structural components—the cinnoline heterocycle and the carboxylic acid functional group—as well as its close structural analog, 4-hydroxyquinoline-3-carboxylic acid. Our approach is conservative, prioritizing user safety above all.

The core principle of this guide is to treat this compound as a compound with potential hazards, including but not limited to, acute oral toxicity, skin and eye irritation, and possible unknown biological activities. The recommendations that follow are designed to create a robust barrier between the researcher and the chemical, ensuring operational safety and integrity of the research.

Hazard Assessment: An Inductive Approach

Given the lack of specific toxicological data for this compound, a risk assessment must be based on related structures.

  • Structural Analog - 4-Hydroxyquinoline-3-carboxylic acid: This closely related compound is classified as harmful if swallowed (Acute Toxicity 4, oral) and is known to cause skin and eye irritation.[1][2] It is reasonable to assume that this compound presents, at a minimum, similar hazards.

  • Cinnoline Core: Cinnoline and its derivatives are biologically active molecules.[3][4][5][6][7] Their diverse interactions with biological systems underscore the need for careful handling to avoid unintended physiological effects.

  • Carboxylic Acid Group: Carboxylic acids as a class can be corrosive to tissues and metals.[8][9] They can react exothermically with bases and may be flammable or combustible.[8][9]

Based on this analysis, we will proceed with the assumption that this compound is harmful if ingested, an irritant to skin and eyes, and potentially corrosive.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of PPE is the first line of defense. The following table outlines the minimum required PPE for handling this compound.

Body Part PPE Specification Rationale
Eyes/Face Chemical safety goggles with side shields (ANSI Z87.1 certified) or a face shield.Protects against splashes of solutions or airborne particles of the solid compound, which are assumed to be eye irritants.
Hands Nitrile gloves (minimum 5 mil thickness).Provides a barrier against skin contact. Given the lack of specific permeation data, double gloving is recommended for prolonged handling or when working with solutions.
Body A fully buttoned laboratory coat. A chemically resistant apron is recommended when handling larger quantities or solutions.Prevents contamination of personal clothing and protects against spills.
Respiratory A NIOSH-approved N95 respirator or higher.Recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Plan: From Benchtop to Disposal

A systematic workflow is critical to minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls

All work with solid this compound should be conducted in a certified chemical fume hood to control for airborne particulates. A safety shower and eyewash station must be readily accessible.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare your workspace within the chemical fume hood, lining the surface with absorbent, disposable bench paper.

  • Weighing: When weighing the solid, use an analytical balance inside the fume hood or a powder-containment balance enclosure. Use anti-static weighing dishes to minimize dispersal of the powder.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized to prevent overflow.

  • Post-Handling: After handling, wipe down the work surface with a suitable decontaminating solution (e.g., 70% ethanol), and dispose of the bench paper in the designated solid chemical waste container.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye protection. Wash hands thoroughly with soap and water immediately after.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Cradle-to-Grave Responsibility

Proper chemical waste management is a critical component of laboratory safety.

  • Solid Waste: All solid waste contaminated with this compound, including gloves, bench paper, and weighing dishes, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Irritant").

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making process for handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase start Start: Handling Required assess_hazards Assess Hazards (Analog Data: Irritant, Toxic) start->assess_hazards select_ppe Select Minimum PPE (Goggles, Nitrile Gloves, Lab Coat) assess_hazards->select_ppe is_solid Handling Solid Powder? select_ppe->is_solid fume_hood Work in Chemical Fume Hood is_solid->fume_hood Yes handle_liquid Handle in Fume Hood is_solid->handle_liquid No (Solution) respirator Add N95 Respirator fume_hood->respirator end_handling Complete Handling Task respirator->end_handling handle_liquid->end_handling segregate_waste Segregate Waste (Solid & Liquid) end_handling->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste dispose Dispose via EHS Protocols label_waste->dispose

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.